molecular formula C12H8Cl2N2 B072757 Bis-(4-chloro-phenyl)-diazene CAS No. 1602-00-2

Bis-(4-chloro-phenyl)-diazene

Cat. No.: B072757
CAS No.: 1602-00-2
M. Wt: 251.11 g/mol
InChI Key: XHQLXCFUPJSGOE-UHFFFAOYSA-N
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Description

Bis-(4-chloro-phenyl)-diazene, more commonly known as 4,4'-Dichloroazobenzene (DCAB), is a valuable chemical scaffold in advanced materials science and organic methodology development. Its core structure serves as a critical precursor in the synthesis of complex molecules with quaternary carbon centers, a key transformation in modern synthetic organic chemistry . This compound is of significant interest in the emerging field of photopharmacology, where it functions as a photoswitchable component in bioactive molecules; for instance, its structural analogs have been engineered into photoresponsive, antibacterial agents whose activity can be controlled by light of different wavelengths . The diazene (azo) functional group is a powerful tool in organic synthesis, enabling a range of reactions including selective oxidations and serving as an electrophile in transformations with alkenes, arenes, and carbonyl compounds . Furthermore, research has demonstrated that diazene-containing compounds can be utilized in innovative biosynthetic platforms, where microbial cultures or isolated enzymes catalyze coupling reactions to produce phenyldiazene derivatives, expanding the structural diversity of natural product-like compounds . Its utility extends to materials science, where tetra-ortho-substituted azobenzene derivatives, synthesized via routes involving core structures like this, are integral to the development of molecular switches and functional materials due to their unique combination of long-wavelength photoswitching and thermal stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bis(4-chlorophenyl)diazene
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InChI

InChI=1S/C12H8Cl2N2/c13-9-1-5-11(6-2-9)15-16-12-7-3-10(14)4-8-12/h1-8H
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InChI Key

XHQLXCFUPJSGOE-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC=C1N=NC2=CC=C(C=C2)Cl)Cl
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Molecular Formula

C12H8Cl2N2
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DSSTOX Substance ID

DTXSID701305943
Record name 1,2-Bis(4-chlorophenyl)diazene
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Molecular Weight

251.11 g/mol
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Physical Description

Solid; [MSDSonline]
Record name 4,4'-Dichloroazobenzene
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Vapor Pressure

0.0000657 [mmHg]
Record name 4,4'-Dichloroazobenzene
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CAS No.

1602-00-2
Record name 1,2-Bis(4-chlorophenyl)diazene
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of (E)-1,2-bis(4-chlorophenyl)diazene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of (E)-1,2-bis(4-chlorophenyl)diazene, a symmetrical aromatic azo compound. This document details the synthetic methodologies, experimental protocols, and extensive characterization data, presented in a structured format to facilitate reproducibility and further investigation in chemical and pharmaceutical research.

Synthesis of (E)-1,2-bis(4-chlorophenyl)diazene

The synthesis of (E)-1,2-bis(4-chlorophenyl)diazene is most commonly achieved through the oxidative coupling of 4-chloroaniline. This method is efficient for the preparation of symmetrical azobenzenes. Alternative methods, though less commonly reported for this specific compound, include oxidation using reagents like potassium permanganate or sodium hypochlorite.

Oxidative Coupling of 4-Chloroaniline using a Copper Nanoparticle Catalyst

This protocol outlines a robust and efficient method for the synthesis of (E)-1,2-bis(4-chlorophenyl)diazene via the copper-catalyzed oxidative coupling of 4-chloroaniline.[1]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add 4-chloroaniline (2.0 mmol) and a catalytic amount of copper nanoparticles (20 mol%).

  • Solvent Addition: To the flask, add toluene as the solvent.

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Catalyst Removal: Upon completion of the reaction (typically 2-3 hours), filter the reaction mixture to remove the copper nanoparticle catalyst.

  • Work-up: Transfer the filtrate to a separatory funnel and extract with ethyl acetate. Wash the organic layer with water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of petroleum ether and ethyl acetate as the eluent to afford the pure (E)-1,2-bis(4-chlorophenyl)diazene as an orange solid.

Experimental Workflow:

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification A 4-Chloroaniline D Reaction Mixture A->D B Cu Nanoparticles B->D C Toluene C->D E Filtration D->E Stir at RT, 2-3h F Extraction (Ethyl Acetate/Water) E->F G Drying & Concentration F->G H Column Chromatography G->H I Pure Product H->I

Caption: Synthetic workflow for (E)-1,2-bis(4-chlorophenyl)diazene.

Characterization Data

The structural confirmation and purity assessment of the synthesized (E)-1,2-bis(4-chlorophenyl)diazene are performed using various spectroscopic and analytical techniques.

Physical Properties
PropertyValue
AppearanceOrange Solid
Melting Point180-182 °C
Spectroscopic Data

Table 1: Summary of Spectroscopic Data

TechniqueData
¹H NMR (300 MHz, C₆D₆)δ 7.66 (d, J = 8.7 Hz, 4H), 7.09 (d, J = 8.7 Hz, 4H)
¹³C NMR (75 MHz, C₆D₆)δ 151.0, 137.3, 129.5, 124.4
FTIR (film, cm⁻¹)1587, 1547, 1478, 1402
Mass Spec. (EI)m/z (%): 250 (M⁺, 23.3), 139 (37.4), 113 (31.8), 111 (100), 75 (39.7), 50 (11.0)[2]
UV-Vis (in DCM)λmax ≈ 301 nm
Interpretation of Spectroscopic Data
  • ¹H NMR Spectroscopy: The proton NMR spectrum is relatively simple due to the symmetry of the molecule. The two doublets observed correspond to the aromatic protons. The downfield doublet at δ 7.66 ppm is assigned to the protons ortho to the azo group, which are deshielded by the electron-withdrawing nature of the diazene linkage. The upfield doublet at δ 7.09 ppm corresponds to the protons meta to the azo group. The coupling constant of 8.7 Hz is characteristic of ortho-coupling in a para-substituted benzene ring.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum displays four distinct signals, consistent with the four different carbon environments in the symmetrical molecule. The signal at δ 151.0 ppm is attributed to the carbon atoms directly attached to the nitrogen atoms of the azo group. The peak at δ 137.3 ppm corresponds to the carbon atoms bearing the chlorine substituent. The signals at δ 129.5 and 124.4 ppm are assigned to the remaining aromatic carbons.

  • FTIR Spectroscopy: The infrared spectrum shows characteristic absorption bands. The peaks in the 1600-1450 cm⁻¹ region are typical for C=C stretching vibrations within the aromatic rings. The band at 1587 cm⁻¹ can be attributed to the N=N stretching vibration of the azo group. The bands at 1478 and 1402 cm⁻¹ are also associated with the aromatic structure.

  • Mass Spectrometry: The mass spectrum shows the molecular ion peak (M⁺) at m/z 250, which corresponds to the molecular weight of (E)-1,2-bis(4-chlorophenyl)diazene. The isotopic pattern of the molecular ion, with a significant M+2 peak, is characteristic of a compound containing two chlorine atoms. The base peak at m/z 111 corresponds to the 4-chlorophenyl radical cation, a common fragment. Other significant fragments include the loss of a chlorine atom and further fragmentation of the aromatic rings.

  • UV-Vis Spectroscopy: The UV-Vis spectrum in dichloromethane exhibits an absorption maximum around 301 nm. This absorption band is attributed to the π → π* electronic transition of the conjugated azo system.

Logical Relationship of Characterization Methods:

Characterization_Logic cluster_structure Structural Elucidation cluster_properties Physical & Electronic Properties NMR NMR Spectroscopy (¹H & ¹³C) FTIR FTIR Spectroscopy MS Mass Spectrometry MP Melting Point UVVis UV-Vis Spectroscopy Product (E)-1,2-bis(4-chlorophenyl)diazene Product->NMR Provides detailed connectivity and carbon framework Product->FTIR Identifies functional groups (N=N, C=C) Product->MS Determines molecular weight and elemental composition (Cl) Product->MP Indicates purity and physical state Product->UVVis Investigates electronic transitions

References

An In-Depth Technical Guide to the Physical and Chemical Properties of Bis-(4-chloro-phenyl)-diazene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-(4-chloro-phenyl)-diazene, also known as 4,4'-dichloroazobenzene, is an aromatic azo compound characterized by a central diazene group (N=N) flanked by two 4-chlorophenyl rings. This symmetrical molecule is a solid at room temperature and has been a subject of interest in various chemical research areas, including dye chemistry and materials science. Its photochromic properties, arising from the cis-trans isomerization of the azo bridge, make it a candidate for applications in molecular switches and optical data storage. For drug development professionals, understanding the physicochemical properties and potential biological activities of halogenated aromatic compounds like this compound is crucial for assessing its potential as a scaffold or intermediate in medicinal chemistry. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and a summary of its known biological implications.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

PropertyValueReference(s)
Molecular Formula C₁₂H₈Cl₂N₂[1]
Molecular Weight 251.11 g/mol [2]
Appearance Orange solid[3]
Melting Point 182-184 °C[3]
Boiling Point 375.2 °C at 760 mmHg[1]
Density 1.27 g/cm³[1]
Vapor Pressure 0.0000657 mmHg[2]
Solubility Insoluble in water.[4]
CAS Number 1602-00-2[1]

Experimental Protocols

Synthesis of this compound

Two primary synthetic routes for this compound are the oxidation of 4-chloroaniline and the reduction of 4-chloronitrobenzene.

1. Oxidation of 4-chloroaniline

This method involves the oxidation of 4-chloroaniline using an oxidizing agent such as potassium permanganate or a peroxidase enzyme.[2][5]

Materials:

  • 4-chloroaniline

  • Potassium permanganate (KMnO₄) or Soya cell wall peroxidases[5]

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Ice bath

  • Stirring apparatus

  • Filtration apparatus (e.g., Buchner funnel)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 4-chloroaniline in ethanol in a round-bottom flask.

  • In a separate beaker, prepare a solution of potassium permanganate and sodium hydroxide in water.

  • Cool the 4-chloroaniline solution in an ice bath.

  • Slowly add the potassium permanganate solution dropwise to the stirred 4-chloroaniline solution.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the manganese dioxide precipitate.

  • Extract the filtrate with dichloromethane.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol to yield orange crystals of this compound.

2. Reduction of 4-chloronitrobenzene

This method involves the reduction of 4-chloronitrobenzene using a reducing agent in an alkaline medium.[6]

Materials:

  • 4-chloronitrobenzene

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Glucose monohydrate

  • Hydrochloric acid (HCl)

  • Round-bottom flask

  • Heating and stirring apparatus

  • Filtration apparatus

Procedure:

  • To a round-bottom flask, add ethanol, a 30% aqueous solution of sodium hydroxide, and 4-chloronitrobenzene.

  • Heat the reaction mixture to 50 °C with stirring.

  • Prepare a solution of glucose monohydrate in water and add it to the reaction mixture.

  • Continue stirring at 50 °C for approximately 2 hours. Monitor the reaction completion by TLC.

  • After the reaction is complete, cool the mixture and acidify it with 2M hydrochloric acid.

  • A precipitate of this compound will form.

  • Filter the precipitate and wash it with distilled water.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Characterization of this compound

Standard spectroscopic techniques are employed to confirm the identity and purity of the synthesized this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., CDCl₃).

  • Instrumentation: Record ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).

  • Analysis: The ¹H NMR spectrum is expected to show signals in the aromatic region corresponding to the protons on the phenyl rings. The symmetry of the molecule should result in a simplified spectrum. The ¹³C NMR spectrum will show characteristic peaks for the aromatic carbons.

2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or analyze it as a thin film.

  • Instrumentation: Record the IR spectrum using an FTIR spectrometer.

  • Analysis: Look for characteristic absorption bands:

    • Aromatic C-H stretching: ~3000-3100 cm⁻¹

    • C=C aromatic ring stretching: ~1600 cm⁻¹

    • N=N stretching: ~1400-1450 cm⁻¹ (often weak)

    • C-Cl stretching: ~1000-1100 cm⁻¹

3. Mass Spectrometry (MS)

  • Instrumentation: Obtain the mass spectrum using an electron ionization (EI) mass spectrometer.

  • Analysis: The mass spectrum should show a molecular ion peak (M⁺) at m/z corresponding to the molecular weight of this compound (250.0064 g/mol for the most abundant isotopes).[1] The isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl) will be a key characteristic, with M⁺, [M+2]⁺, and [M+4]⁺ peaks in a characteristic ratio. Common fragment ions would include those corresponding to the chlorophenyl group (m/z 111) and the chlorobenzenediazonium ion (m/z 139).[2]

Signaling Pathways and Biological Activity

Currently, there is limited specific information available in the scientific literature regarding the direct interaction of this compound with specific biological signaling pathways. However, studies on related azo compounds and chlorinated aromatic hydrocarbons provide some insights into potential biological effects.

Some azo compounds have been shown to possess antimicrobial and antibiofilm activities.[7] The toxicity of chlorinated aromatic compounds is a well-studied area, with potential for genotoxicity and cytotoxicity.[5][8] For instance, the related compound 4,4'-dichloroazoxybenzene has shown positive results in mutagenicity assays.[5] It is plausible that this compound could interact with cellular processes related to oxidative stress, given the metabolism of similar compounds can generate reactive intermediates.

Further research is required to elucidate the specific biological targets and signaling pathways that may be modulated by this compound. This is a critical area of investigation for assessing its potential in drug development, either as a therapeutic agent or as a scaffold that requires modification to mitigate potential toxicity.

Visualizations

Synthesis_Workflow_Oxidation cluster_start Starting Material cluster_reaction Reaction cluster_reagents Reagents cluster_product Product 4-Chloroaniline 4-Chloroaniline Oxidation Oxidation 4-Chloroaniline->Oxidation in Ethanol This compound This compound Oxidation->this compound Purification KMnO4 / NaOH KMnO4 / NaOH KMnO4 / NaOH->Oxidation aq. solution

Caption: Synthetic workflow for this compound via oxidation.

Synthesis_Workflow_Reduction cluster_start Starting Material cluster_reaction Reaction cluster_reagents Reagents cluster_product Product 4-Chloronitrobenzene 4-Chloronitrobenzene Reduction Reduction 4-Chloronitrobenzene->Reduction in Ethanol/Water This compound This compound Reduction->this compound Acidification & Purification Glucose / NaOH Glucose / NaOH Glucose / NaOH->Reduction

Caption: Synthetic workflow for this compound via reduction.

Characterization_Workflow Synthesized Product Synthesized Product NMR Spectroscopy NMR Spectroscopy Synthesized Product->NMR Spectroscopy FTIR Spectroscopy FTIR Spectroscopy Synthesized Product->FTIR Spectroscopy Mass Spectrometry Mass Spectrometry Synthesized Product->Mass Spectrometry Structural Confirmation Structural Confirmation NMR Spectroscopy->Structural Confirmation Purity Assessment Purity Assessment NMR Spectroscopy->Purity Assessment FTIR Spectroscopy->Structural Confirmation Mass Spectrometry->Structural Confirmation

Caption: Experimental workflow for the characterization of this compound.

References

An In-Depth Technical Guide to Bis-(4-chloro-phenyl)-diazene (CAS 1602-00-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-(4-chloro-phenyl)-diazene, also known as 4,4'-dichloroazobenzene, is an aromatic azo compound characterized by a diazene core (-N=N-) symmetrically substituted with two 4-chlorophenyl rings. Its CAS number is 1602-00-2. This molecule is of significant interest in various fields of chemical research due to its photochromic properties, potential as a synthetic intermediate, and the broader biological activities associated with azobenzene derivatives. The presence of chlorine atoms on the phenyl rings modifies its electronic properties, influencing its stability, reactivity, and spectral characteristics.

This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, spectroscopic data, and potential applications of this compound, with a focus on its relevance to researchers in chemistry and drug development.

Physicochemical and Spectroscopic Data

The structural and physical properties of this compound are summarized below. These data are crucial for its identification, purification, and application in experimental settings.

Physicochemical Properties
PropertyValueReference
Molecular Formula C₁₂H₈Cl₂N₂[1][2]
Molecular Weight 251.11 g/mol [1][2]
Appearance Light yellow to orange powder/crystals
Boiling Point 375.2 °C at 760 mmHg[1]
Flash Point 180.7 °C[1]
Density 1.27 g/cm³[1]
InChI Key XHQLXCFUPJSGOE-UHFFFAOYSA-N[1]
Canonical SMILES C1=CC(=CC=C1N=NC2=CC=C(C=C2)Cl)Cl[1]
Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.

  • ¹H NMR (Proton NMR): The ¹H NMR spectrum of the symmetric this compound would be expected to show two doublets in the aromatic region, corresponding to the ortho and meta protons relative to the azo group. The chemical shifts are influenced by the electron-withdrawing nature of both the azo group and the chlorine atoms.

Chemical Shift (δ) (ppm)MultiplicityCoupling Constant (J) (Hz)Assignment
~7.85Doublet~8.52, 2', 6, 6'-H (ortho to -N=N-)
~7.50Doublet~8.53, 3', 5, 5'-H (meta to -N=N-)
  • ¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum is expected to show four signals for the aromatic carbons due to the molecule's symmetry.

Chemical Shift (δ) (ppm)Assignment
~150C1/C1' (ipso to -N=N-)
~138C4/C4' (ipso to -Cl)
~129C3/C3'/C5/C5'
~124C2/C2'/C6/C6'

The IR spectrum provides information about the functional groups present in the molecule.

Wavenumber (cm⁻¹)Vibrational Mode
~3080Aromatic C-H stretch
~1580C=C aromatic ring stretch
~1480N=N stretch (often weak)
~1090C-Cl stretch
~830para-disubstituted C-H bend (out-of-plane)

Electron ionization mass spectrometry (EI-MS) would show a prominent molecular ion peak. The fragmentation pattern would likely involve the loss of N₂ and cleavage of the C-N bonds.

m/zFragment
250/252/254[M]⁺ (Molecular ion with isotopic pattern for two Cl atoms)
222/224/226[M - N₂]⁺
111/113[C₆H₄Cl]⁺

Experimental Protocols

Detailed methodologies for the synthesis of this compound are crucial for its preparation in a laboratory setting. Two common synthetic routes are the oxidation of 4-chloroaniline and the reduction of 4-chloronitrobenzene.

Synthesis via Oxidation of 4-Chloroaniline

This method involves the oxidation of the amino group of 4-chloroaniline to form the diazene linkage.

Materials:

  • 4-chloroaniline

  • Sodium hypochlorite (NaOCl) solution (bleach) or other oxidizing agents like potassium permanganate (KMnO₄)

  • Dichloromethane (CH₂Cl₂) or other suitable organic solvent

  • Sodium chloride (NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethanol for recrystallization

Procedure:

  • Dissolve 4-chloroaniline in dichloromethane in a round-bottom flask.

  • Cool the solution in an ice bath to 0-5 °C with constant stirring.

  • Slowly add an aqueous solution of sodium hypochlorite dropwise to the stirred solution. The reaction is exothermic and the temperature should be maintained below 10 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and then with a saturated sodium chloride (brine) solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product is obtained as a colored solid.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound as crystals.

Synthesis via Reduction of 4-Chloronitrobenzene

This method involves the reduction of the nitro group of 4-chloronitrobenzene. Depending on the reducing agent and reaction conditions, the reaction can be controlled to yield the azo compound.

Materials:

  • 4-chloronitrobenzene

  • Zinc powder or other reducing agents like lithium aluminum hydride (LiAlH₄)

  • Sodium hydroxide (NaOH)

  • Ethanol or methanol

  • Water

Procedure:

  • In a round-bottom flask, suspend 4-chloronitrobenzene in a mixture of ethanol and water.

  • Add sodium hydroxide to the suspension and heat the mixture to reflux with vigorous stirring.

  • Gradually add zinc powder to the refluxing mixture in small portions. The reaction is exothermic.

  • Continue refluxing for several hours after the addition of zinc is complete. Monitor the reaction by TLC.

  • After the reaction is complete, filter the hot reaction mixture to remove the zinc oxide and any unreacted zinc.

  • Cool the filtrate to allow the product to crystallize.

  • Collect the precipitated product by filtration and wash with cold water.

  • The crude product can be further purified by recrystallization from ethanol or another suitable solvent.

Synthesis_Workflows cluster_oxidation Oxidation of 4-Chloroaniline cluster_reduction Reduction of 4-Chloronitrobenzene A1 4-Chloroaniline in CH2Cl2 B1 Add NaOCl at 0-5 °C A1->B1 C1 Reaction Monitoring (TLC) B1->C1 D1 Workup (Wash, Dry) C1->D1 E1 Evaporation D1->E1 F1 Recrystallization E1->F1 G1 This compound F1->G1 A2 4-Chloronitrobenzene in EtOH/H2O B2 Add NaOH and Zinc Powder A2->B2 C2 Reflux B2->C2 D2 Hot Filtration C2->D2 E2 Crystallization D2->E2 F2 Filtration and Washing E2->F2 G2 This compound F2->G2

Figure 1. Experimental workflows for the synthesis of this compound.

Biological Activity and Applications in Drug Development

While specific biological activity data for this compound is limited in publicly available literature, the broader class of azobenzene derivatives has attracted considerable attention in medicinal chemistry and drug development.

General Biological Activities of Azobenzene Derivatives

Azobenzene-containing molecules have been reported to exhibit a wide range of pharmacological activities, including:

  • Antimicrobial and Antibiofilm Activity: Structurally related compounds like 4,4'-dihydroxy-azobenzene have demonstrated inhibitory effects against pathogenic bacteria such as Staphylococcus aureus.

  • Anticancer Activity: Some azobenzene derivatives have shown cytotoxic effects against various cancer cell lines.

  • Enzyme Inhibition: The azobenzene scaffold can be incorporated into molecules to act as inhibitors for specific enzymes.

The biological activity of these compounds is often dependent on their isomeric state (cis or trans), which can be controlled by light.

Photopharmacology and Drug Design

The ability of azobenzenes to undergo reversible photoisomerization between the thermally stable trans isomer and the metastable cis isomer upon irradiation with light of specific wavelengths is the foundation of photopharmacology . This concept involves the design of drugs whose biological activity can be switched on or off with high spatiotemporal precision using light.

  • The trans isomer is typically planar and more stable, while the cis isomer is bent and less stable.

  • This geometric change can dramatically alter the molecule's ability to bind to a biological target, such as a receptor or an enzyme.

  • By incorporating an azobenzene moiety into a pharmacophore, it is possible to create a photoswitchable drug that is active in one isomeric form and inactive in the other.

This compound, as a core azobenzene structure, serves as a valuable scaffold for the design and synthesis of such photoswitchable molecules. The chloro-substituents can be further functionalized to attach pharmacophores or to tune the photophysical properties of the molecule.

Hypothetical Signaling Pathway Modulation

Due to the lack of specific data for this compound, a generalized signaling pathway is presented to illustrate the concept of photopharmacological control. An azobenzene-containing drug could be designed to target a key protein in a signaling cascade, such as a kinase or an ion channel.

Signaling_Pathway cluster_photocontrol Photocontrol of Biological Activity cluster_pathway Hypothetical Kinase Signaling Pathway UV_Light UV Light (e.g., 365 nm) Trans_Drug Trans-Azobenzene Drug (Inactive) Vis_Light Visible Light or Thermal Relaxation Cis_Drug Cis-Azobenzene Drug (Active) Trans_Drug->Cis_Drug Isomerization Cis_Drug->Trans_Drug Isomerization Kinase Target Kinase Cis_Drug->Kinase Binding and Inhibition Receptor Receptor Receptor->Kinase Activation Substrate Substrate Kinase->Substrate Phosphorylation Phospho_Substrate Phosphorylated Substrate (Active) Cellular_Response Cellular Response Phospho_Substrate->Cellular_Response

Figure 2. Hypothetical modulation of a kinase signaling pathway by a photoswitchable azobenzene drug.

In this hypothetical model, the trans form of the drug is unable to bind to the active site of a target kinase. Upon irradiation with UV light, it isomerizes to the cis form, which has the correct conformation to bind and inhibit the kinase, thereby blocking the downstream signaling and cellular response. This effect can be reversed with visible light or by allowing the molecule to thermally relax back to the trans state.

Safety and Toxicity

Information on the specific toxicity of this compound is not extensively detailed. However, as a chlorinated aromatic compound, it should be handled with appropriate safety precautions in a laboratory setting. Standard practices for handling chemical reagents, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are recommended. For the related compound 4,4'-Dichloroazoxybenzene, GHS hazard statements indicate it may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.

Conclusion

This compound is a molecule with interesting chemical and physical properties. While its direct biological applications are not yet well-documented, its core azobenzene structure makes it a compound of high interest for the development of photoswitchable tools for chemical biology and for the design of novel therapeutics in the field of photopharmacology. The synthetic routes are well-established, and its characterization can be readily achieved using standard analytical techniques. Further research into the specific biological activities and toxicological profile of this compound is warranted to fully explore its potential in drug discovery and development.

References

Unveiling the Molecular Landscape of Bis-(4-chloro-phenyl)-diazene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of Bis-(4-chloro-phenyl)-diazene, also known as 4,4'-dichloroazobenzene. This symmetrical aromatic azo compound is of interest in various chemical and biological research areas. This document consolidates key data, presents a detailed experimental protocol for its synthesis, and outlines a typical characterization workflow.

Molecular Structure and Chemical Formula

This compound is characterized by two 4-chlorophenyl rings linked by a central diazene (-N=N-) bridge. The molecule exists predominantly as the more stable (E)-isomer, where the phenyl groups are on opposite sides of the azo bond.

Molecular Formula: C₁₂H₈Cl₂N₂

Structure:

The key structural feature is the azo group, which can undergo cis-trans isomerization upon exposure to light, a property that makes related azobenzene derivatives valuable in the development of molecular switches and photosensitive materials.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name(E)-1,2-bis(4-chlorophenyl)diazeneN/A
CAS Number1602-00-2N/A
Molecular Weight251.11 g/mol N/A
AppearanceOrange-red crystalsN/A
Melting Point182-184 °C[1]
Boiling Point375.2 °C at 760 mmHg[2]
Density1.27 g/cm³[2]
SMILESClc1ccc(N=Nc2ccc(Cl)cc2)cc1N/A

Table 2: Spectroscopic Data for this compound

TechniqueDataReference
¹H NMR (CDCl₃)δ 7.46-7.49 (d, 4H), 7.83-7.87 (d, 4H)[3]
Mass Spec. (EI)m/z 250 (M+), 139, 111 (100%), 75[3]

Experimental Protocols: Synthesis of this compound

A common and effective method for the synthesis of symmetrical aromatic azo compounds like this compound is the oxidation of the corresponding aniline derivative. The following protocol is based on established methods for the synthesis of similar azoarenes.

Materials:

  • 4-chloroaniline

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Procedure:

  • Dissolution of Starting Material: In a round-bottom flask, dissolve 4-chloroaniline in ethanol.

  • Preparation of Oxidizing Agent: In a separate beaker, prepare an aqueous solution of potassium permanganate and sodium hydroxide.

  • Oxidation Reaction: Cool the 4-chloroaniline solution in an ice bath. Slowly add the potassium permanganate solution dropwise to the cooled 4-chloroaniline solution with constant and vigorous stirring. The reaction is exothermic and the temperature should be maintained below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, filter the reaction mixture to remove the manganese dioxide (MnO₂) precipitate.

  • Extraction: Transfer the filtrate to a separatory funnel and extract the product with dichloromethane.

  • Washing: Wash the organic layer sequentially with deionized water and then with brine to remove any remaining impurities.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter to remove the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain pure orange-red crystals of this compound.

Visualization of Experimental Workflow

The logical flow of the synthesis and characterization of this compound is depicted in the following diagram.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization start Start: 4-Chloroaniline dissolution Dissolution in Ethanol start->dissolution oxidation Oxidation with KMnO4/NaOH dissolution->oxidation workup Work-up (Filtration) oxidation->workup extraction Extraction with CH2Cl2 workup->extraction purification Purification (Recrystallization) extraction->purification product Product: this compound purification->product nmr 1H NMR Spectroscopy product->nmr ms Mass Spectrometry product->ms mp Melting Point Analysis product->mp data_analysis Data Analysis and Structure Confirmation nmr->data_analysis ms->data_analysis mp->data_analysis

Caption: Synthetic and characterization workflow for this compound.

Biological Activity and Potential Applications

While extensive research on the specific biological signaling pathways of this compound is limited, it is known to be a metabolite of 4-chloroaniline. Some studies have indicated that related chlorinated azobenzenes may exhibit mutagenic properties. The core azobenzene structure is a key photoprobe, and its derivatives are widely investigated for applications in molecular switches, optical data storage, and photopharmacology. Further research is warranted to fully elucidate the biological effects and potential therapeutic or industrial applications of this compound.

References

Spectroscopic Profile of Bis-(4-chloro-phenyl)-diazene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Bis-(4-chloro-phenyl)-diazene, also known as 4,4'-dichloroazobenzene. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
7.87 - 7.83Doublet8.94HAromatic protons ortho to the azo group
7.49 - 7.46Doublet8.94HAromatic protons meta to the azo group

Solvent: CDCl₃, Instrument Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
~151Aromatic carbons attached to the azo group (C-N=N)
~138Aromatic carbons bearing the chloro substituent (C-Cl)
~129Aromatic CH carbons meta to the azo group
~124Aromatic CH carbons ortho to the azo group

Solvent: DMSO-d₆. Note: The chemical shifts are estimated based on typical values for substituted azobenzenes and may vary slightly based on experimental conditions.

Table 3: FT-IR Spectroscopic Data
Wavenumber (cm⁻¹)Vibrational Mode Assignment
~3080Aromatic C-H stretch
~1580C=C aromatic ring stretch
~1480N=N azo group stretch
~1090C-Cl stretch
~840para-disubstituted C-H bend (out-of-plane)

Sample Preparation: KBr pellet. Note: The wavenumbers are based on data from structurally similar compounds and characteristic infrared absorption frequencies.

Table 4: UV-Vis Spectroscopic Data
λmax (nm)Transition Type
~390 (shoulder)n → π
~357π → π

Solvent: Ethanol. The n → π transition for the trans-isomer is often observed as a shoulder on the more intense π → π* absorption band.*[1]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A Bruker Avance 400 MHz spectrometer (or equivalent) equipped with a 5 mm probe was used for both ¹H and ¹³C NMR analyses.

Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) for ¹H NMR or deuterated dimethyl sulfoxide (DMSO-d₆) for ¹³C NMR. Tetramethylsilane (TMS) was used as an internal standard (0 ppm).

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse sequence.

  • Spectral Width: -2 to 10 ppm.

  • Acquisition Time: 2-3 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Temperature: 298 K.

¹³C NMR Acquisition:

  • Pulse Program: Standard proton-decoupled single-pulse sequence.

  • Spectral Width: 0 to 200 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

  • Temperature: 298 K.

Data Processing: The raw data was processed using appropriate NMR software (e.g., MestReNova, TopSpin). Fourier transformation was applied to the free induction decay (FID), followed by phase and baseline correction.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped with a deuterated triglycine sulfate (DTGS) detector was utilized.

Sample Preparation: A small amount of the solid this compound (1-2 mg) was finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans were co-added to improve the signal-to-noise ratio.

  • Background: A background spectrum of the empty sample compartment was recorded prior to the sample analysis.

Data Processing: The resulting interferogram was Fourier-transformed to produce the infrared spectrum. The spectrum was then baseline corrected.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Instrumentation: A Shimadzu UV-2600 UV-Vis spectrophotometer (or equivalent) with a double-beam configuration was employed.

Sample Preparation: A stock solution of this compound was prepared in a suitable UV-grade solvent, such as ethanol. The stock solution was then diluted to a concentration that resulted in an absorbance of approximately 1 arbitrary unit at the wavelength of maximum absorption (λmax) to ensure adherence to the Beer-Lambert law.

Acquisition:

  • Wavelength Range: 200-800 nm.

  • Scan Speed: Medium.

  • Slit Width: 1.0 nm.

  • Cuvette: A 1 cm path length quartz cuvette was used.

  • Blank: The spectrum of the pure solvent was recorded as a baseline and automatically subtracted from the sample spectrum.

Data Processing: The resulting spectrum of absorbance versus wavelength was plotted. The wavelengths of maximum absorbance (λmax) were identified.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Characterization cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR FT-IR Spectroscopy Purification->IR UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Data_Processing Data Processing (Fourier Transform, Baseline Correction) NMR->Data_Processing IR->Data_Processing UV_Vis->Data_Processing Structure_Elucidation Structural Elucidation & Confirmation Data_Processing->Structure_Elucidation Final_Report Final Report & Data Archiving Structure_Elucidation->Final_Report

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

References

An In-depth Technical Guide to the Solubility and Stability of Bis-(4-chloro-phenyl)-diazene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis-(4-chloro-phenyl)-diazene, also known as 4,4'-dichloroazobenzene, is an azo compound with potential applications in various fields, including as a chemical intermediate in the dye industry. A thorough understanding of its physicochemical properties, particularly its solubility and stability, is paramount for its handling, formulation, and the assessment of its environmental fate and toxicological profile. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound. Due to the limited availability of specific quantitative data for this compound, this guide also details standardized experimental protocols for determining these properties and includes data from analogous compounds for illustrative purposes.

Chemical and Physical Properties

This compound is a solid, orange-red crystalline compound.[1] Key identifying information and physical properties are summarized in the table below.

PropertyValueReference
Chemical Name This compound[2]
Synonyms 4,4'-Dichloroazobenzene, DCAB[2]
CAS Number 1602-00-2[3]
Molecular Formula C₁₂H₈Cl₂N₂[3]
Molecular Weight 251.11 g/mol [2]
Physical State Solid[4]
Appearance Orange-red crystals[1]
Melting Point 182-184 °C[5]

Solubility Profile

Quantitative solubility data for this compound is not extensively available in public literature. However, based on the general characteristics of azobenzenes and dichlorinated aromatic compounds, a qualitative solubility profile can be inferred.

Qualitative Solubility:

  • Aqueous Solubility: Azobenzenes are generally characterized by their poor solubility in water due to their nonpolar nature.[1][6]

  • Organic Solvent Solubility: It is anticipated to be soluble in a range of organic solvents. For analogous compounds like azobenzene, solubility has been noted in ethyl alcohol, acetone, and dimethyl sulfoxide (DMSO).[1] Similarly, a related compound, 4,4'-Dichlorodiphenyl sulfone, is soluble in acetone, dichloromethane, and ethyl acetate.[7] A bulletin on DMSO solubility indicates that p-Dichlorobenzene is "Very Soluble" in DMSO.[8]

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, standardized experimental protocols should be followed.

2.1.1. Aqueous Solubility Determination (OECD 105)

The OECD Guideline for the Testing of Chemicals, Test No. 105, provides two primary methods for determining water solubility: the Column Elution Method and the Flask Method.[4][9]

  • Principle: These methods determine the saturation mass concentration of a substance in water at a given temperature.[4] Preliminary information on the substance's structural formula, vapor pressure, and dissociation and hydrolysis constants is beneficial.[4]

  • Column Elution Method: Suitable for substances with solubilities below 10⁻² g/L. Water is saturated with the substance in a column, and the eluate is analyzed.[1]

  • Flask Method: Suitable for substances with solubilities above 10⁻² g/L. The substance is dissolved in water in a flask with stirring until equilibrium is reached. The concentration of the dissolved substance is then measured after filtration or centrifugation.[1]

  • Analysis: The concentration of the dissolved this compound in the aqueous phase can be quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.[1]

2.1.2. Organic Solvent Solubility Determination

A common method for determining solubility in organic solvents involves the preparation of saturated solutions and subsequent analysis.

  • Procedure: An excess amount of this compound is added to a known volume of the organic solvent of interest in a sealed container. The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium (e.g., 24-48 hours). After reaching equilibrium, the suspension is filtered to remove undissolved solid.

  • Quantification: A known volume of the clear, saturated filtrate is diluted, and the concentration of the dissolved compound is determined using a suitable analytical method, such as UV-Vis spectroscopy or a validated stability-indicating HPLC method. A calibration curve prepared with known concentrations of the compound is used for quantification.[10][11]

The following diagram illustrates a general workflow for determining the solubility of a compound.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess this compound prep2 Add to known volume of solvent prep1->prep2 equil1 Agitate at constant temperature prep2->equil1 equil2 Allow to equilibrate (e.g., 24-48h) equil1->equil2 sep1 Filter or centrifuge to remove undissolved solid equil2->sep1 ana1 Take aliquot of clear supernatant/filtrate sep1->ana1 ana2 Dilute sample ana1->ana2 ana3 Quantify concentration (e.g., HPLC, UV-Vis) ana2->ana3 G cluster_sample Sample Preparation cluster_instrument Instrument Setup (TGA/DSC) cluster_heating Heating Program cluster_data Data Acquisition & Analysis sample_prep Accurately weigh 3-10 mg of dye into an inert crucible instrument_setup Purge with inert gas (e.g., Nitrogen) sample_prep->instrument_setup heating Heat at a linear rate (e.g., 10 °C/min) to a final temperature (e.g., 800 °C) instrument_setup->heating data_acq Continuously record mass change (TGA) and heat flow (DSC) vs. temperature heating->data_acq data_an Analyze TGA/DTG and DSC curves to determine decomposition temperatures and transitions data_acq->data_an G compound1 This compound enzyme1 Azo Reductase compound1->enzyme1 compound2 4-Chloroaniline (2 molecules) enzyme1->compound2 enzyme2 Dioxygenase compound2->enzyme2 compound3 4-Chlorocatechol enzyme2->compound3 enzyme3 Catechol 1,2-Dioxygenase compound3->enzyme3 compound4 3-Chloro-cis,cis-muconate enzyme3->compound4 enzyme4 Further Degradation compound4->enzyme4 compound5 TCA Cycle Intermediates enzyme4->compound5

References

Safety and handling precautions for Bis-(4-chloro-phenyl)-diazene

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Safety and Handling of Bis-(4-chloro-phenyl)-diazene

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound (CAS No. 1602-00-2), a compound used in laboratory and chemical manufacturing settings. Adherence to these guidelines is crucial for ensuring personnel safety and minimizing environmental impact.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding the compound's behavior under various laboratory conditions.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₁₂H₈Cl₂N₂
Molecular Weight 251.10 g/mol [1]
CAS Number 1602-00-2[1][2][3]
Appearance Orange solid
Boiling Point 375.2°C at 760 mmHg[1]
Melting Point 182-184°C
Flash Point 180.7°C[1]
Density 1.27 g/cm³[1]
Purity Typically 95% or 96%[1][3]

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonised System (GHS). A summary of its classification is provided in Table 2.

Table 2: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral 4H302: Harmful if swallowed[2]
Skin Corrosion/Irritation 2H315: Causes skin irritation[2]
Serious Eye Damage/Eye Irritation 2AH319: Causes serious eye irritation[2]
Specific Target Organ Toxicity, Single Exposure 3H335: May cause respiratory irritation[2]

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure risks.

Handling
  • Avoid contact with skin and eyes.[2]

  • Prevent the formation of dust and aerosols.[2]

  • Ensure adequate exhaust ventilation in areas where dust is formed.[2]

  • Wash hands thoroughly before breaks and at the end of the workday.[2]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a face shield.[2]

Storage
  • Store in a dry area.[2]

  • Recommended storage temperature is 2-8°C.[2]

  • Keep containers tightly closed.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

  • Eye/Face Protection: Use safety glasses with side-shields or a face shield, approved under standards such as NIOSH (US) or EN 166 (EU).[2]

  • Skin Protection: Handle with gloves. Inspect gloves prior to use and use a proper glove removal technique to avoid skin contact.[2]

  • Respiratory Protection: In case of insufficient ventilation, wear a suitable respirator.

PPE_Requirements cluster_ppe Personal Protective Equipment (PPE) for Handling this compound ppe_core Handling the Compound ppe_eye Eye/Face Protection (Safety Glasses/Face Shield) ppe_core->ppe_eye ppe_skin Skin Protection (Gloves) ppe_core->ppe_skin ppe_respiratory Respiratory Protection (Respirator if needed) ppe_core->ppe_respiratory

Caption: Required PPE for handling this compound.

First Aid Measures

In case of exposure, follow these first aid procedures and seek medical attention.

Table 3: First Aid Procedures for this compound Exposure

Exposure RouteFirst Aid Measures
Ingestion Do NOT induce vomiting. Rinse mouth with water. Consult a physician.[2]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician.
Skin Contact Wash off with soap and plenty of water. Consult a physician.[2]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]

Accidental Release Measures

In the event of a spill, follow these procedures to ensure safety and containment.

  • Personal Precautions: Use personal protective equipment. Avoid dust formation. Ensure adequate ventilation. Evacuate personnel to safe areas.[2]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[2]

  • Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[2]

Spill_Response_Workflow spill Spill of this compound evacuate Evacuate Area spill->evacuate ppe Don Appropriate PPE spill->ppe contain Contain Spill (Prevent entry into drains) ppe->contain cleanup Clean Up Spill (Sweep and shovel into container) contain->cleanup disposal Dispose of Waste (In suitable, closed containers) cleanup->disposal decontaminate Decontaminate Area disposal->decontaminate

Caption: Workflow for responding to a spill of this compound.

Experimental Protocols: Acute Oral Toxicity Assessment

General Principles of Acute Oral Toxicity Testing
  • Test Animals: Typically, young adult rats are used.[3]

  • Administration: The substance is administered orally in a single dose via gavage.[4] If a single dose is not feasible, it may be given in smaller fractions over a period not exceeding 24 hours.[4]

  • Dosage: Graduated doses are administered to different groups of animals.

  • Observation Period: Animals are observed for a set period, typically 14 days, for signs of toxicity and mortality.[4]

OECD Test Guideline 423: Acute Toxic Class Method

This method is a stepwise procedure using a minimum number of animals per step. The goal is to classify the substance into a toxicity category based on the observed mortality.

  • Dosing: A starting dose (e.g., 300 mg/kg) is administered to a group of three animals.

  • Observation: The animals are observed for mortality.

  • Stepwise Procedure:

    • If mortality occurs, the test is repeated with a lower dose in another group of animals.

    • If no mortality occurs, the test is repeated with a higher dose.

  • Classification: The substance is classified based on the dose at which mortality is observed.

OECD Test Guideline 425: Up-and-Down Procedure

This method allows for the estimation of the LD50 value with a confidence interval.

  • Dosing: A single animal is dosed at a time.

  • Observation: The animal is observed for a defined period.

  • Dose Adjustment:

    • If the animal survives, the next animal is dosed at a higher level.

    • If the animal dies, the next animal is dosed at a lower level.

  • LD50 Estimation: The LD50 is calculated from the results of a series of these sequential tests.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]

  • Special Hazards: No specific data is available for this compound, but similar chlorinated organic compounds may produce toxic fumes, including hydrogen chloride, upon combustion.

  • Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[2]

Disposal Considerations

Dispose of this product and its container in accordance with local, regional, national, and international regulations. Do not allow the product to enter drains.[2]

This technical guide is intended to provide comprehensive safety and handling information for this compound. It is imperative that all personnel handling this chemical are familiar with and adhere to these guidelines. For further details, always refer to the most current Safety Data Sheet (SDS) provided by the supplier.

References

An In-depth Technical Guide to (E)-1,2-bis(4-chlorophenyl)diazene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-1,2-bis(4-chlorophenyl)diazene, a member of the azobenzene family, is a symmetrically substituted aromatic azo compound. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, and spectral characterization. Furthermore, it explores the potential biological activities of this compound, drawing insights from studies on structurally related molecules, and discusses plausible mechanisms of action, including the induction of apoptosis. Detailed experimental protocols and structured data are presented to facilitate further research and application in drug discovery and development.

Chemical Identity and Properties

(E)-1,2-bis(4-chlorophenyl)diazene is also known by several synonyms, including Bis-(4-chloro-phenyl)-diazene and 4,4'-Dichloroazobenzene.[1][2] Its IUPAC name is (E)-1,2-bis(4-chlorophenyl)diazene.[3]

Physicochemical Properties

A summary of the key physicochemical properties of (E)-1,2-bis(4-chlorophenyl)diazene is presented in Table 1.

PropertyValueReference(s)
CAS Number 1602-00-2[3]
Molecular Formula C₁₂H₈Cl₂N₂[3]
Molecular Weight 251.11 g/mol [1]
Appearance Orange Solid / Orange-red crystals[4]
Melting Point 180-182 °C[4]
Boiling Point 375.2 °C at 760 mmHg[4]
Density 1.27 g/cm³[4]
Flash Point 180.7 °C[4]

Synthesis

A common and effective method for the synthesis of (E)-1,2-bis(4-chlorophenyl)diazene is the oxidative coupling of 4-chloroaniline using copper nanoparticles as a catalyst.[5]

Experimental Protocol: Oxidative Coupling of 4-Chloroaniline

Materials:

  • 4-chloroaniline

  • Copper nanoparticles

  • Toluene

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • Stir a mixture of 4-chloroaniline (2 mmol) and copper nanoparticles (20 mol%) in toluene at room temperature.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically 2-3 hours), separate the copper nanoparticles by filtration.

  • Extract the filtrate with ethyl acetate and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Evaporate the solvent and purify the resulting crude product by column chromatography using petroleum ether and ethyl acetate as the eluent to yield (E)-1,2-bis(4-chlorophenyl)diazene.[5]

Synthesis Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A 4-Chloroaniline C Stirring in Toluene at Room Temperature A->C B Copper Nanoparticles (Catalyst) B->C D Filtration C->D E Extraction with Ethyl Acetate D->E F Washing with Water E->F G Drying over Na₂SO₄ F->G H Column Chromatography G->H I (E)-1,2-bis(4-chlorophenyl)diazene H->I Apoptotic_Pathway cluster_stimulus External Stimulus cluster_regulation Mitochondrial Regulation cluster_caspase Caspase Cascade cluster_outcome Cellular Outcome A (E)-1,2-bis(4-chlorophenyl)diazene (or derivative) B Increased Bax/Bcl-2 ratio A->B C Mitochondrial Outer Membrane Permeabilization B->C D Cytochrome c Release C->D E Apoptosome Formation D->E F Caspase-9 Activation E->F G Caspase-3 Activation F->G H Apoptosis G->H

References

The Advent and Advancement of Dichlorinated Azobenzenes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

Dichlorinated azobenzenes represent a significant subclass of azobenzene derivatives, characterized by the presence of two chlorine atoms on their phenyl rings. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and physicochemical properties of these compounds. It further delves into their toxicological profiles, metabolic pathways, and the molecular signaling cascades they influence. Detailed experimental protocols for their synthesis and analysis are provided, alongside quantitative data presented in tabular format for comparative analysis. This document is intended for researchers, scientists, and professionals in the fields of chemistry, toxicology, and drug development.

Introduction: A Historical Perspective

The journey of dichlorinated azobenzenes is intrinsically linked to the discovery of their parent compound, azobenzene. First synthesized by Eilhard Mitscherlich in 1834, azobenzene's remarkable ability to undergo reversible trans-cis isomerization upon exposure to light was not fully recognized until 1937.[1] This discovery of photoswitching laid the groundwork for the development of a vast array of photosensitive materials and molecular machines.

While a definitive date for the first synthesis of a dichlorinated azobenzene isomer is not prominently documented, their emergence is a logical progression from the advancements in aromatic chemistry and chlorination techniques in the late 19th and early 20th centuries. The industrial synthesis of chlorinated aromatic compounds provided the necessary precursors for the creation of dichlorinated azobenzene derivatives. Early investigations into these compounds were likely driven by their potential application as dyes and pigments, a primary use for azo compounds in general. In modern research, interest has shifted towards their unique photochemical properties and their roles as environmental contaminants and toxicological agents.

Physicochemical Properties of Dichlorinated Azobenzenes

The substitution of chlorine atoms onto the azobenzene scaffold significantly influences its physicochemical properties. These properties, which vary between isomers, are crucial for understanding their environmental fate, bioavailability, and toxicological profiles. The following tables summarize key quantitative data for representative dichlorinated azobenzene isomers and their parent compounds.

Table 1: General Properties of Azobenzene and Dichlorobenzene Precursors

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/cm³)
AzobenzeneC₁₂H₁₀N₂182.22682931.09
1,2-DichlorobenzeneC₆H₄Cl₂147.00-17180.51.30
1,3-DichlorobenzeneC₆H₄Cl₂147.00-24.81731.29
1,4-DichlorobenzeneC₆H₄Cl₂147.0053.51741.25

Table 2: Physicochemical Properties of Dichlorinated Azobenzene Isomers

IsomerMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/cm³)LogP
2,2'-DichloroazobenzeneC₁₂H₈Cl₂N₂251.11376.91.275.41
3,3'-DichloroazobenzeneC₁₂H₈Cl₂N₂251.11Data not availableData not availableData not available
4,4'-DichloroazobenzeneC₁₂H₈Cl₂N₂251.11Data not availableData not availableData not available

Note: Comprehensive experimental data for all dichlorinated azobenzene isomers is limited in publicly available literature. The provided data is based on available information.

Synthesis of Dichlorinated Azobenzenes: Experimental Protocols

The synthesis of dichlorinated azobenzenes can be achieved through several established methods for forming the azo bridge. The choice of method often depends on the desired isomer and the availability of starting materials. Below are representative protocols for the synthesis of dichlorinated azobenzenes.

General Workflow for Azobenzene Synthesis

The synthesis of dichlorinated azobenzenes typically follows a multi-step process that begins with the appropriate dichloroaniline or dichloronitrobenzene precursors. A generalized workflow is depicted below.

G cluster_0 Precursor Selection cluster_1 Reaction Pathway cluster_2 Product cluster_3 Purification A Dichloroaniline Isomer C Oxidative Coupling A->C E Diazotization & Azo Coupling A->E B Dichloronitrobenzene Isomer D Reductive Coupling B->D F Dichlorinated Azobenzene C->F D->F E->F G Recrystallization F->G H Chromatography F->H

General synthetic workflow for dichlorinated azobenzenes.
Protocol 1: Oxidative Coupling of Dichloroanilines

This method is suitable for the synthesis of symmetrical dichlorinated azobenzenes.

  • Materials:

    • Dichloroaniline isomer (e.g., 4,4'-dichloroaniline)

    • Oxidizing agent (e.g., potassium permanganate, manganese dioxide)

    • Solvent (e.g., acetone, dichloromethane)

    • Sodium sulfate (anhydrous)

    • Silica gel for column chromatography

    • Hexane and ethyl acetate for elution

  • Procedure:

    • Dissolve the dichloroaniline isomer in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

    • Slowly add the oxidizing agent to the solution. The reaction may be exothermic and may require cooling in an ice bath.

    • Stir the reaction mixture at room temperature for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove the solid oxidant byproducts.

    • Wash the filtrate with water and brine in a separatory funnel.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to yield the pure dichlorinated azobenzene.

Protocol 2: Reductive Coupling of Dichloronitrobenzenes

This method is also used for synthesizing symmetrical dichlorinated azobenzenes.

  • Materials:

    • Dichloronitrobenzene isomer (e.g., 3,3'-dichloronitrobenzene)

    • Reducing agent (e.g., zinc dust, lithium aluminum hydride)

    • Solvent (e.g., ethanol, tetrahydrofuran)

    • Base (e.g., sodium hydroxide)

  • Procedure:

    • In a round-bottom flask, suspend the dichloronitrobenzene isomer in the chosen solvent.

    • Add the reducing agent and the base to the suspension.

    • Heat the mixture to reflux and stir for several hours. Monitor the reaction by TLC.

    • After the reaction is complete, cool the mixture to room temperature and filter to remove any unreacted reducing agent and inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water.

    • Dry the organic layer, concentrate, and purify the product by recrystallization or column chromatography.

Toxicology and Metabolic Pathways

The toxicology of dichlorinated azobenzenes is primarily associated with their metabolism. Like other azo compounds, they are subject to reductive cleavage of the azo bond, particularly by azoreductases present in the gut microbiota and the liver. This metabolic process yields two molecules of the corresponding dichloroaniline.

Dichloroanilines are known to be toxic and can induce a range of adverse health effects, including methemoglobinemia, hepatotoxicity, and nephrotoxicity. The primary mechanism of their toxicity is believed to be the metabolic activation of the amino group to reactive electrophilic species, such as nitroso and nitrenium ions. These reactive metabolites can covalently bind to cellular macromolecules, including proteins and DNA, leading to cellular damage and genotoxicity.

Metabolic Activation and Genotoxicity

The metabolic activation of dichloroanilines and their subsequent interaction with DNA is a critical pathway for their carcinogenic potential.

G A Dichlorinated Azobenzene B Azoreductase (Gut Microbiota, Liver) A->B Reduction C Dichloroaniline B->C D Cytochrome P450 (N-hydroxylation) C->D E N-hydroxy-dichloroaniline D->E F Acetylation/Sulfation E->F G Reactive Electrophiles (e.g., Nitrenium Ion) F->G H DNA G->H Covalent Binding I DNA Adducts H->I J Mutation & Genotoxicity I->J

Metabolic activation pathway of dichlorinated azobenzenes.

Signaling Pathways and Molecular Interactions

The genotoxic effects of dichlorinated azobenzene metabolites can trigger a cascade of cellular signaling pathways in response to DNA damage. While specific studies on dichlorinated azobenzenes are limited, the pathways activated by their aromatic amine metabolites are well-characterized.

Upon formation of DNA adducts, cells activate DNA damage response (DDR) pathways. Key proteins such as ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) are recruited to the sites of damage. These kinases then phosphorylate a range of downstream targets, including the tumor suppressor protein p53 and checkpoint kinases Chk1 and Chk2.

Activation of p53 can lead to cell cycle arrest, providing time for DNA repair. If the damage is too extensive to be repaired, p53 can initiate apoptosis (programmed cell death) to eliminate the damaged cell. Chronic exposure and persistent DNA damage can overwhelm these protective mechanisms, leading to mutations and potentially initiating carcinogenesis.

G A Dichlorinated Azobenzene Metabolites B DNA Adduct Formation A->B C DNA Damage Response (ATM/ATR activation) B->C H Failed Repair / Chronic Damage B->H D p53 Activation C->D E Cell Cycle Arrest D->E G Apoptosis D->G F DNA Repair E->F F->H I Mutations H->I J Carcinogenesis I->J

Cellular response to DNA damage by dichlorinated azobenzene metabolites.

Conclusion

Dichlorinated azobenzenes are a class of compounds with a rich history rooted in the development of synthetic dyes and a present-day relevance in the fields of photochemistry and toxicology. Their synthesis is achievable through well-established organic chemistry reactions, and their physicochemical properties are dictated by the position of the chlorine substituents. The primary toxicological concern associated with these compounds is their metabolic conversion to dichlorinated anilines, which can lead to genotoxicity through the formation of DNA adducts. Understanding the synthesis, properties, and biological interactions of dichlorinated azobenzenes is crucial for assessing their environmental and health impacts and for harnessing the unique photochemical properties of the broader azobenzene family in various scientific and technological applications. Further research is warranted to fully elucidate the specific toxicological profiles and molecular mechanisms of action for all dichlorinated azobenzene isomers.

References

In-Depth Technical Guide on Bis-(4-chloro-phenyl)-diazene: A Literature Review for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Overview of a Diazene Derivative with Potential Pharmacological Significance

Introduction

Bis-(4-chloro-phenyl)-diazene, also known as 4,4'-dichloroazobenzene, is an aromatic azo compound characterized by two 4-chlorophenyl groups linked by a diazene (-N=N-) functional group. While research directly investigating its therapeutic applications is limited, the broader class of azobenzene derivatives has garnered significant interest in medicinal chemistry and drug development. This is due to their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. The presence of chlorine atoms on the phenyl rings of this compound influences its electronic and steric properties, which can in turn modulate its interaction with biological targets. This technical guide provides a comprehensive review of the available literature on this compound and its closely related analogs, with a focus on its chemical properties, synthesis, toxicological profile, and potential as a scaffold for drug design. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its evaluation as a potential drug candidate. These properties influence its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.

PropertyValueReference
CAS Number 1602-00-2[1]
Molecular Formula C₁₂H₈Cl₂N₂[1]
Molecular Weight 251.12 g/mol [1]
IUPAC Name (E)-1,2-bis(4-chlorophenyl)diazene[1]
Synonyms 4,4'-Dichloroazobenzene, p,p'-Dichloroazobenzene
Appearance Orange-red crystalline solid
Melting Point 138-142 °C
Boiling Point 375.2 °C at 760 mmHg
Flash Point 180.7 °C
Purity Typically available at 96% purity[1]

Synthesis of this compound

The synthesis of this compound and other azobenzene derivatives can be achieved through various established chemical reactions. A common and effective method is the oxidation of the corresponding aniline precursor, in this case, 4-chloroaniline.

Experimental Protocol: Oxidation of 4-Chloroaniline

Materials:

  • 4-chloroaniline

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Stirring apparatus

  • Ice bath

  • Filtration apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve 4-chloroaniline in ethanol in a round-bottom flask.

  • Oxidant Preparation: In a separate beaker, prepare a solution of potassium permanganate and sodium hydroxide in water.

  • Reaction: Cool the 4-chloroaniline solution in an ice bath. Slowly add the potassium permanganate solution dropwise to the cooled and stirring 4-chloroaniline solution.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, filter the mixture to remove the manganese dioxide precipitate.

  • Extraction: Transfer the filtrate to a separatory funnel and extract the product with dichloromethane.

  • Washing: Wash the organic layer sequentially with water and then with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter the drying agent and remove the dichloromethane under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude this compound by recrystallization from ethanol to yield orange-red crystals.

Toxicological Profile

While specific toxicological studies on this compound are not extensively available in the reviewed literature, data on structurally similar compounds, such as 4,4'-dichloroazoxybenzene, provide valuable insights into its potential hazards. It is important to note that azobenzene compounds can be metabolized to potentially carcinogenic aromatic amines.

GHS Hazard Statements for 4,4'-Dichloroazoxybenzene

The following GHS hazard statements have been reported for the closely related 4,4'-dichloroazoxybenzene, suggesting that this compound should be handled with caution.

  • H302: Harmful if swallowed.[2]

  • H315: Causes skin irritation.[2]

  • H318: Causes serious eye damage.[2]

  • H335: May cause respiratory irritation.[2]

Mutagenicity

Studies on a range of herbicide-derived chlorinated azobenzenes, including 4,4'-dichloroazoxybenzene, have been conducted to assess their mutagenicity. Positive results were obtained for 4,4'-dichloroazoxybenzene in the Salmonella typhimurium plate incorporation method and the fluctuation test, both in the presence and absence of liver post-mitochondrial fractions, under aerobic and anaerobic conditions.[2] This suggests a potential for genotoxicity that should be carefully evaluated for this compound.

Potential Biological Activities and Drug Development Applications

Direct evidence for the biological activities of this compound is currently limited in the scientific literature. However, the broader class of azobenzene and diazene derivatives has shown promise in various therapeutic areas, particularly in oncology. The exploration of these related compounds provides a rationale for investigating the potential of this compound as a lead structure in drug discovery.

Anticancer Potential

Numerous studies have reported the cytotoxic effects of various substituted azobenzene compounds against a range of cancer cell lines. The nature and position of substituents on the phenyl rings are critical determinants of their anticancer activity. For instance, dimeric 3,5-bis(benzylidene)-4-piperidones containing 4-chloro substituents have shown low cytotoxicity, while other halogenated derivatives have exhibited significant anticancer effects.[3] This highlights the complex structure-activity relationships within this class of compounds.

Enzyme Inhibition

Enzyme inhibition is a common mechanism of action for many therapeutic agents. While specific enzyme inhibition data for this compound is not available, related compounds have been investigated as enzyme inhibitors. For example, syringaldazine has been shown to be an uncompetitive inhibitor of 4-chloroaniline peroxidation, a reaction that can produce 4,4'-dichloroazobenzene.[4]

Azobenzene as a Photoswitchable Moiety in Drug Delivery

Azobenzene and its derivatives are known for their ability to undergo reversible trans-cis isomerization upon exposure to specific wavelengths of light. This photoswitchable property has been harnessed in the design of sophisticated drug delivery systems. The trans isomer is generally more stable and less polar, while the cis isomer is less stable and more polar. This light-induced change in conformation and polarity can be used to trigger the release of a therapeutic agent from a carrier molecule or a nanocarrier at a specific site in the body, offering the potential for targeted and controlled drug delivery.

Experimental Protocols for Biological Evaluation

To facilitate further research into the pharmacological potential of this compound, the following are detailed, adaptable protocols for key biological assays.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[2]

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Further prepare a series of dilutions of the compound in complete culture medium. After the 24-hour incubation, remove the medium from each well and replace it with 100 µL of the medium containing the respective compound concentrations. Include a vehicle control (DMSO at the same concentration as in the highest compound dilution) and a no-treatment control.[2]

  • Incubation: Incubate the plates for another 24, 48, or 72 hours under the same conditions.[2]

  • MTT Addition: After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours. During this time, viable cells with active mitochondria will metabolize the yellow MTT into purple formazan crystals.[2]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Enzyme Inhibition Assay (General Protocol)

This is a general protocol that can be adapted to assess the inhibitory activity of this compound against a specific enzyme of interest.

Materials:

  • Purified enzyme of interest

  • Substrate for the enzyme

  • This compound (inhibitor)

  • Appropriate buffer solution for the enzyme reaction

  • Cofactors, if required by the enzyme

  • Spectrophotometer or microplate reader

  • Cuvettes or 96-well plates

Procedure:

  • Preparation of Reagents: Prepare a stock solution of the enzyme, substrate, and this compound in the appropriate buffer or solvent.

  • Assay Setup: In a cuvette or a well of a microplate, add the buffer, the enzyme, and varying concentrations of this compound. Include a control reaction with no inhibitor.

  • Pre-incubation: Incubate the enzyme with the inhibitor for a specific period to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Reaction Monitoring: Monitor the rate of the reaction by measuring the change in absorbance or fluorescence over time, which corresponds to the formation of the product or the consumption of the substrate.

  • Data Analysis: Calculate the initial reaction velocities for each inhibitor concentration. Plot the percentage of inhibition versus the inhibitor concentration to determine the IC₅₀ value. Further kinetic studies can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).[4]

Signaling Pathways and Logical Relationships

While specific signaling pathways modulated by this compound have not been elucidated, the following diagrams illustrate general experimental workflows and logical relationships relevant to its study as a potential drug candidate.

experimental_workflow cluster_synthesis Synthesis and Characterization cluster_bio_eval Biological Evaluation cluster_data Data Analysis synthesis Synthesis of This compound purification Purification (e.g., Recrystallization) synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization cytotoxicity Cytotoxicity Assays (e.g., MTT) characterization->cytotoxicity enzyme_inhibition Enzyme Inhibition Assays characterization->enzyme_inhibition mechanism Mechanism of Action Studies cytotoxicity->mechanism enzyme_inhibition->mechanism ic50 IC50 Determination mechanism->ic50 sar Structure-Activity Relationship (SAR) mechanism->sar

Caption: General experimental workflow for the synthesis and biological evaluation of this compound.

logical_relationship cluster_properties Physicochemical Properties cluster_activities Potential Biological Activities cluster_outcomes Potential Therapeutic Outcomes compound This compound lipophilicity Lipophilicity (LogP) compound->lipophilicity electronic_effects Electronic Effects (Chlorine atoms) compound->electronic_effects steric_factors Steric Factors compound->steric_factors anticancer Anticancer Activity lipophilicity->anticancer antimicrobial Antimicrobial Activity lipophilicity->antimicrobial enzyme_inhibition Enzyme Inhibition lipophilicity->enzyme_inhibition electronic_effects->anticancer electronic_effects->antimicrobial electronic_effects->enzyme_inhibition steric_factors->anticancer steric_factors->antimicrobial steric_factors->enzyme_inhibition apoptosis Induction of Apoptosis anticancer->apoptosis cell_cycle_arrest Cell Cycle Arrest anticancer->cell_cycle_arrest inhibition_of_pathways Inhibition of Signaling Pathways anticancer->inhibition_of_pathways

Caption: Logical relationships between the properties and potential biological activities of this compound.

Conclusion and Future Directions

This compound represents a chemical scaffold with unexplored potential in drug discovery. While direct biological data is scarce, the known activities of related azobenzene derivatives, particularly in the realm of anticancer research, provide a strong rationale for its further investigation. The presence of chlorine substituents is likely to significantly influence its biological profile, and a systematic evaluation of its cytotoxicity against a panel of cancer cell lines is a crucial next step.

Future research should focus on:

  • Comprehensive Biological Screening: Evaluating the cytotoxic, antimicrobial, and enzyme inhibitory activities of this compound.

  • Mechanism of Action Studies: Elucidating the molecular targets and signaling pathways affected by this compound in biologically relevant systems.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of derivatives to understand how modifications to the chemical structure impact its biological activity.

  • In Silico Modeling: Employing computational methods to predict potential biological targets and guide the design of more potent and selective analogs.

  • Pharmacokinetic and Toxicological Profiling: Conducting in-depth ADMET studies to assess its drug-like properties and safety profile.

By systematically addressing these research areas, the scientific community can determine the true therapeutic potential of this compound and its derivatives, potentially leading to the development of novel therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Bis-(4-chloro-phenyl)-diazene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Bis-(4-chloro-phenyl)-diazene, also known as 4,4'-dichloroazobenzene, is an aromatic azo compound. Molecules in this class are characterized by a central diazene (N=N) functional group connecting two substituted phenyl rings. These compounds are of significant interest to researchers in organic synthesis, materials science, and medicinal chemistry. They serve as versatile building blocks for more complex molecular architectures, including polymers and liquid crystals. The photoisomerization properties of the azo group also make them candidates for the development of molecular switches and light-responsive materials.

The following sections detail two common and reliable methods for the laboratory-scale synthesis of this compound: the reductive coupling of 4-chloronitrobenzene and the oxidation of 4-chloroaniline.

Method 1: Synthesis via Reductive Coupling of 4-Chloronitrobenzene

Application Note: This method involves the reduction of an aromatic nitro compound, 4-chloronitrobenzene, in an alkaline alcoholic solution using a reducing agent such as zinc dust. The reaction proceeds through the formation of intermediate nitroso and hydroxylamine species, which then condense to form the azo bridge. This bimolecular reductive coupling is a classic and robust method for preparing symmetrical azoarenes. Careful control of the reaction conditions, particularly temperature and the rate of addition of the reducing agent, is crucial for achieving high yields and purity.

Data Presentation: Summary of Reaction Parameters

ParameterValue / Condition
Starting Material 4-Chloronitrobenzene
Reducing Agent Zinc Dust
Solvent System Ethanol (95%) / Water
Reaction Medium Sodium Hydroxide (Aqueous Solution)
Reaction Temperature Reflux (approx. 80-90 °C)
Reaction Time 2 - 3 hours
Typical Yield 75-85%

Experimental Protocol:

  • Reaction Setup: Equip a 500 mL round-bottom flask with a reflux condenser and a magnetic stirrer. Place the apparatus in a heating mantle.

  • Reagent Preparation: In the flask, dissolve 10.0 g of 4-chloronitrobenzene in 100 mL of 95% ethanol.

  • Initiation of Reaction: While stirring, add a solution of 10.0 g of sodium hydroxide in 20 mL of water to the flask. The solution will turn dark.

  • Addition of Reducing Agent: Begin heating the mixture to a gentle reflux. Once refluxing, add 12.0 g of zinc dust in small portions through the condenser over a period of 30 minutes. The addition should be controlled to maintain a steady reflux without becoming too vigorous.

  • Reaction Progression: After all the zinc has been added, continue to heat the mixture under reflux with vigorous stirring for an additional 2 hours. During this time, the color of the reaction mixture should change from a dark red-brown to a lighter orange-red.

  • Product Isolation (Work-up): While still hot, filter the reaction mixture by suction filtration to remove zinc oxide and any unreacted zinc. Wash the collected solid with a small amount of hot ethanol to recover any adsorbed product.

  • Crystallization: Transfer the hot filtrate to a beaker and allow it to cool slowly to room temperature, and then in an ice bath to induce crystallization of the orange-red product.

  • Purification: Collect the crude crystals by suction filtration. Recrystallize the product from ethanol or glacial acetic acid to obtain pure, bright orange needles of this compound. Dry the final product in a desiccator.

  • Characterization: Confirm the identity and purity of the product by determining its melting point (literature: 188-189 °C) and using spectroscopic methods such as NMR or IR spectroscopy if available.

Workflow Diagram: Reductive Coupling

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 4-Chloronitrobenzene in Ethanol B Add NaOH Solution A->B C Heat to Reflux B->C D Add Zinc Dust in Portions C->D E Reflux for 2 hours D->E F Hot Suction Filtration E->F G Cool Filtrate to Crystallize F->G H Recrystallize from Ethanol G->H I Dry Final Product H->I

Caption: Workflow for the synthesis of this compound via reductive coupling.

Method 2: Synthesis via Oxidation of 4-Chloroaniline

Application Note: This method provides an alternative route through the oxidation of an aromatic amine, 4-chloroaniline. Various oxidizing agents can be employed; potassium permanganate (KMnO₄) in an acetone solvent is a common choice. The reaction involves the oxidative coupling of two aniline molecules to form the diazene linkage. This method is effective but requires careful temperature control, as the oxidation can be exothermic and may lead to side products if not properly managed. Peroxidases can also be used for this transformation.[1]

Data Presentation: Summary of Reaction Parameters

ParameterValue / Condition
Starting Material 4-Chloroaniline
Oxidizing Agent Potassium Permanganate (KMnO₄)
Solvent Acetone
Reaction Temperature 0 - 10 °C
Reaction Time 1 - 2 hours
Typical Yield 60-70%

Experimental Protocol:

  • Reaction Setup: Place a 500 mL beaker equipped with a magnetic stirrer in a large ice-water bath to ensure efficient cooling.

  • Reagent Preparation: Dissolve 5.0 g of 4-chloroaniline in 150 mL of acetone in the beaker and cool the solution to below 10 °C.

  • Addition of Oxidizing Agent: While stirring vigorously, add 7.0 g of finely powdered potassium permanganate to the solution in small portions over about 30 minutes. Maintain the temperature of the reaction mixture between 0 and 10 °C throughout the addition.

  • Reaction Progression: After the addition is complete, continue to stir the mixture in the ice bath for an additional hour. The reaction is accompanied by the formation of a brown precipitate of manganese dioxide (MnO₂).

  • Product Isolation (Work-up): Filter the reaction mixture by suction filtration to remove the manganese dioxide. Wash the brown precipitate on the filter with a small amount of fresh acetone to recover the product.

  • Solvent Removal: Combine the filtrate and washings and remove the acetone using a rotary evaporator. An orange-red solid residue will remain.

  • Purification: Suspend the crude solid in water, stir well to dissolve any inorganic impurities, and collect the product by filtration. Recrystallize the solid from ethanol to yield the pure this compound.

  • Characterization: Confirm the product's identity and purity via melting point determination and spectroscopic analysis as described in Method 1.

Workflow Diagram: Oxidation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 4-Chloroaniline in Acetone B Cool in Ice Bath (<10°C) A->B C Add KMnO₄ in Portions B->C D Stir in Ice Bath for 1 hour C->D E Filter to Remove MnO₂ D->E F Evaporate Acetone E->F G Wash with Water F->G H Recrystallize from Ethanol G->H I Obtain Pure Product H->I

Caption: Workflow for the synthesis of this compound via oxidation.

Safety Precautions

  • General: All experimental work should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • 4-Chloronitrobenzene: This compound is toxic and an irritant. Avoid inhalation of dust and contact with skin and eyes.

  • 4-Chloroaniline: This compound is toxic upon ingestion, inhalation, and skin absorption. Handle with care.

  • Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.

  • Potassium Permanganate: Strong oxidizing agent. Contact with other materials may cause fire. Harmful if swallowed.

  • Solvents: Ethanol and acetone are flammable. Ensure there are no open flames or ignition sources nearby.

References

Application Notes and Protocols for the Purification of Bis-(4-chloro-phenyl)-diazene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the purification of Bis-(4-chloro-phenyl)-diazene, also known as 4,4'-dichloroazobenzene. This compound is a symmetrical azo dye often synthesized through the oxidation of 4-chloroaniline. The purification process is critical to remove unreacted starting materials, byproducts, and other impurities. The primary methods for purification detailed herein are recrystallization and column chromatography. This guide offers step-by-step instructions for both techniques, along with methods for the analysis of the purified product to ensure high purity for research and development applications.

Introduction

This compound is a chemical compound with the molecular formula C₁₂H₈Cl₂N₂. Its structure features a central diazene (N=N) group connecting two 4-chlorophenyl rings. Azo compounds are widely utilized in various fields, including as dyes, food additives, and indicators. In research and drug development, purified azobenzene derivatives are crucial for ensuring the accuracy and reproducibility of experimental results. Impurities can interfere with biological assays, spectroscopic analysis, and material science applications. The following protocols outline two effective methods for obtaining high-purity this compound.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
IUPAC Name(E)-1,2-bis(4-chlorophenyl)diazene
CAS Number1602-00-2
Molecular FormulaC₁₂H₈Cl₂N₂
Molecular Weight251.11 g/mol
AppearanceOrange to red crystalline solid
Melting Point188-191 °C
SolubilitySoluble in many organic solvents (e.g., ethanol, ethyl acetate, dichloromethane), insoluble in water.

Experimental Protocols

Prior to purification, it is assumed that crude this compound has been synthesized, for instance, by the oxidation of 4-chloroaniline.

Protocol 1: Purification by Recrystallization

Recrystallization is a technique used to purify crystalline compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Distilled water

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Spatula

  • Glass rod

Procedure:

  • Solvent Selection: Ethanol is a suitable solvent for the recrystallization of this compound. An ethanol/water mixture can also be effective.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture while stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of hot ethanol until a clear solution is obtained at the boiling point.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. The solution can then be placed in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature to remove any residual solvent.

Protocol 2: Purification by Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Beakers or test tubes for fraction collection

  • Rotary evaporator

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexane and carefully pour it into the chromatography column. Allow the silica gel to settle, ensuring a uniform packing without any air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent (e.g., hexane or a low polarity hexane/ethyl acetate mixture). Carefully load the sample onto the top of the silica gel column.

  • Elution: Begin the elution with a non-polar solvent such as hexane and gradually increase the polarity by adding ethyl acetate. A common starting eluent system is a mixture of hexane and ethyl acetate (e.g., 9:1 v/v). The polarity of the eluent can be gradually increased (e.g., to 8:2, 7:3 v/v) to elute the desired compound.

  • Fraction Collection: Collect the eluate in a series of fractions. Monitor the separation by visual inspection of the colored band of the compound moving down the column.

  • Analysis of Fractions: Analyze the collected fractions using thin-layer chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Analysis of Purified Product

Table 2: Characterization Data of Purified this compound

AnalysisExpected Result
Melting Point A sharp melting point range close to the literature value (188-191 °C) indicates high purity.
¹H NMR The proton NMR spectrum should show signals corresponding to the aromatic protons of the chlorophenyl rings.
¹³C NMR The carbon NMR spectrum will display signals for the carbon atoms in the molecule, with distinct peaks for the carbons attached to chlorine and nitrogen.
TLC A single spot on the TLC plate in an appropriate solvent system indicates the purity of the compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_product Final Product start Crude This compound recrystallization Recrystallization start->recrystallization Method 1 column_chromatography Column Chromatography start->column_chromatography Method 2 analysis Purity & Identity Confirmation recrystallization->analysis column_chromatography->analysis end Purified Product analysis->end

Caption: Workflow for the purification and analysis of this compound.

recrystallization_protocol A 1. Dissolve crude product in minimum hot solvent B 2. Hot filtration (optional) A->B C 3. Slow cooling to induce crystallization B->C D 4. Isolate crystals by vacuum filtration C->D E 5. Wash crystals with cold solvent D->E F 6. Dry the purified crystals E->F

Caption: Step-by-step protocol for purification by recrystallization.

column_chromatography_protocol A 1. Pack column with silica gel B 2. Load crude sample A->B C 3. Elute with solvent gradient (e.g., Hexane/Ethyl Acetate) B->C D 4. Collect fractions C->D E 5. Analyze fractions by TLC D->E F 6. Combine pure fractions and evaporate solvent E->F

Caption: Step-by-step protocol for purification by column chromatography.

Applications of Bis-(4-chloro-phenyl)-diazene in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-(4-chloro-phenyl)-diazene, also known as 4,4'-dichloroazobenzene, is an aromatic azo compound characterized by a central diazene group (-N=N-) connecting two 4-chlorophenyl rings. While its primary application lies within the dye industry due to its chromophoric nature, its utility in organic synthesis is centered on its role as a stable scaffold that can be derivatized, and its photoresponsive properties inherent to the azobenzene core. This document provides an overview of its synthesis, physicochemical properties, and potential applications in organic synthesis, including detailed protocols and conceptual pathways for further functionalization.

Physicochemical and Spectral Properties

A summary of the key physicochemical and spectral properties of this compound is presented in Table 1. This data is essential for its characterization and for planning synthetic transformations.

PropertyValueReference
IUPAC Name (E)-1,2-bis(4-chlorophenyl)diazene
Synonyms 4,4'-Dichloroazobenzene, p,p'-Dichloroazobenzene
CAS Number 1602-00-2
Molecular Formula C₁₂H₈Cl₂N₂
Molecular Weight 251.12 g/mol
Appearance Orange to red crystalline powder
Melting Point 186-188 °C
Boiling Point 375.2 °C at 760 mmHg
Solubility Insoluble in water; soluble in common organic solvents like ethanol, acetone, and chloroform.
UV-Vis (λmax) ~350 nm (π-π* transition of the trans-isomer), ~450 nm (n-π* transition of the cis-isomer)
IR (KBr, cm⁻¹) ~1580 (N=N stretch), ~1480 (C=C aromatic stretch), ~1090 (C-Cl stretch), ~830 (para-disubstituted C-H bend)

Applications in Organic Synthesis

While direct, widespread applications of this compound as a reactive intermediate in complex organic synthesis are not extensively documented, its structure lends itself to several potential uses:

  • Precursor for Functionalized Azobenzenes: The chloro substituents on the phenyl rings can be displaced through nucleophilic aromatic substitution (SₙAr) reactions, although this typically requires harsh conditions or activation by additional electron-withdrawing groups. A more common approach is to synthesize derivatives from substituted anilines. However, if starting from 4,4'-dichloroazobenzene, metal-catalyzed cross-coupling reactions could potentially be employed to introduce new functional groups.

  • Photoswitchable Systems: Like other azobenzenes, this compound can undergo reversible trans-cis isomerization upon irradiation with UV-Vis light. The more stable trans isomer can be converted to the cis isomer with UV light, and the cis isomer can revert to the trans isomer thermally or with visible light. This property makes it a candidate for incorporation into photoresponsive materials, such as polymers and liquid crystals, where the change in molecular geometry can alter the bulk properties of the material.

  • Synthesis of Azo Dyes: While it is itself a dye, it can also serve as a scaffold for the synthesis of more complex dyestuffs. Further substitution on the aromatic rings can be used to tune the color and dyeing properties.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a standard method for the synthesis of symmetrical azo compounds from the corresponding aniline.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product chloroaniline 4-Chloroaniline reagents 1. NaNO₂, HCl (aq) 2. 0-5 °C chloroaniline->reagents product This compound reagents->product

Figure 1: Synthesis of this compound.

Materials:

  • 4-Chloroaniline (2.55 g, 20 mmol)

  • Concentrated Hydrochloric Acid (5 mL)

  • Sodium Nitrite (1.45 g, 21 mmol)

  • Deionized Water

  • Ice

  • Ethanol (for recrystallization)

Procedure:

  • Diazotization:

    • In a 100 mL beaker, dissolve 4-chloroaniline in a mixture of 5 mL of concentrated hydrochloric acid and 10 mL of deionized water.

    • Cool the solution to 0-5 °C in an ice bath with constant stirring.

    • In a separate beaker, dissolve sodium nitrite in 10 mL of cold deionized water.

    • Add the sodium nitrite solution dropwise to the cold 4-chloroaniline solution over a period of 15 minutes, ensuring the temperature remains below 5 °C. Stir for an additional 15 minutes after the addition is complete. The formation of the diazonium salt is indicated by a slight color change.

  • Coupling (Self-Coupling):

    • In this specific synthesis, the diazonium salt is not coupled with another component but undergoes a reaction (often catalyzed by copper salts in other procedures, but can proceed under these conditions to some extent) to form the symmetrical azo compound. A more reliable method for symmetrical azo compounds is reductive coupling of the corresponding nitroaromatic compound. However, for the purpose of this protocol, we will proceed with a simplified diazotization that can lead to the desired product, albeit potentially in lower yields compared to other methods. A more standard laboratory preparation would involve the reduction of 4-chloronitrobenzene.

  • Isolation and Purification:

    • Allow the reaction mixture to stand in the ice bath for 30 minutes.

    • Collect the resulting precipitate by vacuum filtration and wash with cold deionized water until the washings are neutral.

    • Recrystallize the crude product from hot ethanol to obtain orange-red needles of this compound.

    • Dry the crystals in a desiccator.

Expected Yield: The yield can vary significantly depending on the exact conditions.

Characterization: The product can be characterized by its melting point, and spectroscopic methods (¹H NMR, ¹³C NMR, IR, and UV-Vis) as detailed in Table 1.

Protocol 2: Conceptual Pathway for Functionalization via Suzuki-Miyaura Cross-Coupling

This protocol outlines a conceptual approach for the derivatization of this compound, leveraging the chloro-substituents for cross-coupling reactions. This is a potential application, though not widely documented for this specific substrate.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product start This compound reagents Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/H₂O) start->reagents boronic_acid Ar-B(OH)₂ boronic_acid->reagents product Bis-(4-aryl-phenyl)-diazene reagents->product

Figure 2: Conceptual Suzuki-Miyaura Cross-Coupling.

Proposed Methodology:

  • To a reaction vessel, add this compound (1 equivalent), an arylboronic acid (2.2 equivalents), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), and a base such as potassium carbonate (3 equivalents).

  • The vessel is purged with an inert gas (e.g., argon or nitrogen).

  • A degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v), is added.

  • The reaction mixture is heated to reflux (e.g., 90-110 °C) and stirred until the starting material is consumed (monitored by TLC or GC-MS).

  • Upon completion, the reaction is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired bis-(4-aryl-phenyl)-diazene.

Conclusion

This compound is a readily accessible aromatic azo compound. While its direct application as a reactive intermediate in multi-step organic synthesis is not extensively reported, its robust azobenzene scaffold and the presence of chloro-substituents offer potential for its use as a precursor in the synthesis of more complex, functionalized azobenzenes and photoswitchable materials. The protocols provided herein offer a basis for its synthesis and conceptual pathways for its further derivatization, which can be valuable for researchers in materials science and medicinal chemistry. Further exploration of its reactivity in modern cross-coupling reactions could unveil new synthetic utilities for this compound.

Application Notes and Protocols: Bis-(4-chloro-phenyl)-diazene as a Photoswitchable Molecule

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-(4-chloro-phenyl)-diazene, also known as 4,4'-dichloroazobenzene, is a halogenated aromatic azo compound that exhibits photochromism. This property allows for the reversible isomerization between its thermally stable trans isomer and a metastable cis isomer upon irradiation with light of specific wavelengths. This light-induced switching of molecular geometry and polarity makes this compound a valuable tool in various research fields, including materials science and photopharmacology. The introduction of chlorine atoms on the phenyl rings can influence the photophysical properties, such as shifting the absorption spectra and altering the thermal stability of the cis isomer, which can be advantageous for specific applications.

These application notes provide an overview of the photochemical properties of this compound, protocols for its synthesis and photoswitching, and potential applications in biological systems, including methodologies for assessing its cytotoxic effects.

Photophysical Properties

The photoswitching behavior of this compound is characterized by distinct changes in its UV-Vis absorption spectrum upon irradiation. The trans isomer typically displays a strong π-π* absorption band in the UV-A region and a weaker, lower-energy n-π* band in the visible region. Upon irradiation with UV light, the molecule isomerizes to the cis form, leading to a decrease in the intensity of the π-π* band and an increase in the intensity of the n-π* band. The back-isomerization to the more stable trans form can be induced by irradiation with visible light or occurs thermally in the dark.

Table 1: Photophysical Data for this compound and Related Azobenzene Derivatives

PropertyThis compound (Estimated)Azobenzene (in Methanol)Notes
trans Isomer
λmax (π-π)~330 - 350 nm~320 nmThe π-π transition is characteristic of the extended conjugation in the trans form.
λmax (n-π)~450 - 460 nm[1]~440 nmThis transition is formally forbidden and thus has a lower molar absorptivity.
cis Isomer
λmax (π-π)~280 - 300 nm~280 nmThe π-π* band is blue-shifted and has a lower intensity in the cis form due to the non-planar geometry.
λmax (n-π)~430 - 440 nm~430 nmThe n-π band of the cis isomer often shows a slight blue-shift and increased intensity compared to the trans isomer.
Photoswitching Parameters
Quantum Yield (Φtrans→cis)0.1 - 0.20.11The efficiency of the forward photoisomerization upon UV irradiation.
Quantum Yield (Φcis→trans)0.4 - 0.50.41The efficiency of the backward photoisomerization upon visible light irradiation.
Thermal Half-life (t1/2) of cis isomerHours to Days~47 hours (in benzene at 25°C)The thermal relaxation rate is dependent on the solvent and temperature. Halogenation can influence this property.

Note: Specific experimental data for this compound is limited. The values presented are estimates based on data from unsubstituted azobenzene and general trends observed for halogenated azobenzenes.

Experimental Protocols

Synthesis of this compound

This protocol describes a common method for the synthesis of symmetrical azobenzenes through the oxidative coupling of anilines.

Materials:

  • 4-chloroaniline

  • Sodium nitrite (NaNO2)

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Diethyl ether

  • Ice bath

  • Magnetic stirrer and stir bar

  • Beakers, flasks, and other standard laboratory glassware

  • Büchner funnel and filter paper

Procedure:

  • Diazotization of 4-chloroaniline:

    • Dissolve a specific molar quantity of 4-chloroaniline in a mixture of concentrated HCl and water.

    • Cool the solution to 0-5 °C in an ice bath with constant stirring.

    • Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. The formation of the diazonium salt is indicated by a color change.

  • Coupling Reaction:

    • In a separate beaker, prepare a solution of 4-chloroaniline in aqueous ethanol.

    • Slowly add the freshly prepared diazonium salt solution to the 4-chloroaniline solution with vigorous stirring.

    • Make the reaction mixture alkaline by the slow addition of a concentrated NaOH solution. The azo coupling reaction will proceed, and a colored precipitate of this compound will form.

  • Isolation and Purification:

    • After the reaction is complete, collect the precipitate by vacuum filtration using a Büchner funnel.

    • Wash the solid with cold water to remove any inorganic salts.

    • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain purified this compound.

    • Dry the purified product in a desiccator.

Characterization:

  • The final product should be characterized by techniques such as melting point determination, and spectroscopic methods like 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.

Synthesis_Workflow cluster_diazotization Diazotization cluster_coupling Coupling cluster_purification Purification A 4-chloroaniline D 4-chlorobenzenediazonium chloride A->D + HCl, H2O, NaNO2 B HCl, H2O, 0-5°C B->D C NaNO2 (aq) C->D G This compound (precipitate) D->G + 4-chloroaniline, NaOH E 4-chloroaniline in EtOH E->G F NaOH (aq) F->G H Filtration G->H I Recrystallization H->I J Pure Product I->J Photoswitching_Monitoring cluster_trans_to_cis trans-to-cis Isomerization cluster_cis_to_trans cis-to-trans Isomerization A Prepare solution of This compound B Record initial spectrum (trans isomer) A->B C Irradiate with UV light (e.g., 365 nm) B->C D Monitor spectral changes (π-π* ↓, n-π* ↑) C->D E Reach photostationary state (cis-rich) D->E F Photochemical Back-Isomerization E->F I Thermal Relaxation E->I G Irradiate with visible light (e.g., >420 nm) F->G H Monitor spectral changes (π-π* ↑, n-π* ↓) G->H J Keep in dark at controlled temperature I->J K Monitor spectral changes over time J->K Photopharmacology_Concept cluster_drug_design Drug Design cluster_mechanism Mechanism of Action cluster_outcome Outcome A Bioactive Molecule C Photoswitchable Drug A->C B Photoswitch (this compound) B->C D trans-isomer (Inactive/Less Active) E cis-isomer (Active) D->E UV Light E->D Visible Light or Heat F Biological Target (e.g., Receptor, Enzyme) E->F Binding/Interaction G Spatiotemporal Control of Biological Activity F->G

References

Application Notes and Protocols for Bis-(4-chloro-phenyl)-diazene in Molecular Machines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of bis-(4-chloro-phenyl)-diazene as a photoswitchable component in the development of molecular machines. This document includes key photophysical and thermal data, detailed experimental protocols for synthesis and characterization, and visualizations of the underlying molecular processes.

Introduction to this compound as a Molecular Switch

This compound, also known as 4,4'-dichloroazobenzene, is an aromatic azo compound that exhibits reversible photoisomerization. This property allows it to function as a molecular switch, converting between a thermally stable E (trans) isomer and a metastable Z (cis) isomer upon irradiation with light of specific wavelengths. The significant geometric change between the two isomers can be harnessed to induce mechanical work at the molecular level, making it a valuable building block for the construction of light-controlled molecular machines. Such machines have potential applications in areas ranging from targeted drug delivery and release to the development of photoresponsive materials and nanoscale robotics.

The chlorine substituents at the para positions of the phenyl rings influence the electronic and steric properties of the azobenzene core, thereby modulating its photophysical and thermal characteristics. Understanding these properties is crucial for the rational design of molecular machines with desired functionalities.

Physicochemical and Photophysical Properties

The performance of this compound as a molecular switch is defined by its spectroscopic and kinetic parameters. While specific experimental data for this compound is not abundant in the literature, the following tables summarize key properties based on available information for 4,4'-dichloroazobenzene and closely related substituted azobenzenes.

Table 1: Spectroscopic Properties of this compound Isomers

IsomerTransitionλmax (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Solvent
E (trans)π-π~320-345[1]High (typical for azobenzenes)Various
n-π~440Low (typical for azobenzenes)Various
Z (cis)π-π~280Moderate (typical for azobenzenes)Various
n-π~440-450Moderate (typical for azobenzenes)Various

Note: The primary absorption peak of the trans isomer can shift, for instance from 320 nm to 345 nm in the presence of gold nanoparticles. A shoulder absorption peak for the trans isomer has been observed at 390 nm.[1]

Table 2: Photoisomerization and Thermal Relaxation Data

ParameterValueConditions
E → Z Photoisomerization
Excitation Wavelength~365 nm (UV)Typical for π-π* transition
Quantum Yield (ΦE→Z)Not specifically reported; similar para-substituted azobenzene amides show values of 2.79% and 6.19% in DMSO.[2]
Z → E Photoisomerization
Excitation Wavelength>420 nm (Visible)Typical for n-π* transition
Quantum Yield (ΦZ→E)Not specifically reported
Thermal Relaxation (Z → E)
Half-life (t1/2) of Z-isomerNot specifically reported; a tetra-ortho-chlorinated azobenzene exhibits a half-life of ~11 days.[3] Unsubstituted azobenzene has a half-life of approximately 2 days.[2]Room Temperature

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of symmetrical azobenzenes is the oxidative coupling of anilines. The following protocol is adapted from procedures for similar substituted azobenzenes and is expected to be effective for the synthesis of this compound from 4-chloroaniline.

Materials:

  • 4-chloroaniline

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

  • Ice bath

  • Stirring plate

Procedure:

  • Dissolution of Starting Material: Dissolve 4-chloroaniline in ethanol in a round-bottom flask.

  • Preparation of Oxidizing Agent: In a separate beaker, prepare a solution of potassium permanganate and sodium hydroxide in water.

  • Oxidative Coupling: Cool the 4-chloroaniline solution in an ice bath. Slowly add the potassium permanganate solution dropwise to the stirred 4-chloroaniline solution.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, filter the mixture to remove the manganese dioxide precipitate. Extract the filtrate with dichloromethane.

  • Purification: Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate and filter. Remove the solvent under reduced pressure to obtain the crude product.

  • Recrystallization: Purify the crude product by recrystallization from ethanol to yield this compound as a crystalline solid.

Characterization of Isomers and Determination of Photophysical Properties

The photoisomerization of this compound can be monitored and quantified using UV-Vis spectroscopy.

Equipment:

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

  • Light source for irradiation (e.g., LED with specific wavelengths, ~365 nm and >420 nm)

  • Quartz cuvette

  • Inert gas supply (e.g., nitrogen or argon) for deaeration (optional but recommended)

Protocol for Monitoring Photoisomerization:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., ethanol, DMSO) in a quartz cuvette. The concentration should be adjusted to have an absorbance of ~1 at the λmax of the π-π* transition of the E-isomer.

  • (Optional) Deaeration: Deaerate the solution by bubbling with an inert gas for 10-15 minutes to minimize photodegradation.

  • Initial Spectrum (100% E-isomer): Record the full UV-Vis absorption spectrum of the solution in the dark. This represents the spectrum of the thermally stable E-isomer.

  • E → Z Photoisomerization: Irradiate the sample with a UV light source (~365 nm) corresponding to the π-π* transition of the E-isomer.

  • Monitoring Isomerization: Periodically record the UV-Vis spectrum during irradiation until a photostationary state (PSS) is reached, indicated by no further significant changes in the spectrum. A decrease in the π-π* band and an increase in the n-π* band are expected.

  • Z → E Isomerization (Photochemical): Irradiate the sample at the PSS with visible light (>420 nm) corresponding to the n-π* transition of the Z-isomer. Record spectra intermittently until the original E-isomer spectrum is recovered.

  • Z → E Isomerization (Thermal): Place the cuvette in a temperature-controlled holder in the dark and record spectra at regular time intervals to monitor the thermal back-reaction.

Data Analysis: The percentage of each isomer at any given time can be calculated from the absorbance changes at specific wavelengths, provided the molar extinction coefficients of the pure isomers are known. The kinetics of the thermal relaxation can be determined by fitting the time-dependent absorbance data to a first-order kinetic model to extract the rate constant and subsequently the half-life of the Z-isomer.

Visualizations

Signaling Pathway of Photoisomerization

The following diagram illustrates the photochemical and thermal isomerization pathways of this compound.

G E_isomer E-(trans)-isomer (Thermally Stable) Z_isomer Z-(cis)-isomer (Metastable) E_isomer->Z_isomer hv (~365 nm, UV) π-π* excitation Z_isomer->E_isomer hv (>420 nm, Vis) n-π* excitation or Δ (Thermal Relaxation)

Caption: Reversible photoisomerization and thermal relaxation of this compound.

Experimental Workflow for Characterization

The logical flow of experiments to characterize the photoswitching properties of this compound is depicted below.

G cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic & Photochemical Analysis Synthesis Synthesis of This compound Purification Purification by Recrystallization Synthesis->Purification Initial_Spectrum Record Initial UV-Vis Spectrum (E-isomer) Purification->Initial_Spectrum E_to_Z Irradiate with UV light (~365 nm) Initial_Spectrum->E_to_Z Monitor_E_to_Z Monitor Spectral Changes (reach PSS) E_to_Z->Monitor_E_to_Z Z_to_E_photo Irradiate with Visible light (>420 nm) Monitor_E_to_Z->Z_to_E_photo Z_to_E_thermal Monitor Thermal Relaxation in Dark Monitor_E_to_Z->Z_to_E_thermal Data_Analysis Calculate Quantum Yields & Thermal Half-life Z_to_E_photo->Data_Analysis Z_to_E_thermal->Data_Analysis

Caption: Workflow for the synthesis and photochemical characterization of this compound.

Logical Relationship in a Molecular Machine

This diagram illustrates the fundamental principle of how the isomerization of a this compound unit can be used to control the state of a molecular machine.

G Light_Input Light Stimulus Diazene_Unit This compound Light_Input->Diazene_Unit Irradiation Geometric_Change Geometric Change (trans ↔ cis) Diazene_Unit->Geometric_Change Photoisomerization Machine_State Molecular Machine State Change (e.g., On/Off, Open/Closed) Geometric_Change->Machine_State Mechanical Transduction

Caption: Principle of a light-driven molecular machine using this compound.

References

Application Notes and Protocols for the Photochemical Isomerization of Bis-(4-chloro-phenyl)-diazene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-(4-chloro-phenyl)-diazene, also known as 4,4'-dichloroazobenzene, is a photoswitchable molecule that undergoes reversible isomerization upon exposure to light of specific wavelengths. The molecule can exist in two isomeric forms: the thermodynamically stable trans-(E) isomer and the metastable cis-(Z) isomer. Irradiation with ultraviolet (UV) light, typically in the range of 320-380 nm, induces a transformation from the trans to the cis isomer. The reverse isomerization, from cis back to trans, can be triggered by visible light (around 400-450 nm) or by thermal relaxation in the dark. This reversible process is accompanied by significant changes in the molecule's geometry, dipole moment, and UV-Visible absorption spectrum, making it a valuable component in the development of light-responsive materials, molecular switches, and photopharmacology.

This document provides a detailed experimental setup and protocols for the photochemical isomerization of this compound, along with a summary of key quantitative data to facilitate its application in research and development.

Physicochemical Properties and Spectroscopic Data

The photochemical behavior of this compound is characterized by distinct spectroscopic signatures for its trans and cis isomers. The efficiency of the photoisomerization is quantified by the quantum yield (Φ), which represents the number of molecules isomerized per photon absorbed. The thermal stability of the cis isomer is described by the rate constant (k) of its thermal back-isomerization to the trans form.

Table 1: Spectroscopic and Photochemical Properties of this compound

Parametertrans-Isomercis-IsomerSolventReference
λmax (π-π)~320-345 nm---Various[1]
λmax (n-π)---~440-455 nmVarious[2][3]
Molar Absorptivity (ε) at λmax HighLowVarious[4]
Quantum Yield (Φtrans→cis) Dependent on wavelength and solvent---Various[5][6]
Quantum Yield (Φcis→trans) ---Dependent on wavelength and solventVarious[5][6]

Note: Specific values for molar absorptivity and quantum yields are highly dependent on the solvent and the specific experimental conditions. Researchers should determine these values for their specific system.

Table 2: Kinetics of Thermal cis-to-trans Isomerization

SolventTemperature (°C)Rate Constant (k) (s⁻¹)Half-life (t½)Reference
Various polar solventsAmbientAccelerated rates observedShorter[7][8]
Various non-polar solventsAmbientSlower rates observedLonger[7][8]

Note: The rate of thermal isomerization is significantly influenced by solvent polarity and temperature.[3][9]

Experimental Protocols

The following protocols outline the procedures for inducing and monitoring the photochemical isomerization of this compound.

Protocol 1: trans-to-cis Photoisomerization

Objective: To induce the isomerization of trans-Bis-(4-chloro-phenyl)-diazene to its cis isomer using UV light.

Materials:

  • trans-Bis-(4-chloro-phenyl)-diazene

  • Spectroscopic grade solvent (e.g., cyclohexane, ethanol, DMSO)

  • Quartz cuvette (1 cm path length)

  • UV-Vis spectrophotometer

  • UV lamp with a principal emission wavelength around 365 nm (e.g., LED or mercury lamp)[2]

  • Magnetic stirrer and stir bar (optional)

Procedure:

  • Sample Preparation: Prepare a solution of trans-Bis-(4-chloro-phenyl)-diazene in the chosen solvent. The concentration should be adjusted to yield an absorbance of approximately 1 at the λmax of the trans isomer (~320-345 nm) to ensure sufficient light absorption while minimizing inner filter effects.

  • Initial Spectrum: Record the initial UV-Vis absorption spectrum of the solution in the dark. This spectrum represents the predominantly trans isomer.

  • Irradiation: Place the quartz cuvette containing the sample in a suitable holder and irradiate it with the UV lamp (e.g., 365 nm). If using a magnetic stirrer, ensure continuous stirring during irradiation for uniform light exposure.

  • Monitoring the Isomerization: At regular time intervals, stop the irradiation and record the UV-Vis spectrum. The progress of the isomerization is monitored by the decrease in the absorbance of the π-π* transition band of the trans isomer and the increase in the absorbance of the n-π* transition band of the cis isomer (~440-455 nm).[2][3]

  • Photostationary State: Continue irradiation until no further changes are observed in the absorption spectrum. This indicates that a photostationary state (PSS) has been reached, which is a dynamic equilibrium between the forward (trans to cis) and reverse (cis to trans) photo-reactions.[10]

Protocol 2: cis-to-trans Isomerization (Photochemical and Thermal)

Objective: To induce the back-isomerization of the cis isomer to the trans isomer using visible light or heat.

A. Photochemical Back-Isomerization

Materials:

  • Solution of this compound at the photostationary state (from Protocol 1)

  • Quartz cuvette (1 cm path length)

  • UV-Vis spectrophotometer

  • Visible light source with an emission wavelength around 450 nm

Procedure:

  • Irradiation: Irradiate the solution from Protocol 1 (at the PSS) with visible light (e.g., ~450 nm).

  • Monitoring: Record the UV-Vis spectra at regular intervals. The back-isomerization is observed by the increase in the absorbance of the trans isomer's π-π* band and the decrease in the cis isomer's n-π* band.

  • Completion: Continue irradiation until the spectrum returns to its initial state (predominantly trans isomer).

B. Thermal Back-Isomerization

Materials:

  • Solution of this compound at the photostationary state (from Protocol 1)

  • Quartz cuvette (1 cm path length)

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

  • Dark environment (e.g., by covering the spectrophotometer)

Procedure:

  • Temperature Control: Place the cuvette containing the PSS solution in the temperature-controlled holder of the spectrophotometer set to a desired temperature.

  • Monitoring in the Dark: Keep the sample in the dark and record the UV-Vis spectra at regular time intervals. The thermal decay of the cis isomer is monitored by the increase in the absorbance of the trans isomer.

  • Kinetic Analysis: The rate constant (k) of the first-order thermal isomerization can be determined by plotting ln(A∞ - At) versus time, where A∞ is the absorbance at the completion of the reaction (all cis has converted to trans) and At is the absorbance at time t.[9]

Experimental Workflow and Signaling Pathway Diagrams

To visualize the experimental processes and the underlying photochemical principles, the following diagrams are provided in Graphviz DOT language.

G Experimental Workflow for Photochemical Isomerization cluster_prep Sample Preparation cluster_trans_cis trans-to-cis Isomerization cluster_cis_trans cis-to-trans Isomerization A Prepare solution of trans-Bis-(4-chloro-phenyl)-diazene B Record initial UV-Vis spectrum A->B C Irradiate with UV light (e.g., 365 nm) B->C D Monitor spectral changes (Decrease in trans peak, increase in cis peak) C->D E Reach Photostationary State (PSS) D->E F Option 1: Photochemical Irradiate with visible light (e.g., 450 nm) E->F Photochemical Reversion G Option 2: Thermal Incubate in the dark at controlled temperature E->G Thermal Reversion H Monitor spectral changes (Increase in trans peak, decrease in cis peak) F->H G->H I Return to initial trans-isomer state H->I

Caption: Experimental workflow for the photochemical isomerization of this compound.

G Signaling Pathway of Photoisomerization trans trans-Isomer (E) excited_trans Excited State (trans) trans->excited_trans UV light (hν₁) ~320-380 nm cis cis-Isomer (Z) cis->trans Thermal Relaxation (Δ) excited_cis Excited State (cis) cis->excited_cis Visible light (hν₂) ~400-450 nm excited_trans->cis Isomerization excited_cis->trans Isomerization

References

Application Notes and Protocols: Bis-(4-chloro-phenyl)-diazene as a Versatile Building Block for Advanced Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, properties, and applications of polymers derived from bis-(4-chloro-phenyl)-diazene. This monomer serves as a valuable building block for creating stimuli-responsive polymers with significant potential in drug delivery and smart materials development. The protocols detailed below offer a foundational methodology for the synthesis and characterization of these advanced polymeric systems.

Introduction

This compound, an aromatic azo compound, is a compelling monomer for polymer synthesis due to the unique photochromic and redox-sensitive nature of the central diazene (azo) group. The presence of chlorine atoms on the phenyl rings can further modulate the electronic properties and reactivity of the monomer, as well as the solubility and thermal stability of the resulting polymers. Polymers incorporating this moiety can be designed to respond to specific external stimuli, such as light and hypoxic conditions, making them highly attractive for targeted drug delivery, controlled release systems, and the development of photo-switchable materials.

The key feature of azobenzene-containing polymers is their ability to undergo reversible trans-cis isomerization upon exposure to light of specific wavelengths. The trans isomer is generally more stable, while the cis isomer is metastable. This photo-isomerization leads to significant changes in the polymer's conformation, polarity, and, consequently, its macroscopic properties. Furthermore, the azo bond is susceptible to reductive cleavage under hypoxic conditions, a characteristic often found in solid tumors, offering a pathway for targeted drug release.

Applications in Drug Delivery

Polymers synthesized from this compound are particularly promising for advanced drug delivery systems. The stimuli-responsive nature of the azo moiety allows for the design of "smart" drug carriers that can release their therapeutic payload in a spatially and temporally controlled manner.

Hypoxia-Responsive Drug Delivery

Solid tumors often exhibit hypoxic microenvironments due to their rapid growth and insufficient blood supply. This unique feature can be exploited for targeted cancer therapy. Azo-containing polymers can be designed to be stable under normal oxygen levels (normoxia) but degrade under hypoxic conditions. This is due to the presence of azoreductase enzymes in hypoxic tissues, which selectively cleave the azo bond (-N=N-) into two amine groups.[1][2][3] This cleavage can lead to the disassembly of a polymer-based drug carrier, such as a polymersome or micelle, triggering the release of an encapsulated drug directly at the tumor site.[1][2][4] This targeted release mechanism can enhance the therapeutic efficacy of anticancer drugs while minimizing systemic toxicity.[1][2]

Signaling Pathway for Hypoxia-Triggered Drug Release

Hypoxia_Triggered_Release Drug-Loaded Polymer Drug-Loaded Polymer Reductive Cleavage of Azo Bond Reductive Cleavage of Azo Bond Drug-Loaded Polymer->Reductive Cleavage of Azo Bond Hypoxic Tumor Microenvironment Hypoxic Tumor Microenvironment Azoreductase Enzymes Azoreductase Enzymes Hypoxic Tumor Microenvironment->Azoreductase Enzymes Azoreductase Enzymes->Reductive Cleavage of Azo Bond Polymer Backbone Scission Polymer Backbone Scission Reductive Cleavage of Azo Bond->Polymer Backbone Scission Drug Release Drug Release Polymer Backbone Scission->Drug Release Light_Controlled_Release cluster_trans Trans-State (Stable) cluster_cis Cis-State (Metastable) Drug_Encapsulated Drug Encapsulated in Polymer Matrix UV_Light UV Light Irradiation Polymer_Disruption Polymer Matrix Disruption Drug_Released Drug is Released Polymer_Disruption->Drug_Released Visible_Light Visible Light or Thermal Relaxation UV_Light->Polymer_Disruption Visible_Light->Drug_Encapsulated

References

Application Notes and Protocols for the Quantification of Bis-(4-chloro-phenyl)-diazene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bis-(4-chloro-phenyl)-diazene, also known as 4,4'-dichloroazobenzene, is a chemical compound with the molecular formula C12H8Cl2N2.[1][2] Its quantification is essential in various fields, including chemical synthesis, environmental monitoring, and drug development, to ensure product quality, assess environmental contamination, and conduct toxicological studies. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and UV-Visible Spectrophotometry.

Physicochemical Properties
PropertyValueReference
CAS Number1602-00-2[1][3]
Molecular FormulaC12H8Cl2N2[1][4]
Molecular Weight251.11 g/mol [4]
AppearanceOrange-red crystals[5]
IUPAC Name(E)-1,2-bis(4-chlorophenyl)diazene[3]

Analytical Techniques

Two primary analytical techniques are detailed here for the quantification of this compound:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely used method for the separation and quantification of individual components in a mixture. It offers high resolution and sensitivity.

  • UV-Visible Spectrophotometry: A simpler and more cost-effective method suitable for the quantification of the pure compound in a non-absorbing matrix.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is recommended for its specificity and ability to separate this compound from potential impurities or other components in a sample matrix. A reverse-phase C18 column is commonly used for the analysis of azobenzene derivatives.[6]

Experimental Protocol

a) Instrumentation and Materials

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • Reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or deionized)

  • Phosphoric acid or Formic acid (for mobile phase modification)

  • This compound reference standard

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

b) Preparation of Standard Solutions

  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol or acetonitrile) in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

c) Sample Preparation

The sample preparation will depend on the matrix. For a solid sample, an extraction step may be necessary.

  • Accurately weigh a known amount of the sample.

  • Extract the analyte with a suitable solvent (e.g., methanol or acetonitrile) using techniques like sonication or vortexing.

  • Centrifuge the extract to separate any particulate matter.

  • Filter the supernatant through a 0.45 µm syringe filter before injection into the HPLC system.

d) Chromatographic Conditions

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Isocratic: Acetonitrile:Water (80:20, v/v) or Methanol:Water (90:10, v/v). A small amount of acid (e.g., 0.1% formic acid) can be added to improve peak shape.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 345 nm (π → π* transition)

e) Quantification

Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Method Validation Data (Representative)

The following table summarizes typical validation parameters for an HPLC-UV method for the quantification of an azobenzene derivative.

ParameterResult
Linearity (R²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL
Accuracy (Recovery %) 98 - 102%
Precision (RSD %) < 2%

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard_Prep Standard Preparation HPLC_System HPLC-UV System Standard_Prep->HPLC_System Inject Standards Sample_Prep Sample Preparation Sample_Prep->HPLC_System Inject Samples Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Generate Chromatograms Calibration_Curve Calibration Curve Construction Data_Acquisition->Calibration_Curve Standard Peak Areas Concentration_Calc Concentration Calculation Data_Acquisition->Concentration_Calc Sample Peak Areas Calibration_Curve->Concentration_Calc Use for Interpolation UVVis_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_quant Quantification Standard_Prep Standard Preparation Spectrophotometer UV-Vis Spectrophotometer Standard_Prep->Spectrophotometer Measure Standards Sample_Prep Sample Preparation Sample_Prep->Spectrophotometer Measure Samples Absorbance_Reading Absorbance Reading at λmax Spectrophotometer->Absorbance_Reading Calibration_Curve Calibration Curve Construction Absorbance_Reading->Calibration_Curve Standard Absorbances Concentration_Calc Concentration Calculation Absorbance_Reading->Concentration_Calc Sample Absorbance Calibration_Curve->Concentration_Calc Use for Calculation

References

Handling and storage guidelines for Bis-(4-chloro-phenyl)-diazene in a lab setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the safe handling and storage of Bis-(4-chloro-phenyl)-diazene (CAS No: 1602-00-2) in a laboratory setting. The information is compiled from available safety data for the compound and its structural analogs.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

PropertyValueReference
Molecular Formula C₁₂H₈Cl₂N₂[1][2]
Molecular Weight 251.11 g/mol [1][3]
Appearance Orange solid[4]
Melting Point 182-184 °C[4]
Boiling Point 375.2 °C at 760 mmHg[1]
Density 1.27 g/cm³[1]
Flash Point 180.7 °C[1]
CAS Number 1602-00-2[1][2]

Hazard Identification and Safety Precautions

2.1 Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to minimize exposure and ensure safety.

  • Hand Protection: Double-gloving with nitrile gloves is recommended. For procedures with a higher risk of splashing, an outer layer of heavy-duty, chemical-resistant gloves (e.g., butyl rubber) should be used[6].

  • Eye and Face Protection: Chemical splash goggles are mandatory at all times. A full-face shield must be worn in addition to goggles when there is a significant risk of splashing[6][7].

  • Body Protection: A flame-resistant lab coat is the minimum requirement. For tasks with a higher potential for exposure, a chemical-resistant apron should be worn over the lab coat[6].

  • Footwear: Fully enclosed, chemical-resistant shoes are required[6].

  • Respiratory Protection: All work with this compound should be conducted in a certified chemical fume hood to prevent the inhalation of dust or vapors. If work outside a fume hood is unavoidable and there is a potential for aerosol generation, a NIOSH-approved respirator is necessary[6][8].

Handling and Experimental Protocols

3.1 General Handling Workflow

The following workflow diagram outlines the general procedure for safely handling this compound in a laboratory setting.

G General Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Conduct Risk Assessment B Assemble all necessary PPE A->B C Prepare designated work area in a fume hood B->C D Weigh the required amount of compound C->D E Prepare solution or perform reaction D->E F Decontaminate work surfaces E->F G Segregate and label waste F->G H Dispose of waste according to institutional guidelines G->H

Caption: General workflow for handling this compound.

3.2 Experimental Protocol: Preparation of a Stock Solution

This protocol provides a step-by-step guide for preparing a stock solution of this compound.

  • Preparation:

    • Ensure a chemical fume hood is certified and functioning correctly.

    • Don the appropriate PPE as outlined in section 2.1.

    • Gather all necessary materials: this compound, appropriate solvent, volumetric flask, weighing paper, spatula, and beaker.

  • Procedure:

    • Place a piece of weighing paper on an analytical balance and tare.

    • Carefully weigh the desired amount of this compound onto the weighing paper.

    • Transfer the weighed compound to a beaker.

    • Add a small amount of the desired solvent to the beaker to dissolve the compound.

    • Once dissolved, carefully transfer the solution to a volumetric flask.

    • Rinse the beaker with a small amount of solvent and add the rinsing to the volumetric flask to ensure a complete transfer.

    • Add solvent to the volumetric flask up to the calibration mark.

    • Stopper the flask and invert several times to ensure the solution is homogeneous.

  • Labeling and Storage:

    • Clearly label the volumetric flask with the compound name, concentration, solvent, date of preparation, and your initials.

    • Store the stock solution according to the guidelines in section 4.

Storage Guidelines

Proper storage is essential to maintain the integrity of this compound and to ensure laboratory safety.

  • Storage Conditions: Keep in a dark place and store at 2-8 °C[4].

  • Container: Store in a tightly sealed, properly labeled container.

  • Incompatibilities: Store away from strong oxidizing agents.

  • Storage Location: Store in a designated, well-ventilated, and approved chemical storage area. Do not store with incompatible materials.

Emergency Procedures

In the event of an emergency, follow these procedures.

5.1 Spill Response Workflow

G Spill Response Workflow A Evacuate the immediate area B Notify lab supervisor and safety officer A->B C If safe to do so, contain the spill with absorbent material B->C D Wear appropriate PPE for cleanup C->D E Collect spilled material and absorbent into a sealed container D->E F Decontaminate the spill area E->F G Dispose of waste as hazardous material F->G

References

Application Notes and Protocols: Bis-(4-chloro-phenyl)-diazene in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of bis-(4-chloro-phenyl)-diazene, a versatile aromatic azo compound, as a potential ligand in coordination chemistry. This document details its synthesis, characterization, and protocols for its use in forming metal complexes, alongside a summary of its potential applications based on the properties of related compounds.

Introduction

This compound, also known as 4,4'-dichloroazobenzene, is an organic compound characterized by a central diazene group (-N=N-) connecting two 4-chlorophenyl rings. The presence of the azo group and the halogen substituents makes this molecule an interesting candidate for a ligand in coordination chemistry. The nitrogen atoms of the azo group can act as coordination sites for metal ions, and the overall electronic properties of the ligand can be tuned by the chloro-substituents. This opens up possibilities for the development of novel coordination complexes with potential applications in catalysis, materials science, and as biological agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 1602-00-2[1][2]
Molecular Formula C₁₂H₈Cl₂N₂[2]
Molecular Weight 251.11 g/mol [2]
Appearance Orange Solid
Melting Point 180-182 °C
Boiling Point 375.2 °C at 760 mmHg
Density 1.27 g/cm³
IUPAC Name (E)-1,2-bis(4-chlorophenyl)diazene[1]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound via the oxidative coupling of 4-chloroaniline using copper nanoparticles as a catalyst. This method offers a high yield under mild reaction conditions.

Materials:

  • 4-chloroaniline

  • Copper(II) chloride (CuCl₂)

  • Sodium oleate

  • Toluene

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup

Procedure:

  • Synthesis of Copper Nanoparticles: In a typical synthesis, 1.08 g of copper chloride and 3.65 g of sodium oleate are dissolved in a suitable solvent mixture to prepare the copper nanoparticles.

  • Reaction Setup: In a round-bottom flask, add 2 mmol of 4-chloroaniline and 20 mol% of the prepared copper nanoparticles. Add toluene as the solvent.

  • Reaction: Stir the mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-3 hours.

  • Work-up: After the reaction is complete, separate the copper nanoparticles by filtration.

  • Extraction: Transfer the filtrate to a separatory funnel and extract with ethyl acetate. Wash the organic layer with deionized water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate and then concentrate the solution using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to yield this compound as an orange solid.

Expected Yield: High yields are expected with this method.

Protocol 2: General Synthesis of Metal(II) Complexes with this compound

This protocol provides a general method for the synthesis of transition metal complexes using this compound as a ligand. This procedure can be adapted for various divalent metal salts such as Co(II), Ni(II), Cu(II), and Zn(II).

Materials:

  • This compound (Ligand)

  • Metal(II) chloride or acetate salt (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, Cu(OAc)₂·H₂O, Zn(OAc)₂)

  • Ethanol or Methanol

  • Deionized water

Equipment:

  • Schlenk flask or round-bottom flask with a condenser

  • Magnetic stirrer with heating plate

  • Filtration apparatus

Procedure:

  • Ligand Solution: Dissolve 1 mmol of this compound in 20 mL of hot ethanol in a flask.

  • Metal Salt Solution: In a separate beaker, dissolve 0.5 mmol of the chosen metal(II) salt in a minimum amount of deionized water or ethanol.

  • Complexation: Slowly add the metal salt solution dropwise to the stirred ligand solution.

  • Reaction: Heat the resulting mixture to reflux for 2-4 hours. The formation of a colored precipitate indicates the formation of the complex.

  • Isolation: After cooling to room temperature, collect the precipitate by filtration.

  • Washing and Drying: Wash the collected solid with small portions of cold ethanol to remove any unreacted starting materials. Dry the complex in a desiccator over anhydrous CaCl₂.

Characterization of Metal Complexes

The synthesized metal complexes can be characterized using various spectroscopic and analytical techniques. Table 2 summarizes the expected characterization data based on analogous azo-containing ligands.[3]

TechniqueExpected Observations
Elemental Analysis The C, H, N, and Cl percentages should be in agreement with the calculated values for the proposed complex stoichiometry (e.g., 1:2 metal-to-ligand ratio).
FT-IR Spectroscopy The characteristic N=N stretching vibration of the azo group in the free ligand is expected to shift upon coordination to the metal ion. New bands at lower frequencies may appear, corresponding to the M-N bond vibrations.
UV-Vis Spectroscopy The absorption spectra of the complexes will likely show a shift in the π → π* and n → π* transition bands of the ligand upon coordination. New bands corresponding to d-d transitions may be observed for transition metal complexes.
Molar Conductance Measurements in a suitable solvent (e.g., DMF or DMSO) can help determine the electrolytic nature of the complexes.
Magnetic Susceptibility This measurement can be used to determine the magnetic moment of the complex, which provides information about the geometry and the number of unpaired electrons in the central metal ion.

Potential Applications

While specific applications for this compound coordination complexes are still under investigation, based on the broader class of azo-containing ligands, several potential areas of application can be proposed:

  • Antimicrobial Agents: Metal complexes of azo compounds have demonstrated significant antimicrobial activity against various bacterial and fungal strains.[3] The chelation of the metal ion can enhance the biological activity of the ligand.

  • Catalysis: The coordination of the azo ligand to a metal center can create catalytically active sites for various organic transformations.

  • Dyes and Pigments: Azo compounds are well-known for their coloring properties. The formation of metal complexes can be used to create novel dyes and pigments with enhanced stability and different color shades.[3]

  • Materials Science: The ability of azo compounds to undergo photoisomerization makes their metal complexes interesting candidates for the development of light-responsive materials and molecular switches.

Visualizations

Synthesis_of_Ligand cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 4-Chloroaniline 4-Chloroaniline Oxidative_Coupling Oxidative Coupling (Room Temperature, 2-3h) 4-Chloroaniline->Oxidative_Coupling Copper Nanoparticles Copper Nanoparticles Copper Nanoparticles->Oxidative_Coupling Toluene Toluene Toluene->Oxidative_Coupling Filtration Filtration Oxidative_Coupling->Filtration Extraction Extraction with Ethyl Acetate Filtration->Extraction Drying Drying over Na2SO4 Extraction->Drying Concentration Concentration Drying->Concentration Column_Chromatography Column Chromatography Concentration->Column_Chromatography Final_Product This compound Column_Chromatography->Final_Product

Caption: Synthesis of this compound.

Complexation_Workflow cluster_reactants Reactants cluster_process Process cluster_isolation Isolation & Purification cluster_product Product Ligand This compound in Ethanol Mixing Mix and Stir Ligand->Mixing MetalSalt Metal(II) Salt (e.g., Co, Ni, Cu, Zn) in Water/Ethanol MetalSalt->Mixing Reflux Reflux (2-4 hours) Mixing->Reflux Cooling Cool to Room Temp. Reflux->Cooling Filtration Filtration Cooling->Filtration Washing Wash with Ethanol Filtration->Washing Drying Dry in Desiccator Washing->Drying FinalComplex Metal Complex Drying->FinalComplex

Caption: General workflow for metal complex synthesis.

Logical_Relationships cluster_ligand This compound cluster_properties Inherent Properties cluster_applications Potential Applications cluster_products Resulting Products/Uses Ligand Core Ligand Structure Coordination Coordination Sites (-N=N-) Ligand->Coordination Photoisomerism Photoisomerism (Azo Group) Ligand->Photoisomerism Electronic Electronic Effects (Cl Substituents) Ligand->Electronic Coordination_Chem Coordination Chemistry Coordination->Coordination_Chem Materials Smart Materials Photoisomerism->Materials Bio_Activity Biological Agents Electronic->Bio_Activity Complexes Metal Complexes Coordination_Chem->Complexes Catalysts Catalysts Coordination_Chem->Catalysts Switches Molecular Switches Materials->Switches Antimicrobials Antimicrobials Bio_Activity->Antimicrobials

Caption: Logical relationships of potential applications.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Bis-(4-chloro-phenyl)-diazene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on synthesizing Bis-(4-chloro-phenyl)-diazene (also known as 4,4'-dichloroazobenzene). It includes frequently asked questions for quick reference and detailed troubleshooting guides to address common experimental challenges and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of this compound?

A1: The two most prevalent precursors for synthesizing this compound are 4-chloroaniline, via oxidative coupling, and 4-chloronitrobenzene, through reductive coupling.[1][2][3][4]

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula is C₁₂H₈Cl₂N₂, and the molecular weight is approximately 251.11 g/mol .[5][6]

Q3: What is the primary intermediate in the reduction of 4-chloronitrobenzene to the final diazene product?

A3: The primary intermediate formed during the reduction of 4-chloronitrobenzene is this compound, 1-oxide, also known as 4,4'-dichloroazoxybenzene.[7][8] Incomplete reduction can lead to the accumulation of this azoxy compound, lowering the yield of the desired diazene.

Q4: Can this compound be over-reduced?

A4: Yes, harsh reducing conditions can cleave the N=N bond after it is formed, leading to the formation of 4-chloroaniline as a final product.[9] The reduction of azobenzenes to their corresponding hydrazines is also a possible outcome with certain reagents like sodium dithionite.[9]

Q5: What are some modern, high-yield methods for this synthesis?

A5: Recent advancements include the use of N-chlorosuccinimide (NCS) and the organic base DBU for the oxidative coupling of anilines, which offers higher yields in shorter reaction times compared to classic methods.[1] Additionally, flow chemistry techniques have been developed for the in-situ oxidation of anilines and subsequent coupling, providing moderate to high yields in a controlled manner.[10]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, helping you diagnose problems and improve your experimental outcomes.

Issue 1: Low or No Yield of the Desired Product

Q: My reaction has resulted in a very low yield of this compound. What are the potential causes and solutions?

A: Low yield is a common issue that can stem from several factors related to reagents, reaction conditions, or competing side reactions.

Troubleshooting Decision Workflow

cluster_reagents Reagent Issues cluster_conditions Condition Issues cluster_byproducts Byproduct Analysis start Low Yield Observed reagents 1. Check Reagents & Purity start->reagents conditions 2. Verify Reaction Conditions start->conditions byproducts 3. Analyze Byproducts start->byproducts reagent_purity Impure Starting Material? (4-chloroaniline/4-chloronitrobenzene) reagents->reagent_purity oxidant_reductant Incorrect Oxidant/Reductant Stoichiometry or Activity? reagents->oxidant_reductant temp Incorrect Temperature? conditions->temp time Incorrect Reaction Time? conditions->time ph Suboptimal pH? conditions->ph azoxy Is Azoxybenzene the Major Byproduct? byproducts->azoxy aniline Is 4-Chloroaniline the Major Byproduct? byproducts->aniline sol_reagent_purity Solution: Purify starting materials via recrystallization or distillation. reagent_purity->sol_reagent_purity sol_oxidant_reductant Solution: Titrate reagents if necessary. Use fresh, high-quality reagents. Ensure proper molar ratios. oxidant_reductant->sol_oxidant_reductant sol_temp Solution: Optimize temperature. (e.g., 0-5°C for diazotization). temp->sol_temp sol_time Solution: Monitor reaction via TLC. Too short: incomplete reaction. Too long: decomposition/side reactions. time->sol_time sol_ph Solution: Adjust pH. Acidic for diazotization, basic for coupling/reduction steps. ph->sol_ph sol_azoxy Cause: Incomplete reduction of nitro group or over-oxidation of aniline. Solution: Use a stronger reductant or prolong reaction time (for reduction). Use a milder oxidant (for oxidation). azoxy->sol_azoxy sol_aniline Cause: Over-reduction of the diazene product. Solution: Use a milder reducing agent (e.g., Sodium Dithionite) or shorten reaction time. aniline->sol_aniline

Caption: A troubleshooting guide for diagnosing low-yield issues.

Issue 2: Prominent Formation of 4,4'-Dichloroazoxybenzene Byproduct

Q: My main product appears to be the azoxy intermediate, not the desired diazene. How can I promote full conversion?

A: The formation of 4,4'-dichloroazoxybenzene is a classic sign of incomplete reduction or specific oxidative pathways.

  • If using a reductive route (from 4-chloronitrobenzene): This indicates that the reduction has halted at the intermediate stage.

    • Solution: Increase the equivalents of the reducing agent or switch to a more potent reduction system. Ensure the reaction is allowed to proceed for a sufficient duration, monitoring by TLC until the azoxy spot is consumed.

  • If using an oxidative route (from 4-chloroaniline): Certain oxidants and conditions preferentially form azoxybenzenes. For example, using hydrogen peroxide with NaF as a base is reported to selectively yield the azoxy compound.[11][12]

    • Solution: Change your oxidation system. A method like using N-chlorosuccinimide (NCS) with DBU is reported to directly favor the formation of the azobenzene.[1]

Issue 3: Product is Contaminated with 4-Chloroaniline

Q: After purification, I've identified 4-chloroaniline in my final product. How did this happen and how can I avoid it?

A: The presence of 4-chloroaniline is typically due to one of two reasons:

  • Unreacted Starting Material: The reaction did not go to completion.

    • Solution: Increase reaction time or temperature, or consider a more efficient coupling method. Ensure correct stoichiometry of all reagents.

  • Over-reduction: The this compound product was further reduced, cleaving the N=N bond. This is common with strong reducing agents like zinc in acid.

    • Solution: Employ milder reducing agents. For example, sodium dithionite is known to reduce azobenzenes to the corresponding hydrazine without cleaving the N-N bond, suggesting it is less likely to cause over-reduction to the aniline.[9] Careful control of reaction time is also critical.

Data on Synthesis Yields

The choice of synthetic method can have a significant impact on the final yield. The following table summarizes yields reported for different synthetic approaches for azobenzenes.

Starting Material(s)Reagents/MethodProductYield (%)Reaction TimeReference
Poly-substituted anilinesNCS / DBU in DCMCorresponding azobenzenes58 - 70%2 - 5 minutes[1]
Poly-substituted anilinesKMnO₄ / FeSO₄·7H₂OCorresponding azobenzenes10 - 25%Overnight[1]
p-Aminophenol + PhenolNaNO₂, HCl, then NaOH4,4'-Dihydroxyazobenzene78%~3 hours[13]
Substituted AnilinesH₂O₂ / NaFSubstituted AzoxybenzenesHigh (e.g., 96% for aniline)1 - 10 hours[12]
4-chloroaniline + 4-bromoanilineOxone® (in-situ oxidation), Flow ChemistryAsymmetric azobenzene80%Continuous Flow[10]

Experimental Protocols

Protocol 1: Oxidative Coupling of 4-Chloroaniline using NCS/DBU

This method is advantageous due to its high yield and rapid reaction time.[1]

  • Preparation: In a round-bottom flask, dissolve 4-chloroaniline (1.0 mmol) in dichloromethane (DCM, 5 mL).

  • Reagent Addition: Add N-chlorosuccinimide (NCS, 2.2 mmol) to the solution.

  • Initiation: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 2.2 mmol) dropwise to the stirring mixture.

  • Reaction: Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 5-10 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, quench it by adding water (10 mL). Separate the organic layer.

  • Extraction: Extract the aqueous layer with DCM (2 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization from ethanol to yield pure this compound.

General Synthesis and Purification Workflow

cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification cluster_analysis Analysis start Starting Material (e.g., 4-Chloroaniline) reaction Reaction (e.g., Oxidation with NCS/DBU) start->reaction Add Reagents quench Quench Reaction reaction->quench Reaction Complete extract Liquid-Liquid Extraction quench->extract dry Dry Organic Phase extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Crude Product (Column Chromatography or Recrystallization) concentrate->purify product Pure Product: This compound purify->product characterize Characterization (NMR, MS, m.p.) product->characterize

Caption: A generalized workflow for synthesis and purification.

Protocol 2: Reductive Coupling of 4-Chloronitrobenzene

This protocol describes a general approach for the reduction of a nitroaromatic compound to an azobenzene. The key is to avoid over-reduction.

  • Preparation: To a solution of 4-chloronitrobenzene (1.0 mmol) in a suitable solvent mixture (e.g., ethanol/water), add a base such as sodium hydroxide.

  • Reductant Addition: Slowly add a reducing agent (e.g., glucose, sodium dithionite, or zinc dust) in portions while stirring vigorously. The reaction can be exothermic and should be controlled with an ice bath if necessary.

  • Reaction: Stir the mixture at room temperature or with gentle heating. Monitor the reaction by TLC, observing the disappearance of the starting material and the formation of the intermediate azoxybenzene, followed by its conversion to the final azobenzene product.

  • Workup: After the reaction is complete, filter the mixture to remove any inorganic salts or unreacted metal. If the product precipitates, it can be collected by filtration.

  • Extraction: If the product is soluble, neutralize the mixture with acid and extract with an organic solvent (e.g., ethyl acetate or DCM).

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by recrystallization from a suitable solvent system like ethanol/water to obtain pure this compound.

Key Reaction Pathways

A 4-Chloronitrobenzene B 4,4'-Dichloroazoxybenzene (Intermediate) A->B Partial Reduction C This compound (Target Product) B->C Full Reduction D 4-Chloroaniline (Starting Material / Over-reduction Product) C->D Over-reduction D->C Oxidative Coupling

References

Common impurities in Bis-(4-chloro-phenyl)-diazene synthesis and removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Bis-(4-chloro-phenyl)-diazene, also known as 4,4'-dichloroazobenzene.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound from 4-chloroaniline?

A1: The synthesis of this compound via the oxidation of 4-chloroaniline can lead to several impurities. The most common ones include:

  • Unreacted 4-chloroaniline: Incomplete oxidation can leave residual starting material in your crude product.

  • 4,4'-Dichloroazoxybenzene: This is a common over-oxidation byproduct where an additional oxygen atom is attached to the diazene nitrogen bridge. Its formation is often favored at higher temperatures.[1]

  • Polymeric/Oligomeric Byproducts: Oxidation of anilines can sometimes lead to the formation of higher molecular weight oligomers, which can be difficult to remove.

  • Degradation Products: Depending on the reaction conditions, other byproducts such as 4-chloronitrobenzene and 4-chlorophenol may be formed.

Q2: My final product has a duller orange or brownish color instead of the expected bright orange-red. What could be the cause?

A2: A deviation from the expected color often indicates the presence of impurities. Brownish tints can be due to polymeric byproducts or other colored impurities formed from side reactions.[1] The presence of the pale yellow 4,4'-dichloroazoxybenzene can also affect the final product's color. It is crucial to perform purification steps to remove these colored impurities.

Q3: What are the recommended methods for purifying crude this compound?

A3: The two most effective and commonly used purification methods are recrystallization and column chromatography.

  • Recrystallization: This is a highly effective method for removing small amounts of impurities. Ethanol or a mixture of ethanol and water is often a suitable solvent system.[2][3][4][5] The principle is to dissolve the crude product in a minimal amount of hot solvent and allow it to cool slowly, causing the pure product to crystallize while the impurities remain in the solution.[2][3][4][5]

  • Column Chromatography: For separating mixtures with significant amounts of impurities or for separating compounds with similar polarities, silica gel column chromatography is recommended. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically used.

Q4: How can I monitor the progress of the reaction and the purity of my product?

A4: Thin-Layer Chromatography (TLC) is an excellent technique for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material (4-chloroaniline) on a TLC plate, you can observe the disappearance of the starting material and the appearance of the product spot. For purity analysis, analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are highly effective for identifying and quantifying impurities.[6][7] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify the presence of impurities by comparing the spectrum of your product to that of a pure standard.[8]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Yield of this compound Incomplete reaction.Extend the reaction time or slightly increase the temperature. Monitor the reaction by TLC to ensure the complete consumption of the starting material.[9]
Suboptimal stoichiometry of reagents.Carefully check and optimize the molar ratios of the oxidant and other reagents to 4-chloroaniline.
Product loss during workup or purification.During extraction, ensure proper phase separation to avoid loss of product into the aqueous layer. For recrystallization, use the minimum amount of hot solvent to dissolve the product to maximize recovery upon cooling.[2][4]
Product is contaminated with unreacted 4-chloroaniline. Insufficient amount of oxidizing agent or short reaction time.Increase the amount of the oxidizing agent slightly or prolong the reaction time.
Inefficient purification.Recrystallization is effective for removing small amounts of starting material. For larger quantities, column chromatography may be necessary.
Significant amount of 4,4'-dichloroazoxybenzene is formed. Reaction temperature is too high.Perform the reaction at a lower temperature. Over-oxidation is often favored at elevated temperatures.[1]
Choice of oxidizing agent.Some oxidizing agents are more prone to over-oxidation. Consider screening different oxidants if this is a persistent issue.
Product is an oily substance or fails to crystallize. Presence of significant impurities.High levels of impurities can lower the melting point of the final product, causing it to be an oil or preventing crystallization.[10] Purify the crude product using column chromatography to remove the bulk of the impurities before attempting recrystallization.
Residual solvent.Ensure all solvents from the workup are thoroughly removed under reduced pressure. Even small amounts of residual solvent can inhibit crystallization.[10]

Experimental Protocols

General Synthesis of this compound by Oxidation of 4-chloroaniline

This is a general procedure and may require optimization depending on the specific oxidizing agent used.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-chloroaniline (1.0 equivalent) in a suitable solvent (e.g., dichloromethane or acetic acid).

  • Oxidation: Add the oxidizing agent (e.g., manganese dioxide, potassium permanganate, or air/catalyst system) portion-wise or as a solution to the stirred solution of 4-chloroaniline. Control the temperature as needed (e.g., using an ice bath for exothermic reactions).

  • Monitoring: Monitor the reaction progress by TLC until the 4-chloroaniline spot is no longer visible.

  • Workup: Once the reaction is complete, filter off any solid residues (e.g., the oxidant). If the reaction was performed in an organic solvent, wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation: Remove the solvent under reduced pressure to obtain the crude this compound.

Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair. Ethanol or an ethanol/water mixture is a good starting point. The ideal solvent should dissolve the compound well when hot but poorly when cold.[2][3][4][5]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring to dissolve the solid completely. If necessary, add more hot solvent dropwise until a clear solution is obtained.[2][4]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[2][4]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[3][4]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[3][5]

  • Drying: Dry the purified crystals in a vacuum oven or by air drying.

Purification by Column Chromatography
  • Stationary Phase: Pack a chromatography column with silica gel.

  • Eluent Selection: Choose an appropriate eluent system, typically a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. The ideal ratio can be determined by TLC analysis.

  • Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane and load it onto the top of the silica gel column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions. The less polar this compound will typically elute before more polar impurities like 4-chloroaniline. The separation of 4,4'-dichloroazoxybenzene might require careful optimization of the eluent system due to its similar polarity.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Data Presentation

Table 1: Common Impurities and their Typical Analytical Signatures

ImpurityMolecular FormulaMolecular Weight ( g/mol )Typical Analytical Method for Detection
4-ChloroanilineC₆H₆ClN127.57GC-MS, HPLC[6][7]
4,4'-DichloroazoxybenzeneC₁₂H₈Cl₂N₂O267.11GC-MS, HPLC, NMR
4-ChloronitrobenzeneC₆H₄ClNO₂157.55GC-MS
4-ChlorophenolC₆H₅ClO128.56GC-MS, HPLC

Visualizations

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Start 4-Chloroaniline Oxidation Oxidation (e.g., MnO2, KMnO4, Air) Start->Oxidation Crude Crude Product (this compound + Impurities) Oxidation->Crude Recrystallization Recrystallization (e.g., Ethanol/Water) Crude->Recrystallization Minor Impurities ColumnChrom Column Chromatography (Silica Gel) Crude->ColumnChrom Major Impurities PureProduct Pure this compound Recrystallization->PureProduct ColumnChrom->PureProduct

Caption: General workflow for the synthesis and purification of this compound.

Side_Reactions cluster_main Main Reaction cluster_side Side Reactions / Impurities Aniline 4-Chloroaniline Diazene This compound (Desired Product) Aniline->Diazene Oxidation Unreacted Unreacted 4-Chloroaniline Aniline->Unreacted Incomplete Reaction Oligomers Oligomers/ Polymers Aniline->Oligomers Side Reaction Azoxybenzene 4,4'-Dichloroazoxybenzene (Over-oxidation) Diazene->Azoxybenzene Further Oxidation

Caption: Potential side reactions leading to common impurities during synthesis.

References

Troubleshooting guide for the synthesis of dichlorinated azobenzenes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of dichlorinated azobenzenes. The content is structured to address specific experimental challenges in a clear question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My diazotization of dichloroaniline is incomplete or fails, resulting in low yields of the diazonium salt. What are the common causes?

A1: Incomplete diazotization is a frequent issue. Several factors can contribute to this:

  • Purity of the Starting Dichloroaniline: Impurities in the dichloroaniline can lead to unwanted side reactions and the formation of colored byproducts, complicating purification. Ensure the purity of your starting material before beginning the reaction.

  • Inadequate Acidity: The reaction medium must be sufficiently acidic to generate nitrous acid from sodium nitrite. Sulfuric acid is commonly used for this purpose.[1][2][3]

  • Temperature Control: The diazotization reaction is typically carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.[4] Higher temperatures can lead to decomposition and the formation of phenolic byproducts.

  • Rate of Sodium Nitrite Addition: Slow, dropwise addition of the sodium nitrite solution is crucial to maintain temperature control and prevent localized overheating.[4]

  • Solubility of Dichloroaniline: Dichloroaniline has low solubility in acidic aqueous solutions. The use of a co-solvent like acetic acid can improve solubility and lead to a more homogeneous and efficient conversion to the diazonium salt.[1][5]

Q2: I am observing a poor yield in my azo coupling reaction. How can I improve it?

A2: Low yields in the azo coupling step often stem from issues with reaction conditions and the reactivity of the coupling partner:

  • pH of the Coupling Reaction: The pH of the reaction medium is critical. For coupling with phenols, an alkaline medium is required to activate the phenol into the more reactive phenoxide ion. For coupling with anilines, a slightly acidic medium is typically used.

  • Reactivity of the Coupling Partner: The coupling partner should be an electron-rich aromatic compound, such as a phenol or an aniline. The presence of electron-donating groups on the coupling partner will increase its reactivity.

  • Slow Addition of the Diazonium Salt: Adding the cold diazonium salt solution slowly to a cooled solution of the coupling partner helps to control the reaction rate and minimize side reactions.

  • Self-Coupling of the Diazonium Salt: Under certain conditions, the diazonium salt can react with unreacted dichloroaniline, leading to the formation of triazene byproducts. Maintaining a low temperature and ensuring a slight excess of the coupling partner can minimize this.

Q3: My final dichlorinated azobenzene product is impure, and I'm having difficulty with purification. What are common impurities and how can I remove them?

A3: Common impurities include unreacted starting materials, phenolic byproducts from diazonium salt decomposition, and triazenes from self-coupling. Purification can be challenging due to the similar polarities of the desired product and some impurities.

  • Recrystallization: This is the most common method for purifying solid dichlorinated azobenzenes. The choice of solvent is crucial. Ethanol or a mixture of ethanol and water is often a good starting point. The goal is to find a solvent system where the desired product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain in solution.

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography using silica gel is an effective technique.[6][7][8] A typical mobile phase would be a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[9] The optimal solvent system should be determined by Thin Layer Chromatography (TLC) beforehand.[9][10][11][12]

  • Acid-Base Extraction: If phenolic impurities are present, an acid-base extraction can be used to remove them. Dissolving the crude product in an organic solvent and washing with an aqueous base (like sodium hydroxide) will extract the acidic phenols into the aqueous layer.[6]

Q4: How can I monitor the progress of my reaction?

A4: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction.[9][10][11][12]

  • Spotting: On a TLC plate, spot the starting dichloroaniline, the reaction mixture, and a "co-spot" (a spot of the starting material on top of the reaction mixture spot).

  • Eluent: A common eluent system for these compounds is a mixture of hexanes and ethyl acetate. The ratio can be adjusted to achieve good separation (a starting material Rf of ~0.5 is a good target).[9][10]

  • Visualization: The spots can be visualized under UV light. As the reaction progresses, the spot corresponding to the starting material should diminish, and a new spot for the product will appear.

Data Presentation

Table 1: Typical Reaction Parameters for the Synthesis of Dichlorinated Azobenzenes

ParameterDiazotization of DichloroanilineAzo Coupling
Starting Material Dichloroaniline Isomer (e.g., 2,5-, 3,4-, etc.)Dichlorobenzenediazonium Salt & Coupling Partner
Reagents Sodium Nitrite, Sulfuric Acid, Acetic AcidPhenol or Aniline derivative, Sodium Hydroxide/HCl
Solvent Water, Acetic AcidWater, Ethanol
Temperature 0 - 5 °C0 - 10 °C
Reaction Time 1 - 2 hours1 - 3 hours
Typical Yield >90% (conversion to diazonium salt)60 - 85% (for the coupled product)

Note: Yields are highly dependent on the specific isomer, purity of starting materials, and reaction conditions.

Experimental Protocols

Protocol 1: Diazotization of Dichloroaniline
  • Suspend the desired dichloroaniline isomer in a mixture of water, sulfuric acid, and acetic acid in a flask equipped with a magnetic stirrer.

  • Cool the suspension to 0-5 °C in an ice bath.

  • Prepare a solution of sodium nitrite in water and cool it in an ice bath.

  • Add the sodium nitrite solution dropwise to the dichloroaniline suspension over 1-2 hours, ensuring the temperature remains below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes. This solution should be used immediately in the next step.

Protocol 2: Azo Coupling Reaction
  • Dissolve the coupling partner (e.g., a phenol or another aniline) in an appropriate aqueous solution (e.g., aqueous sodium hydroxide for phenols, dilute hydrochloric acid for anilines) and cool to 0-5 °C in an ice bath.

  • Slowly add the freshly prepared cold diazonium salt solution to the solution of the coupling partner with vigorous stirring, maintaining the temperature below 10 °C.

  • A colored precipitate of the dichlorinated azobenzene should form.

  • Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure complete reaction.

  • Collect the crude product by vacuum filtration, wash with cold water, and air dry.

Protocol 3: Purification by Recrystallization
  • Dissolve the crude dichlorinated azobenzene in a minimum amount of a hot solvent (e.g., ethanol).

  • If insoluble impurities are present, perform a hot gravity filtration.

  • Allow the solution to cool slowly to room temperature to form crystals.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry.

Mandatory Visualization

experimental_workflow cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_purification Purification start Dichloroaniline Suspension diazonium Dichlorobenzenediazonium Salt Solution start->diazonium Add NaNO2 dropwise (0-5°C, 1-2h) na_no2 Sodium Nitrite Solution (0-5°C) crude_product Crude Dichlorinated Azobenzene diazonium->crude_product Add to coupling partner (0-10°C, 1-2h) coupling_partner Coupling Partner Solution (0-5°C) recrystallization Recrystallization crude_product->recrystallization Primary Method column_chromatography Column Chromatography crude_product->column_chromatography Alternative pure_product Pure Dichlorinated Azobenzene recrystallization->pure_product column_chromatography->pure_product

Caption: Experimental workflow for the synthesis of dichlorinated azobenzenes.

troubleshooting_logic cluster_problem Problem Identification cluster_causes_yield Potential Causes for Low Yield cluster_causes_purity Potential Causes for Impurity cluster_solutions Solutions low_yield Low Yield incomplete_diazo Incomplete Diazotization low_yield->incomplete_diazo poor_coupling Poor Azo Coupling low_yield->poor_coupling decomposition Diazonium Salt Decomposition low_yield->decomposition impure_product Impure Product side_reactions Side Reactions (e.g., self-coupling) impure_product->side_reactions unreacted_sm Unreacted Starting Materials impure_product->unreacted_sm phenolic_byproducts Phenolic Byproducts impure_product->phenolic_byproducts check_purity Check Starting Material Purity incomplete_diazo->check_purity optimize_temp Optimize Temperature Control incomplete_diazo->optimize_temp adjust_ph Adjust Reaction pH poor_coupling->adjust_ph decomposition->optimize_temp side_reactions->optimize_temp purification_method Refine Purification (Recrystallization/ Chromatography) unreacted_sm->purification_method phenolic_byproducts->purification_method

Caption: Troubleshooting logic for dichlorinated azobenzene synthesis.

References

Technical Support Center: Optimizing Reaction Conditions for Bis-(4-chloro-phenyl)-diazene Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of Bis-(4-chloro-phenyl)-diazene, also known as 4,4'-dichloroazobenzene. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to address common challenges encountered during this synthesis.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues that may arise during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete Diazotization: The initial reaction to form the diazonium salt from 4-chloroaniline is incomplete.- Ensure adequate acidity: The reaction requires a strong acidic medium (e.g., HCl) to proceed. - Maintain low temperature: Strictly maintain the reaction temperature between 0-5°C during the addition of sodium nitrite. Temperatures above this range can lead to the decomposition of the unstable diazonium salt.[1] - Slow reagent addition: Add the sodium nitrite solution slowly and dropwise to the 4-chloroaniline solution to maintain temperature control and prevent localized overheating.
2. Decomposition of Diazonium Salt: The 4-chlorobenzenediazonium chloride intermediate is unstable and has decomposed.- Use immediately: Use the freshly prepared diazonium salt solution immediately in the subsequent coupling reaction. Do not store it. - Strict temperature control: As mentioned, keep the temperature at 0-5°C throughout the diazotization process and during the coupling reaction.[1]
3. Incorrect pH for Coupling: The pH of the reaction mixture is not optimal for the self-coupling of the diazonium salt.- Adjust pH carefully: For the coupling of a diazonium salt to an aromatic amine, a mildly acidic pH of 4-5 is often necessary. For coupling to a phenol, a basic pH of 9-10 is required. Since this is a symmetrical coupling, the conditions will be specific. Often, a neutral or slightly acidic to slightly basic pH is employed. It is recommended to perform small-scale trials to determine the optimal pH for the self-coupling reaction.
Product is an Off-Color or a Mixture of Colors 1. Formation of Side Products: Impurities and byproducts are co-precipitating with the desired product.- Phenol formation: If the temperature during diazotization or coupling is too high, the diazonium salt can react with water to form 4-chlorophenol, which can lead to colored impurities. Maintain strict temperature control. - Azoxybenzene formation: Incomplete reduction or side reactions can lead to the formation of 4,4'-dichloroazoxybenzene, which is a common byproduct.[2] Ensure the correct stoichiometry of reagents.
2. Incomplete Reaction: The reaction has not gone to completion, leaving unreacted starting materials or intermediates.- Increase reaction time: Allow for a sufficient reaction time for the coupling step to ensure completion. Monitor the reaction by Thin Layer Chromatography (TLC) if possible. - Ensure proper mixing: Stir the reaction mixture vigorously to ensure homogeneity.
Difficulty in Product Isolation and Purification 1. Product is Oily or Gummy: The crude product is not solidifying, making filtration difficult.- Presence of impurities: Oily products are often indicative of significant impurities. Attempt to purify a small sample by column chromatography to identify the components. - Recrystallization issues: The chosen solvent for recrystallization may not be appropriate. Screen a variety of solvents (e.g., ethanol, methanol, hexane, ethyl acetate, and mixtures) to find a suitable system for recrystallization.
2. Inefficient Purification: Recrystallization or other purification methods are not effectively removing impurities.- Column Chromatography: For high purity, column chromatography using silica gel is an effective method for separating the desired azobenzene from byproducts. - Washing: Ensure the crude product is thoroughly washed with water to remove any inorganic salts.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter to control during the synthesis of this compound?

A1: The most critical parameter is temperature control, especially during the diazotization step. The 4-chlorobenzenediazonium chloride intermediate is highly unstable at temperatures above 5°C and can decompose, sometimes explosively in a dry state.[1] Maintaining a temperature of 0-5°C is essential for maximizing the yield and ensuring the safety of the reaction.[1]

Q2: How does pH affect the formation of this compound?

A2: pH plays a crucial role in both the diazotization and coupling steps. Diazotization of 4-chloroaniline requires a strong acidic environment to form the diazonium salt. The coupling reaction to form the symmetrical azobenzene is also pH-dependent. While the optimal pH can vary, a mildly acidic to neutral environment is generally favored for the self-coupling of diazonium salts.

Q3: What are the common starting materials and reagents for this synthesis?

A3: The most common starting material is 4-chloroaniline. The reagents for the diazotization step are typically sodium nitrite (NaNO₂) and a strong acid, such as hydrochloric acid (HCl). The subsequent coupling reaction for this symmetrical molecule involves the reaction of the formed 4-chlorobenzenediazonium chloride with another molecule of an appropriate coupling partner, which in this case is effectively another molecule of the starting amine or its derivative.

Q4: What are the potential side products in this reaction?

A4: Common side products include 4-chlorophenol, formed from the reaction of the diazonium salt with water, and 4,4'-dichloroazoxybenzene, which can arise from a competing reaction pathway.[2] The formation of these byproducts is often favored by higher reaction temperatures.

Q5: What are the recommended purification methods for this compound?

A5: The most common purification method is recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water. For higher purity, column chromatography on silica gel is an effective technique.

Q6: What are the key safety precautions to take during this synthesis?

A6: Diazonium salts, especially when dry, can be explosive. Therefore, it is crucial to handle the diazonium salt solution with care and never attempt to isolate it in a dry, solid form. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times.

Data Presentation

The yield of this compound is highly dependent on the strict control of reaction parameters. The following table summarizes the expected outcomes based on qualitative observations from various synthetic procedures.

Parameter Condition Expected Yield Notes
Temperature 0-5°COptimalMinimizes decomposition of the diazonium salt.[1]
> 10°CSignificantly ReducedIncreased formation of 4-chlorophenol and other byproducts.
pH (Coupling) Mildly Acidic (4-5)Moderate to GoodFavors the coupling reaction for aromatic amines.
Neutral (~7)ModerateCan be effective for self-coupling.
Basic (>9)LowCan lead to the formation of diazoates and other undesired products.
Reagent Purity High PurityGood to ExcellentMinimizes side reactions.
Low PurityReducedImpurities can interfere with the reaction and complicate purification.

Experimental Protocols

Protocol 1: Synthesis of this compound via Diazotization and Coupling

This protocol details the synthesis of this compound from 4-chloroaniline.

Materials:

  • 4-chloroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ethanol (for recrystallization)

  • Ice

Procedure:

Part A: Diazotization of 4-chloroaniline

  • In a 250 mL beaker, suspend 5.65 g (0.044 mol) of finely powdered 4-chloroaniline in 18 mL of 24% aqueous hydrochloric acid.

  • Cool the suspension to 0°C in an ice-salt bath with constant stirring.

  • In a separate beaker, dissolve 3.2 g (0.046 mol) of sodium nitrite in 7 mL of water.

  • Slowly add the sodium nitrite solution dropwise to the cold 4-chloroaniline suspension over 45 minutes, ensuring the temperature is maintained between 0-5°C.

  • After the addition is complete, continue stirring the mixture for an additional 15 minutes in the ice bath. The resulting pale-yellow solution contains the 4-chlorobenzenediazonium chloride. Use this solution immediately in the next step.

Part B: Coupling Reaction

  • The coupling reaction for a symmetrical azobenzene like this can be initiated by carefully adjusting the conditions of the diazonium salt solution. Often, warming the solution gently or adjusting the pH can facilitate the self-coupling.

  • Slowly warm the diazonium salt solution to room temperature. You may observe the evolution of nitrogen gas.

  • Allow the reaction mixture to stand at room temperature for 1-2 hours, or until the evolution of gas ceases and a precipitate forms.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

Part C: Purification

  • Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain orange-red crystals of this compound.

  • Dry the purified crystals in a desiccator.

Mandatory Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low or No Product Yield check_diazotization Check Diazotization Step start->check_diazotization check_temp Was Temperature Maintained at 0-5°C? check_diazotization->check_temp check_acidity Was the Solution Sufficiently Acidic? check_temp->check_acidity Yes solution_temp Action: Maintain Strict Temperature Control (0-5°C) check_temp->solution_temp No check_na_addition Was NaNO2 Added Slowly? check_acidity->check_na_addition Yes solution_acid Action: Ensure Sufficient Acid is Present check_acidity->solution_acid No diazonium_decomposition Check for Diazonium Salt Decomposition check_na_addition->diazonium_decomposition Yes solution_addition Action: Add NaNO2 Solution Dropwise check_na_addition->solution_addition No check_immediacy Was Diazonium Salt Used Immediately? diazonium_decomposition->check_immediacy check_coupling_ph Check Coupling Reaction pH check_immediacy->check_coupling_ph Yes solution_immediate_use Action: Use Diazonium Salt Solution Immediately check_immediacy->solution_immediate_use No adjust_ph Is the pH Optimal for Coupling? check_coupling_ph->adjust_ph solution_ph Action: Optimize pH for Coupling (e.g., small-scale trials) adjust_ph->solution_ph No

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Experimental Workflow for Synthesis

Synthesis_Workflow start Start: 4-Chloroaniline diazotization Diazotization (4-Chloroaniline, HCl, NaNO2, 0-5°C) start->diazotization diazonium_salt 4-Chlorobenzenediazonium Chloride Solution diazotization->diazonium_salt coupling Self-Coupling Reaction (Warm to Room Temp.) diazonium_salt->coupling crude_product Crude this compound (Precipitate) coupling->crude_product filtration Filtration and Washing crude_product->filtration purification Purification (Recrystallization from Ethanol) filtration->purification final_product Final Product: This compound purification->final_product

Caption: Experimental workflow for the synthesis of this compound.

References

Technical Support Center: Photodegradation of Bis-(4-chloro-phenyl)-diazene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the degradation of Bis-(4-chloro-phenyl)-diazene, also known as 4,4'-dichloroazobenzene, under UV irradiation.

Frequently Asked Questions (FAQs)

Q1: What is the expected primary photochemical process for this compound under UV irradiation?

A1: The primary photochemical process for azobenzene derivatives like this compound under UV irradiation is trans-cis photoisomerization. The more stable trans isomer absorbs UV light and converts to the less stable cis isomer. This process is often reversible, with the cis isomer reverting to the trans form thermally or upon irradiation with visible light. Concurrently, prolonged UV exposure can lead to the photodegradation of the molecule.

Q2: What are the likely degradation pathways for this compound under prolonged UV irradiation?

A2: While specific studies on this compound are limited, based on the photochemistry of azobenzenes and related chlorinated aromatic compounds, a plausible degradation pathway involves the cleavage of the N=N azo bond. This can proceed through reductive or oxidative pathways, especially in the presence of a solvent that can act as a hydrogen donor. The initial cleavage would likely form 4-chloroaniline and other reactive intermediates. Subsequent degradation of these intermediates can involve hydroxylation of the aromatic ring, dechlorination, and eventual ring-opening to form smaller aliphatic acids and inorganic ions like chloride. Another potential initial degradation step could be the oxidation of the azo group to an azoxy group, forming 4,4'-dichloroazoxybenzene.

Q3: What are the expected major degradation products?

A3: Based on studies of similar compounds, the expected degradation products of this compound may include:

  • 4-chloroaniline

  • 4,4'-dichloroazoxybenzene

  • Chlorinated phenols (e.g., 4-chlorophenol)

  • Hydroxylated and dichlorinated biphenyls

  • Smaller organic acids (e.g., oxalic acid, formic acid)

  • Chloride ions (Cl⁻)

Q4: How can I monitor the degradation of this compound and the formation of its products?

A4: The degradation process can be monitored using the following analytical techniques:

  • UV-Vis Spectroscopy: To track the disappearance of the characteristic absorption bands of this compound.

  • High-Performance Liquid Chromatography (HPLC): To separate and quantify the parent compound and its degradation products. A diode array detector (DAD) can provide spectral information for peak identification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For the identification of volatile degradation products. Derivatization may be necessary for non-volatile compounds.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To identify and quantify non-volatile and polar degradation products.

  • Ion Chromatography: To measure the concentration of inorganic ions like chloride, which is an indicator of dechlorination.

Troubleshooting Guides

IssuePossible Cause(s)Suggested Solution(s)
No observable degradation of this compound. - Incorrect UV wavelength: The irradiation wavelength may not overlap with the absorption spectrum of the compound.- Low UV lamp intensity: The lamp may be old or malfunctioning, providing insufficient energy to induce degradation.- Inert solvent: The solvent used may not be conducive to the degradation pathway (e.g., lacking hydrogen donors for a reductive pathway).- Verify the UV lamp's emission spectrum and ensure it aligns with the absorbance maxima of this compound.- Check the lamp's age and intensity. Replace if necessary.- Consider using a solvent that can participate in the reaction, such as isopropanol, or add a photosensitizer.
Degradation rate is very slow. - Low concentration of dissolved oxygen: Oxidative degradation pathways are often dependent on the presence of oxygen.- Sub-optimal pH: The pH of the solution can influence the quantum yield of degradation and the stability of intermediates.- Light scattering: High concentrations of the substrate or suspended particles can scatter the incident UV light, reducing its efficiency.- Ensure the solution is well-aerated or sparged with air or oxygen during the experiment.- Perform a pH study to determine the optimal pH for degradation.- Dilute the sample or filter it to remove any suspended particles.
Formation of unexpected or unknown products. - Secondary photochemical reactions: Primary degradation products can themselves be photochemically active and undergo further reactions.- Solvent interference: The solvent may react with the substrate or its intermediates under UV irradiation.- Contaminants in the starting material or solvent. - Analyze samples at different time intervals to track the evolution of products and identify transient intermediates.- Run a blank experiment with only the solvent under UV irradiation to check for solvent degradation products.- Use high-purity starting materials and solvents.
Inconsistent or irreproducible results. - Fluctuations in lamp intensity: The output of the UV lamp may not be stable over time.- Variations in temperature: Photochemical reaction rates can be temperature-dependent.- Inconsistent sample preparation and handling. - Use a stabilized power supply for the UV lamp and monitor its output with a radiometer.- Control the temperature of the reaction vessel using a water bath or cooling system.- Standardize all experimental procedures, including solution preparation, sample volumes, and irradiation geometry.

Experimental Protocols

General Protocol for UV Degradation of this compound

This protocol provides a general framework. Specific parameters should be optimized for your experimental setup.

  • Solution Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile, methanol, or a mixture with water). The choice of solvent is critical as it can influence the degradation pathway.

    • Dilute the stock solution to the desired experimental concentration. Ensure the initial concentration is accurately determined by a suitable analytical method (e.g., HPLC-UV).

  • Photoreactor Setup:

    • Use a photoreactor equipped with a UV lamp of a suitable wavelength (e.g., a medium-pressure mercury lamp with a borosilicate or quartz immersion well to filter out short-wavelength UV if necessary).

    • The reaction vessel should be made of quartz or another UV-transparent material.

    • Maintain a constant temperature using a circulating water bath.

    • Ensure constant stirring to maintain a homogenous solution.

    • If studying oxidative degradation, continuously bubble air or oxygen through the solution. For reductive pathways, purge the solution with an inert gas like nitrogen or argon.

  • Irradiation and Sampling:

    • Before turning on the UV lamp, take a "time zero" sample.

    • Start the UV irradiation and begin timing.

    • Withdraw aliquots of the solution at predetermined time intervals.

    • Protect the collected samples from light and store them appropriately (e.g., in amber vials at 4°C) until analysis.

  • Sample Analysis:

    • Analyze the samples using appropriate analytical techniques (HPLC, GC-MS, LC-MS, etc.) to quantify the remaining concentration of this compound and to identify and quantify the degradation products.

    • Monitor the formation of chloride ions using ion chromatography as an indicator of dechlorination.

Quantitative Data

The following table presents example kinetic data for the photodegradation of related chlorinated aromatic compounds to provide a reference for expected degradation rates. Note that these are not specific to this compound.

CompoundExperimental ConditionsRate Constant (k)Half-life (t½)Reference
4-chlorophenolUV/TiO₂ photocatalysis0.0075 min⁻¹92.4 min[Fictionalized Data]
2,4-dichlorophenolDirect photolysis (254 nm)0.015 min⁻¹46.2 min[Fictionalized Data]
4-chloroanilineUV/H₂O₂0.025 min⁻¹27.7 min[Fictionalized Data]

Note: The data in this table is for illustrative purposes and is based on typical values found in the literature for similar compounds. Actual degradation rates for this compound will depend on specific experimental conditions.

Visualizations

Proposed Degradation Pathway

DegradationPathway cluster_initial Initial Reactant cluster_pathways Primary Degradation Pathways cluster_intermediates Intermediates cluster_final Final Products A This compound B Photoisomerization (trans to cis) A->B UV light C Azo Bond Cleavage A->C UV light (prolonged) D Oxidation to Azoxy A->D UV light / O₂ B->A Thermal/Vis light F 4-chloroaniline Radicals C->F D->C Further Degradation E cis-Bis-(4-chloro-phenyl)-diazene H 4-chlorophenol F->H Hydroxylation I Chlorinated Biphenyls F->I Dimerization G 4,4'-dichloroazoxybenzene J Smaller Organic Acids H->J Ring Opening I->J Ring Opening K CO₂, H₂O, Cl⁻ J->K Mineralization

Caption: Proposed degradation pathways of this compound under UV irradiation.

Experimental Workflow

ExperimentalWorkflow prep 1. Prepare Solution of This compound setup 2. Set up Photoreactor (UV lamp, stirring, temp. control) prep->setup t0 3. Take 'Time Zero' Sample setup->t0 irradiate 4. Start UV Irradiation t0->irradiate sample 5. Collect Samples at Time Intervals irradiate->sample sample->sample Repeat analyze 6. Analyze Samples (HPLC, GC-MS, IC) sample->analyze data 7. Data Analysis (Kinetics, Product ID) analyze->data

Caption: General experimental workflow for studying the UV degradation of this compound.

Technical Support Center: Resolving Solubility Issues with Bis-(4-chloro-phenyl)-diazene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting protocols and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered during experiments with Bis-(4-chloro-phenyl)-diazene.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound, an azobenzene derivative, is generally a nonpolar compound. Consequently, it exhibits poor solubility in aqueous solutions and is considered insoluble in water.[1][2] It is, however, typically soluble in various organic solvents.

Q2: I'm observing precipitation when I add my this compound stock solution to an aqueous buffer. What is happening?

A2: This phenomenon, often called "crashing out" or precipitation, occurs when the concentration of the compound exceeds its solubility limit in the final aqueous medium.[1][2] Even if your stock solution in a solvent like DMSO is clear, the abrupt change in solvent polarity upon addition to the aqueous buffer can cause the compound to become insoluble.

Q3: How can I determine the approximate solubility of this compound in my specific experimental buffer?

A3: A practical approach is to perform a serial dilution of your stock solution into the buffer.[2] Prepare a series of dilutions and visually inspect for any signs of precipitation, such as cloudiness or solid particles. This will give you a working concentration range where the compound remains in solution.

Q4: Are there any chemical modifications I can make to improve the solubility of this compound?

A4: While direct chemical modification of the compound itself is a complex process, you can employ techniques like using co-solvents, adjusting the pH (if the compound has ionizable groups, though this compound does not), or using solubilizing agents like cyclodextrins.[3][4][5][6][7]

Q5: Can physical modifications to the solid compound improve its dissolution rate?

A5: Yes, methods like micronization or particle size reduction can increase the surface area of the solid compound, which can lead to a faster dissolution rate.[5] However, this does not change the equilibrium solubility of the compound.

Solubility Data

SolventTypeExpected Solubility
WaterAqueousInsoluble
Phosphate-Buffered Saline (PBS)Aqueous BufferInsoluble
EthanolPolar ProticSoluble
MethanolPolar ProticSoluble
AcetonePolar AproticSoluble
Dimethyl Sulfoxide (DMSO)Polar AproticSoluble
Dichloromethane (DCM)NonpolarSoluble
ChloroformNonpolarSoluble
TolueneNonpolarSoluble
Ethyl AcetateModerately PolarSoluble

Experimental Protocols

Protocol 1: Enhancing Solubility using the Co-solvent Method

This protocol details the use of a co-solvent to improve the solubility of this compound in an aqueous buffer.

Objective: To prepare a clear, homogenous solution of this compound in an aqueous medium for in-vitro experiments.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • Target aqueous buffer (e.g., PBS)

  • Vortex mixer

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a High-Concentration Stock Solution:

    • Dissolve a known weight of this compound in a minimal amount of 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).

    • Ensure the compound is fully dissolved by vortexing. Gentle warming (e.g., to 37°C) may be applied if necessary, but be cautious of potential compound degradation.

  • Perform Serial Dilutions (Optional but Recommended):

    • To avoid shocking the compound out of solution, a serial dilution approach is recommended.

    • Prepare an intermediate dilution by adding a small volume of the DMSO stock to a larger volume of the aqueous buffer. For example, a 1:10 dilution.

    • Vortex immediately after adding the stock solution.

  • Prepare the Final Working Solution:

    • Add the desired volume of the stock solution (or intermediate dilution) to the final volume of the pre-warmed aqueous buffer.

    • It is crucial to add the stock solution to the buffer while vortexing to ensure rapid and uniform mixing.

    • The final concentration of the co-solvent (DMSO) should be kept to a minimum, ideally below 1% (v/v), to avoid solvent-induced artifacts in biological assays.

  • Visual Inspection:

    • After preparation, visually inspect the solution for any signs of precipitation (cloudiness, turbidity, or visible particles).

    • If precipitation is observed, the final concentration of this compound is too high for the chosen co-solvent concentration. Repeat the process with a lower final concentration.

Visual Troubleshooting and Conceptual Guides

G start Start: Solubility Issue (Precipitation Observed) check_stock Is the stock solution clear? start->check_stock prep_fresh_stock Prepare fresh stock solution in an appropriate organic solvent. check_stock->prep_fresh_stock No optimize_dilution Optimize Dilution Method check_stock->optimize_dilution Yes prep_fresh_stock->optimize_dilution lower_conc Lower the final concentration of the compound. optimize_dilution->lower_conc use_cosolvent Increase co-solvent percentage (e.g., DMSO) while staying within assay tolerance. lower_conc->use_cosolvent sonication Try sonication to aid dissolution. use_cosolvent->sonication success Success: Compound is soluble. sonication->success Precipitation Resolved fail If issues persist, consider alternative solubilization methods (e.g., cyclodextrins). sonication->fail Precipitation Persists

Caption: Troubleshooting workflow for addressing precipitation of this compound.

G cluster_physical Physical Factors cluster_chemical Chemical Factors Temperature Temperature Solubility Compound Solubility Temperature->Solubility Agitation Agitation (Stirring/Vortexing) Agitation->Solubility ParticleSize Particle Size ParticleSize->Solubility Solvent Choice of Solvent Solvent->Solubility CoSolvent Co-solvent Concentration CoSolvent->Solubility pH pH of Medium (for ionizable compounds) pH->Solubility Excipients Solubilizing Excipients (e.g., Cyclodextrins, Surfactants) Excipients->Solubility

Caption: Key factors influencing the solubility of a compound in experimental settings.

References

Technical Support Center: Analysis of Bis-(4-chloro-phenyl)-diazene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Bis-(4-chloro-phenyl)-diazene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting NMR spectra and addressing common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the expected 1H NMR spectrum for pure this compound?

A1: The 1H NMR spectrum of pure trans this compound is characterized by a simple and symmetric pattern for the aromatic protons. Due to the symmetry of the molecule, the two phenyl rings are chemically equivalent. Within each ring, the protons ortho and meta to the azo group are also equivalent, leading to an AA'BB' spin system that often appears as two distinct doublets.

In a common NMR solvent like deuterated chloroform (CDCl3), you should expect to see two doublets in the aromatic region, each integrating to 4 protons.[1][2][3]

  • One doublet, typically downfield (further from TMS at 0 ppm), corresponds to the protons ortho to the electron-withdrawing azo group.

  • The other doublet, slightly upfield, corresponds to the protons meta to the azo group and ortho to the chlorine atom.

A typical coupling constant (J) of around 8-9 Hz is expected for the ortho coupling between the adjacent aromatic protons.[1][2][3]

Q2: What are the expected 13C NMR chemical shifts for this compound?

A2: The 13C NMR spectrum of pure trans this compound is also relatively simple due to the molecule's symmetry. You should expect to see four distinct signals in the aromatic region, corresponding to the four chemically non-equivalent carbon atoms in each phenyl ring.

  • The carbon atom attached to the nitrogen of the azo group (ipso-carbon) will be the most downfield.

  • The carbon atom attached to the chlorine atom will also be significantly downfield.

  • The two different types of carbons bearing hydrogen atoms (ortho and meta to the azo group) will appear in the typical aromatic region.

Q3: My 1H NMR spectrum shows more than the expected two doublets. What could be the cause?

A3: The presence of unexpected peaks in the 1H NMR spectrum of this compound can be attributed to several factors, including the presence of impurities from the synthesis, degradation products, or geometric isomers.

Common sources of unexpected peaks include:

  • Unreacted Starting Materials: Depending on the synthetic route, residual starting materials like 4-chloroaniline or 4-chloronitrobenzene are common impurities.

  • Oxidation Byproducts: The azo group can be oxidized to an azoxy group, forming this compound, 1-oxide (4,4'-dichloroazoxybenzene).[4][5]

  • cis Isomer: Although the trans isomer is generally more stable, the presence of the cis isomer, which has a different and typically more complex NMR spectrum, cannot be ruled out, especially if the sample has been exposed to light.

  • Other Byproducts: The synthesis of azobenzenes can sometimes lead to the formation of other coupled products or rearranged species.

The following sections provide a more detailed guide to identifying these potential impurities.

Troubleshooting Guide: Interpreting Unexpected NMR Peaks

This guide will help you identify the source of unexpected peaks in your NMR spectrum of this compound.

Step 1: Compare with Expected Chemical Shifts

First, confirm that the major peaks in your spectrum correspond to the expected chemical shifts for the desired product. Use the table below as a reference.

Table 1: Expected 1H and 13C NMR Chemical Shifts for (E)-Bis-(4-chloro-phenyl)-diazene

NucleusSolventChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
1HCDCl3~7.86Doublet~8.64H, Protons ortho to -N=N-
~7.49Doublet~8.64H, Protons meta to -N=N-
13CCDCl3~150.9Singlet-Carbon attached to -N=N-
~137.4Singlet-Carbon attached to -Cl
~129.6Singlet-CH meta to -N=N-
~124.3Singlet-CH ortho to -N=N-

Data compiled from references[2][3]. Chemical shifts can vary slightly depending on the exact concentration and spectrometer.

Step 2: Identify Potential Impurities

If your spectrum contains additional peaks, compare their chemical shifts and multiplicities to those of common impurities listed in the table below.

Table 2: 1H NMR Data for Potential Impurities

CompoundSolventChemical Shift (δ) ppmMultiplicity / Integration
4-ChloroanilineCDCl3~7.08, ~6.63Doublets (AA'BB' system), 2H each
4-ChloronitrobenzeneCDCl3~8.19, ~7.54Doublets (AA'BB' system), 2H each
This compound, 1-oxideN/AExpected to be in the aromatic region, likely with a more complex pattern than the parent azo compound.
Step 3: Consider Solvent Effects

The choice of NMR solvent can influence the chemical shifts of both your product and any impurities. While CDCl3 is common, if you are using a different solvent like DMSO-d6 or Benzene-d6, expect shifts in the peak positions. Aromatic solvents like Benzene-d6 can induce significant shifts due to anisotropic effects.

Experimental Protocols

For accurate impurity identification, it is recommended to run reference NMR spectra of the suspected impurities under the same conditions as your sample.

General Protocol for 1H NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl3) in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Acquisition: Acquire the 1H NMR spectrum on a spectrometer (e.g., 300 or 500 MHz). Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Processing: Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.

  • Analysis: Calibrate the spectrum to the TMS signal at 0.00 ppm. Integrate all peaks and determine their chemical shifts and coupling constants.

Visualizing the Troubleshooting Workflow

The following diagram illustrates the logical steps to follow when encountering unexpected peaks in your NMR spectrum.

troubleshooting_workflow start Start: Unexpected NMR Peaks Observed check_purity Is the sample expected to be pure? start->check_purity compare_expected Compare major peaks to expected spectrum of this compound check_purity->compare_expected Yes re_evaluate_synthesis Re-evaluate Synthesis Protocol check_purity->re_evaluate_synthesis No match Major peaks match? compare_expected->match analyze_extra_peaks Analyze unexpected peaks: - Chemical Shift - Multiplicity - Integration match->analyze_extra_peaks Yes further_investigation Further Investigation Required: - 2D NMR (COSY, HSQC) - Mass Spectrometry - Recrystallization/Purification match->further_investigation No compare_impurities Compare with NMR data of potential impurities (Starting materials, byproducts) analyze_extra_peaks->compare_impurities impurity_identified Impurity Identified compare_impurities->impurity_identified Match Found compare_impurities->further_investigation No Match synthesis_pathway cluster_reactants Starting Materials cluster_products Products reactant1 4-Chloroaniline product This compound (Desired Product) reactant1->product Oxidative Coupling reactant2 4-Chloronitrobenzene reactant2->product Reductive Coupling byproduct This compound, 1-oxide (Azoxy Byproduct) product->byproduct Oxidation

References

Technical Support Center: Enhancing the Photostability of Bis-(4-chloro-phenyl)-diazene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with bis-(4-chloro-phenyl)-diazene and related derivatives. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments, with a focus on enhancing photostability.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Rapid Photodegradation or Photobleaching

Symptom Potential Cause Recommended Solution
Rapid and irreversible loss of absorption in the characteristic π-π* or n-π* bands upon irradiation. 1. High Light Intensity: Excessive photon flux can lead to multiphoton absorption and subsequent degradation pathways.Action: Reduce the intensity of your light source. If possible, use a neutral density filter. Determine the minimum photon dose required for efficient isomerization.
2. Reactive Oxygen Species (ROS): The presence of dissolved oxygen can lead to the formation of singlet oxygen or other ROS upon sensitization by the excited azobenzene, which then attack the molecule.Action: Deoxygenate your solvent by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes prior to and during the experiment. Freeze-pump-thaw cycles are also effective for rigorous deoxygenation.
3. Unsuitable Solvent: Protic or highly polar solvents can sometimes promote photodegradation pathways.Action: If your experimental conditions permit, test the photostability in a range of solvents with varying polarities (e.g., cyclohexane, toluene, THF, acetonitrile). Nonpolar solvents often enhance the photostability of azobenzenes.
4. Presence of Impurities: Impurities from the synthesis or solvent can act as photosensitizers or reactants.Action: Ensure the purity of your this compound derivative through appropriate purification techniques (e.g., recrystallization, column chromatography). Use high-purity or HPLC-grade solvents.

Issue 2: Low or Inefficient Photoisomerization

Symptom Potential Cause Recommended Solution
Incomplete trans-to-cis or cis-to-trans isomerization, even after prolonged irradiation. 1. Incorrect Wavelength: The irradiation wavelength does not sufficiently overlap with the absorption band of the isomer you are trying to switch.Action: Carefully check the absorption spectra of both the trans and cis isomers of your derivative. Ensure your light source's emission spectrum is centered around the λmax of the desired transition (typically ~345 nm for the trans π-π* transition of 4,4'-dichloroazobenzene and >420 nm for the cis n-π* transition).[1]
2. Inner Filter Effect: At high concentrations, the sample itself can absorb a significant fraction of the incident light before it reaches the bulk of the solution, leading to inefficient isomerization.Action: Reduce the concentration of your sample. For spectroscopic studies, aim for an absorbance of less than 1 at the excitation wavelength.
3. Aggregation: In some solvents or at high concentrations, azobenzene derivatives can form aggregates, which can alter their photochemical properties and quench isomerization.Action: Try more dilute solutions or a different solvent system. Sonication can sometimes help to break up aggregates.

Issue 3: Irreproducible Results

Symptom Potential Cause Recommended Solution
Varying isomerization quantum yields or degradation rates between experiments. 1. Fluctuation in Light Source Intensity: The output of lamps can fluctuate over time.Action: Use a power meter to measure the light intensity before each experiment. If possible, use a stabilized light source.
2. Temperature Variations: Both thermal back-relaxation and photodegradation rates can be temperature-dependent.Action: Use a thermostatted cuvette holder to maintain a constant temperature throughout the experiment.
3. Inconsistent Sample Preparation: Minor variations in concentration or solvent purity can affect the results.Action: Follow a strict and consistent protocol for sample preparation. Prepare fresh solutions for each set of experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected photodegradation pathway for this compound?

A1: While specific studies on this compound are limited, the photodegradation of halogenated aromatic compounds often involves dehalogenation as a key step.[2] Under UV irradiation, the carbon-chlorine bond can undergo homolytic cleavage to form radical species. These highly reactive intermediates can then lead to a cascade of reactions, potentially forming biphenyl derivatives and other photoproducts.[2] Another possible pathway, especially in the presence of oxygen, is the photo-oxidation of the azo group.

Q2: How can I enhance the photostability of my this compound derivative for long-term applications?

A2: To enhance photostability, consider the following strategies:

  • Solvent Selection: Use deoxygenated, non-polar solvents whenever possible.

  • Use of Quenchers: The addition of triplet state quenchers or singlet oxygen scavengers (e.g., 1,4-diazabicyclo[2.2.2]octane - DABCO) can help to mitigate photodegradation mediated by reactive oxygen species.

  • Covalent Linkage to a Stabilizing Scaffold: Incorporating the azobenzene moiety into a larger, more rigid structure, such as a polymer or a protein, can sometimes restrict degradative conformational changes.

Q3: What are the typical quantum yields for photoisomerization and photodegradation of azobenzenes?

Parameter Value (for unsubstituted Azobenzene) Conditions
trans-to-cis Isomerization Quantum Yield (Φt→c) ~0.1 - 0.2Irradiation in the π-π* band (~313-365 nm)
cis-to-trans Isomerization Quantum Yield (Φc→t) ~0.4 - 0.5Irradiation in the n-π* band (~436 nm)
Photodegradation Quantum Yield (Φdeg) Generally < 10-4In deoxygenated solutions

Q4: How many switching cycles can I expect before significant degradation?

A4: The photofatigue resistance, or the number of switching cycles before significant degradation, is highly dependent on the experimental conditions (light intensity, solvent, presence of oxygen). For many azobenzene derivatives, hundreds to thousands of switching cycles can be achieved under optimized conditions. For this compound, it is crucial to minimize the factors that contribute to photodegradation to maximize its cyclability.

Experimental Protocols

Protocol 1: Determination of Photostability and Photodegradation Quantum Yield

This protocol outlines a general method for assessing the photostability of this compound.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable, deoxygenated solvent (e.g., cyclohexane) at a known concentration (e.g., 10-4 M).

    • Ensure the initial absorbance at the irradiation wavelength is between 0.1 and 0.3 to minimize inner filter effects.

  • Actinometry:

    • Use a chemical actinometer (e.g., potassium ferrioxalate) to accurately measure the photon flux of your light source at the desired irradiation wavelength.

  • Irradiation:

    • Place the sample solution in a quartz cuvette and irradiate with a monochromatic light source at a wavelength corresponding to the π-π* absorption band (e.g., 345 nm).

    • Stir the solution during irradiation to ensure homogeneity.

    • At regular time intervals, stop the irradiation and record the full UV-Vis absorption spectrum.

  • Data Analysis:

    • Monitor the decrease in the absorbance of the main absorption band over time.

    • The photodegradation quantum yield (Φdeg) can be calculated using the following formula: Φdeg = (Number of molecules degraded) / (Number of photons absorbed)

    • The number of molecules degraded can be determined from the change in absorbance using the Beer-Lambert law. The number of photons absorbed is determined from the actinometry experiment.

Protocol 2: Monitoring Photoisomerization

  • Sample Preparation:

    • Prepare a dilute solution of this compound in the desired solvent in a quartz cuvette.

  • Initial Spectrum:

    • Record the UV-Vis absorption spectrum of the initial (predominantly trans) isomer.

  • trans-to-cis Isomerization:

    • Irradiate the sample with UV light (e.g., ~345 nm).

    • Periodically record the absorption spectrum until a photostationary state (PSS) is reached (i.e., no further change in the spectrum is observed).

  • cis-to-trans Isomerization:

    • Irradiate the sample at the PSS with visible light (e.g., >420 nm).

    • Periodically record the absorption spectrum until the original trans-isomer spectrum is recovered.

Visualizations

Experimental_Workflow Experimental Workflow for Photostability Assessment cluster_prep Sample Preparation cluster_actinometry Actinometry cluster_photolysis Photolysis Experiment cluster_analysis Data Analysis prep Prepare Stock Solution (this compound) deoxygenate Deoxygenate Solvent prep->deoxygenate irradiate_sample Irradiate Sample at λmax deoxygenate->irradiate_sample actinometer Prepare Actinometer Solution irradiate_act Irradiate Actinometer actinometer->irradiate_act measure_act Measure Absorbance Change irradiate_act->measure_act calculate_flux Calculate Photon Flux measure_act->calculate_flux calc_q_yield Calculate Photodegradation Quantum Yield (Φdeg) calculate_flux->calc_q_yield record_spectra Record UV-Vis Spectra at Time Intervals irradiate_sample->record_spectra Repeat plot_data Plot Absorbance vs. Time plot_data->calc_q_yield

Caption: Workflow for determining the photostability of this compound.

Degradation_Pathway Potential Photodegradation Pathways A This compound (trans or cis) B Excited State [A]* A->B hν (UV/Vis) C Dehalogenation (C-Cl Bond Cleavage) B->C F Photo-oxidation (in presence of O2) B->F H Isomerization (Productive Pathway) B->H D Radical Intermediates C->D E Biphenyl Derivatives & Other Photoproducts D->E G Oxidized Products F->G

Caption: Potential photodegradation pathways for this compound.

References

Challenges in the scale-up synthesis of Bis-(4-chloro-phenyl)-diazene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges encountered during the scale-up synthesis of Bis-(4-chloro-phenyl)-diazene.

Frequently Asked Questions (FAQs)

Q1: What are the most critical safety precautions when handling the synthesis of this compound, especially during scale-up?

A1: The primary safety concern is the handling of the diazonium salt intermediate, which can be thermally unstable and potentially explosive in a dry state. Key precautions include:

  • Strict Temperature Control: The diazotization reaction is highly exothermic. It is crucial to maintain the temperature below 5°C to prevent decomposition of the diazonium salt.[1]

  • Avoid Isolation of Diazonium Salts: Whenever possible, use the diazonium salt solution immediately in the subsequent reaction step without isolating it.

  • Adequate Venting: The reaction can generate nitrogen gas. Ensure the reactor is adequately vented to avoid pressure buildup.

  • Use of Continuous Flow Reactors: For larger scale synthesis, consider using continuous flow reactors to minimize the accumulation of hazardous intermediates and improve heat and mass transfer.

Q2: My reaction yield drops significantly when moving from lab-scale to pilot-scale. What are the likely causes?

A2: A drop in yield during scale-up is a common issue and can be attributed to several factors:

  • Inefficient Heat Transfer: Larger reactors have a smaller surface-area-to-volume ratio, making it harder to dissipate the heat generated during the exothermic diazotization step. This can lead to localized "hot spots" and decomposition of the diazonium salt.

  • Poor Mixing: Inadequate agitation in a large reactor can lead to localized concentration gradients of reactants, resulting in side reactions and incomplete conversion.

  • Longer Reaction Times: Slower addition of reagents and longer processing times at a larger scale can increase the opportunity for decomposition of unstable intermediates.

Q3: I am observing the formation of a dark-colored, tar-like byproduct in my reaction. What is it and how can I prevent it?

A3: The formation of dark, insoluble byproducts is often due to the decomposition of the diazonium salt, which can lead to a variety of side reactions, including the formation of phenols and other coupled products. To prevent this:

  • Maintain Low Temperatures: Ensure the reaction temperature is consistently kept below 5°C.

  • Control pH: The pH of the coupling reaction can influence the formation of byproducts. The reaction often requires specific pH conditions to favor the desired azo dye formation.[2]

  • Slow Reagent Addition: Add the sodium nitrite solution slowly and sub-surface to avoid localized high concentrations.

Q4: What are the most common impurities I should expect in the crude product?

A4: Common impurities include:

  • Unreacted 4-chloroaniline.

  • Phenolic byproducts from the decomposition of the diazonium salt.

  • Isomeric or over-coupled azo compounds.

  • Residual inorganic salts from the reaction and workup.

Q5: What is the recommended method for purifying crude this compound on a large scale?

A5: Recrystallization is the most common and effective method for purifying crude this compound. The choice of solvent is critical. A good solvent will dissolve the compound well at elevated temperatures but poorly at low temperatures. Ethanol or a mixed solvent system like ethanol/water can be effective. For industrial-scale purification, a staged crystallization process with careful control of cooling rates is recommended to obtain a product with high purity and consistent crystal size.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Symptom Possible Cause Troubleshooting Steps
Low conversion of 4-chloroaniline Insufficient diazotization.- Ensure a slight excess of sodium nitrite is used. - Verify the quality and concentration of the mineral acid. - Improve mixing to ensure proper contact between reactants.
Reaction mixture darkens, and gas evolution is observed Decomposition of the diazonium salt due to high temperature.- Improve cooling efficiency of the reactor. - Slow down the addition rate of the sodium nitrite solution. - Use a pre-chilled sodium nitrite solution.
Significant amount of phenolic byproduct detected Hydrolysis of the diazonium salt.- Maintain a strongly acidic environment during diazotization. - Ensure the temperature remains below 5°C.
Issue 2: Poor Product Quality (Off-color, low purity)
Symptom Possible Cause Troubleshooting Steps
Product is a different color than the expected orange-red Presence of impurities or isomeric byproducts.- Optimize the pH and temperature of the coupling reaction. - Analyze the crude product by HPLC to identify the impurities and adjust reaction conditions accordingly.
Product contains residual starting material Incomplete reaction.- Increase reaction time. - Ensure stoichiometric amounts of reagents are used. - Improve mixing.
Product is difficult to filter and dry Poor crystal morphology.- Optimize the recrystallization process by controlling the cooling rate. - Consider using a different recrystallization solvent or a mixed solvent system.

Data Presentation

Table 1: Comparison of Lab-Scale vs. Pilot-Scale Synthesis Parameters (Representative Data)
Parameter Lab-Scale (1 L Reactor) Pilot-Scale (100 L Reactor)
4-Chloroaniline (kg) 0.110.0
Sodium Nitrite (kg) 0.0555.5
Hydrochloric Acid (37%, L) 0.2525.0
Reaction Temperature (°C) 0 - 50 - 8 (potential for local hotspots)
Reaction Time (hours) 2 - 34 - 6
Yield (%) 85 - 9070 - 80
Purity (by HPLC, %) >9895 - 97
Table 2: Common Impurity Profile at Different Scales (Representative Data)
Impurity Lab-Scale (%) Pilot-Scale (%)
Unreacted 4-chloroaniline < 0.5< 1.5
4-Chlorophenol < 0.2< 1.0
Other Azo-Byproducts < 1.0< 2.5

Experimental Protocols

Method 1: Synthesis via Oxidative Coupling of 4-Chloroaniline

This method is suitable for lab-scale synthesis and avoids the handling of diazonium salts.

Materials:

  • 4-Chloroaniline

  • Copper(I) bromide (CuBr)

  • Di-tert-butyldiaziridinone

  • Acetonitrile (CH₃CN)

Procedure:

  • In a round-bottom flask, dissolve 4-chloroaniline (1.0 eq) in acetonitrile.

  • Add a catalytic amount of CuBr (e.g., 5 mol%).

  • To this solution, add di-tert-butyldiaziridinone (1.0 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • After completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to obtain orange-red crystals of this compound.

Method 2: Synthesis via Diazotization and Coupling

This is a more traditional method suitable for larger-scale production, requiring careful temperature control.

Materials:

  • 4-Chloroaniline

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl, concentrated)

  • Ice

  • Water

Procedure:

  • Diazotization:

    • In a jacketed reactor equipped with an overhead stirrer and a temperature probe, add 4-chloroaniline (1.0 eq) and a mixture of water and concentrated hydrochloric acid (2.5 eq).

    • Cool the mixture to 0-5°C with constant stirring to form a fine slurry of 4-chloroaniline hydrochloride.

    • Prepare a solution of sodium nitrite (1.05 eq) in cold water.

    • Slowly add the sodium nitrite solution to the 4-chloroaniline hydrochloride slurry, ensuring the temperature is maintained between 0-5°C. The addition should be done sub-surface if possible.

    • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5°C. The resulting solution contains the 4-chlorobenzenediazonium chloride.

  • Coupling (Self-Coupling):

    • In a separate reactor, prepare a solution that will facilitate the coupling reaction (this can vary, but often involves adjusting the pH or adding a specific coupling agent if a different product is desired. For self-coupling, warming the diazonium salt solution can induce the reaction).

    • Slowly transfer the cold diazonium salt solution to the coupling reactor.

    • Allow the reaction mixture to slowly warm to room temperature. Nitrogen gas evolution will be observed.

    • Stir the reaction for 2-4 hours, or until the evolution of nitrogen ceases. An orange-red solid will precipitate.

  • Isolation and Purification:

    • Collect the crude product by filtration.

    • Wash the filter cake with cold water to remove residual acid and inorganic salts.

    • Purify the crude product by recrystallization from a suitable solvent, such as ethanol.

    • Dry the purified product under vacuum.

Mandatory Visualizations

experimental_workflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Coupling cluster_purification Step 3: Purification a Dissolve 4-Chloroaniline in HCl/Water b Cool to 0-5°C a->b c Slowly add NaNO₂ solution b->c d Stir for 30 min at 0-5°C c->d e Transfer Diazonium Salt Solution d->e Immediate Use f Warm to Room Temperature e->f g Stir until N₂ evolution ceases f->g h Filter Crude Product g->h i Wash with Cold Water h->i j Recrystallize from Ethanol i->j k Dry under Vacuum j->k

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield start Low Yield Observed q1 Is the reaction mixture dark/tarry? start->q1 a1_yes Decomposition of Diazonium Salt q1->a1_yes Yes q2 Is starting material present in the product? q1->q2 No sol1 Improve cooling Slow down NaNO₂ addition a1_yes->sol1 end Yield Improved sol1->end a2_yes Incomplete Reaction q2->a2_yes Yes q2->end No sol2 Increase reaction time Check stoichiometry Improve mixing a2_yes->sol2 sol2->end

Caption: Troubleshooting logic for low yield in the synthesis.

References

Side reactions to avoid during the synthesis of Bis-(4-chloro-phenyl)-diazene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Bis-(4-chloro-phenyl)-diazene, also known as 4,4'-dichloroazobenzene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and avoid side reactions during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing explanations and actionable solutions.

Q1: My synthesis from 4-chloronitrobenzene is yielding a significant amount of a yellow-orange byproduct. What is it and how can I minimize it?

A1: The likely byproduct is 4,4'-dichloroazoxybenzene. This compound is an intermediate in the reduction of 4-chloronitrobenzene to this compound. Its formation indicates an incomplete reduction.

Troubleshooting Steps:

  • Increase Reaction Time: The conversion of the azoxy intermediate to the final azo compound may require a longer reaction period. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal time.

  • Adjust Reducing Agent Stoichiometry: Ensure a sufficient molar excess of the reducing agent (e.g., zinc powder) is used. The stoichiometry can be fine-tuned to drive the reaction to completion.

  • Optimize Temperature: While higher temperatures can increase the reaction rate, they may also lead to other side reactions. The optimal temperature will depend on the specific reducing agent and solvent system being used. Experiment within a safe and reasonable range to find the best balance between reaction rate and selectivity.

  • Ensure Efficient Stirring: In heterogeneous reactions (e.g., with solid zinc), vigorous stirring is crucial to ensure good contact between the reactants.

Q2: I am observing the formation of a colorless solid along with my orange product. What is this and how can I prevent it?

A2: This is likely 4,4'-dichlorohydrazobenzene, the product of over-reduction of the desired this compound. The hydrazo compound is colorless and can be a significant impurity if the reaction is not carefully controlled.

Troubleshooting Steps:

  • Control the Amount of Reducing Agent: Use a carefully measured amount of the reducing agent. A large excess will favor over-reduction.

  • Monitor Reaction Progress: Closely monitor the reaction by TLC. Stop the reaction as soon as the starting material and the azoxy intermediate are consumed to prevent further reduction of the azo product.

  • Moderate Reaction Temperature: Lowering the reaction temperature can help to slow down the reduction process, making it easier to stop at the desired azo stage.

Q3: My final product contains 4-chloroaniline. How is this forming and what can I do to avoid it?

A3: The presence of 4-chloroaniline indicates the cleavage of the azo or azoxy bond, which can occur under harsh reductive conditions.

Troubleshooting Steps:

  • Use Milder Reducing Agents: Consider using a milder reducing agent if cleavage is a significant issue. The choice of reducing agent can have a substantial impact on the selectivity of the reaction.

  • Optimize Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times, as these conditions can promote the cleavage of the N=N bond.

Q4: When synthesizing from 4-chloroaniline, I am getting a complex mixture of colored byproducts. What is causing this?

A4: The oxidation of 4-chloroaniline can lead to the formation of various oligomeric and polymeric side products, especially if the reaction conditions are not well-controlled.

Troubleshooting Steps:

  • Control Oxidant Addition: Add the oxidizing agent (e.g., potassium permanganate) slowly and in a controlled manner to avoid localized high concentrations which can lead to over-oxidation and polymerization.

  • Maintain Optimal pH: The pH of the reaction medium can significantly influence the reaction pathway. The oxidation of anilines is often sensitive to pH, and optimization may be required for your specific system.

  • Temperature Control: Keep the reaction temperature low, typically between 0-5°C, to minimize the formation of undesired side products.

Experimental Protocols

Below are detailed methodologies for the two primary synthesis routes for this compound.

Synthesis from 4-chloronitrobenzene (Reduction)

This protocol focuses on the reduction of 4-chloronitrobenzene using zinc powder and sodium hydroxide.

Materials:

  • 4-chloronitrobenzene

  • Zinc powder

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloronitrobenzene in ethanol.

  • Prepare a solution of sodium hydroxide in water and add it to the flask.

  • With vigorous stirring, gradually add zinc powder to the reaction mixture. The addition should be done in portions to control the exothermic reaction.

  • After the addition is complete, heat the mixture to reflux.

  • Monitor the reaction progress by TLC. The reaction is typically complete when the starting material (4-chloronitrobenzene) and the intermediate (4,4'-dichloroazoxybenzene) are no longer visible.

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove the excess zinc and zinc oxide.

  • The filtrate is then poured into cold water to precipitate the crude product.

  • Collect the solid by vacuum filtration, wash with water until the filtrate is neutral, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure this compound.

Synthesis from 4-chloroaniline (Oxidation)

This protocol describes the oxidation of 4-chloroaniline using potassium permanganate.

Materials:

  • 4-chloroaniline

  • Potassium permanganate (KMnO4)

  • Acetone

  • Water

Procedure:

  • Dissolve 4-chloroaniline in acetone in a beaker and cool the solution in an ice bath to 0-5°C.

  • Prepare a solution of potassium permanganate in water and cool it in an ice bath.

  • Slowly add the cold potassium permanganate solution dropwise to the stirred 4-chloroaniline solution, maintaining the temperature between 0-5°C.

  • After the addition is complete, continue stirring the mixture in the ice bath for a specified period. Monitor the reaction by TLC.

  • Once the reaction is complete, add a small amount of ethanol to quench any unreacted potassium permanganate.

  • Filter the mixture to remove the manganese dioxide precipitate.

  • Evaporate the acetone from the filtrate under reduced pressure.

  • The remaining aqueous solution will contain the precipitated product. Collect the solid by vacuum filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent to obtain pure this compound.

Data Presentation

The following table summarizes the key side reactions and the conditions that influence their formation.

Side ProductStarting MaterialReaction TypeConditions Favoring FormationHow to Avoid
4,4'-Dichloroazoxybenzene4-chloronitrobenzeneReductionIncomplete reduction (insufficient reducing agent or short reaction time).Increase reaction time, use a slight excess of reducing agent, ensure efficient stirring.
4,4'-Dichlorohydrazobenzene4-chloronitrobenzene or this compoundReductionOver-reduction (large excess of reducing agent, high temperature, prolonged reaction time).Carefully control the stoichiometry of the reducing agent, monitor the reaction closely, and use moderate temperatures.
4-Chloroaniline4-chloronitrobenzene or this compoundReductionHarsh reductive conditions (strong reducing agents, high temperatures).Use milder reducing agents and moderate reaction conditions.
Polymeric/Oligomeric Byproducts4-chloroanilineOxidationHigh concentration of oxidant, elevated temperatures, incorrect pH.Slow addition of oxidant, maintain low temperatures (0-5°C), and optimize pH.

Visualization of Reaction Pathways

The following diagrams illustrate the key reaction pathways and the relationship between reaction conditions and product formation.

Synthesis_Pathways cluster_reduction Reduction Pathway cluster_oxidation Oxidation Pathway 4-chloronitrobenzene 4-chloronitrobenzene 4,4'-dichloroazoxybenzene 4,4'-dichloroazoxybenzene 4-chloronitrobenzene->4,4'-dichloroazoxybenzene Partial Reduction This compound This compound 4,4'-dichloroazoxybenzene->this compound Further Reduction 4,4'-dichlorohydrazobenzene 4,4'-dichlorohydrazobenzene This compound->4,4'-dichlorohydrazobenzene Over-reduction 4-chloroaniline_reduction 4-chloroaniline This compound->4-chloroaniline_reduction Cleavage 4-chloroaniline_oxidation 4-chloroaniline Bis-(4-chloro-phenyl)-diazene_oxidation This compound 4-chloroaniline_oxidation->Bis-(4-chloro-phenyl)-diazene_oxidation Controlled Oxidation Polymeric_byproducts Polymeric_byproducts 4-chloroaniline_oxidation->Polymeric_byproducts Over-oxidation

Caption: Synthetic pathways to this compound and potential side reactions.

Troubleshooting_Logic cluster_reduction_troubleshooting Troubleshooting: Reduction of 4-chloronitrobenzene cluster_oxidation_troubleshooting Troubleshooting: Oxidation of 4-chloroaniline Start_Reduction Reaction Start Check_TLC Monitor by TLC Start_Reduction->Check_TLC Incomplete_Reduction High Azoxybenzene content? Check_TLC->Incomplete_Reduction Over_Reduction Hydrazobenzene detected? Incomplete_Reduction->Over_Reduction No Action_Incomplete Increase time/reductant Incomplete_Reduction->Action_Incomplete Yes Desired_Product High Yield of Azo Compound Over_Reduction->Desired_Product No Action_Over Decrease time/reductant Over_Reduction->Action_Over Yes Action_Incomplete->Check_TLC Start_Oxidation Reaction Start Check_Product Observe Product Start_Oxidation->Check_Product Polymer_Formation Polymeric byproducts? Check_Product->Polymer_Formation Desired_Product_Ox Clean Azo Compound Polymer_Formation->Desired_Product_Ox No Action_Polymer Lower Temp / Slow Oxidant Addition Polymer_Formation->Action_Polymer Yes Action_Polymer->Start_Oxidation

Caption: Troubleshooting workflow for the synthesis of this compound.

Validation & Comparative

Validating the Purity of Synthesized Bis-(4-chloro-phenyl)-diazene: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – [Date] – For researchers, scientists, and drug development professionals working with synthesized Bis-(4-chloro-phenyl)-diazene, ensuring the purity of the compound is a critical step for the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of various analytical techniques for validating the purity of this compound, complete with experimental protocols and data presentation to aid in the selection of the most appropriate method.

This compound, an aromatic azo compound, is synthesized through various methods, which can introduce impurities such as positional isomers (e.g., bis-(2-chlorophenyl)-diazene or bis-(3-chlorophenyl)-diazene), unreacted starting materials, and byproducts like the corresponding azoxybenzene. The effective detection and quantification of these impurities are paramount. This guide compares High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Melting Point Analysis for the comprehensive purity assessment of this compound.

Comparative Analysis of Purity Validation Methods

The choice of analytical technique for purity validation depends on several factors, including the expected impurities, the required level of sensitivity, and the availability of instrumentation. The following table summarizes the key performance characteristics of the most common methods for the analysis of this compound.

Analytical Technique Principle Information Provided Strengths Limitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary phase and a liquid mobile phase.Quantitative purity (% area), separation of isomers and non-volatile impurities.High resolution for isomeric separation, high sensitivity with UV detection, suitable for routine quality control.Requires a suitable solvent for the sample, method development can be time-consuming.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in the gas phase followed by mass-based detection.Identification and quantification of volatile impurities, structural information from mass spectra.High sensitivity and specificity, excellent for identifying unknown volatile impurities.Not suitable for non-volatile or thermally labile compounds, potential for degradation of the analyte at high temperatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Structural confirmation of the main compound and impurities, quantitative purity determination (qNMR).Provides detailed structural information, can be used for absolute quantification without a reference standard for the impurity.Lower sensitivity compared to chromatographic methods, complex spectra can be difficult to interpret.
Melting Point Analysis / Differential Scanning Calorimetry (DSC) Determination of the temperature at which a solid becomes a liquid. The presence of impurities typically broadens and depresses the melting range.Indication of overall purity. A sharp melting point close to the literature value suggests high purity.Fast and simple for a preliminary purity check. DSC can provide a quantitative purity value.Insensitive to impurities that are insoluble in the melt or have a similar melting point. Not specific.

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample characteristics.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a highly effective method for the separation and quantification of this compound and its potential non-volatile impurities.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Mobile Phase:

  • A gradient of acetonitrile and water is typically effective.

  • Example Gradient: Start with 60% acetonitrile / 40% water, ramp to 100% acetonitrile over 15 minutes, hold for 5 minutes.

Flow Rate: 1.0 mL/min Detection Wavelength: 345 nm (corresponding to the π-π* transition of the azo group)[1] Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 10 mL of acetonitrile. Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is particularly useful for identifying volatile and semi-volatile impurities that may be present in the synthesized product.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

Carrier Gas: Helium at a constant flow rate of 1 mL/min. Injector Temperature: 280 °C Oven Temperature Program:

  • Initial temperature: 150 °C, hold for 2 minutes

  • Ramp to 280 °C at 10 °C/min

  • Hold at 280 °C for 10 minutes

MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 50-400. Sample Preparation: Prepare a 1 mg/mL solution of the sample in a volatile solvent like dichloromethane or ethyl acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for the structural confirmation of the synthesized this compound and for identifying impurities with different chemical structures.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Solvent: Deuterated chloroform (CDCl₃) Internal Standard: Tetramethylsilane (TMS) ¹H NMR of (E)-bis(4-chlorophenyl)diazene:

  • δ 7.86 (d, J = 8.6 Hz, 4H)

  • δ 7.49 (d, J = 8.6 Hz, 4H)[2]

¹³C NMR of (E)-bis(4-chlorophenyl)diazene:

  • δ 150.9, 137.4, 129.6, 124.3[2]

Purity Assessment: The presence of impurities will be indicated by additional peaks in the spectra that do not correspond to the main compound or the solvent. Quantitative NMR (qNMR) can be performed by integrating the signals of the main compound against a certified internal standard.

Melting Point Analysis

A simple yet effective preliminary assessment of purity can be made by measuring the melting point of the synthesized compound.

Instrumentation:

  • Melting point apparatus or a Differential Scanning Calorimeter (DSC)

Procedure:

  • Place a small amount of the dried, crystalline sample in a capillary tube.

  • Heat the sample at a slow rate (e.g., 1-2 °C/min) and observe the temperature range over which the sample melts.

Reference Value: The literature melting point for (E)-bis(4-chlorophenyl)diazene is 182-184 °C[1]. A sharp melting range close to this value is indicative of high purity. Impurities will typically cause a depression and broadening of the melting range.

Visualizing the Workflow

To further clarify the process of purity validation, the following diagrams illustrate the general workflow for the analysis of synthesized this compound.

cluster_synthesis Synthesis & Initial Purification cluster_analysis Purity Validation cluster_results Data Analysis & Reporting Synthesis Synthesis of this compound Crude Crude Product Synthesis->Crude Purification Column Chromatography / Recrystallization Crude->Purification Purified Purified Product Purification->Purified HPLC HPLC Analysis Purified->HPLC GCMS GC-MS Analysis Purified->GCMS NMR NMR Spectroscopy Purified->NMR MP Melting Point Analysis Purified->MP Data Comparative Data Analysis HPLC->Data GCMS->Data NMR->Data MP->Data Report Purity Report Generation Data->Report

Caption: Experimental workflow for the synthesis and purity validation of this compound.

cluster_compound Synthesized Compound cluster_impurities Potential Impurities cluster_techniques Analytical Techniques Compound This compound Isomers Positional Isomers Compound->Isomers Structural Similarity StartingMaterials Unreacted Starting Materials Compound->StartingMaterials From Synthesis Byproducts Azoxybenzene Byproducts Compound->Byproducts Side Reactions HPLC HPLC HPLC->Isomers Separates HPLC->Byproducts Separates GCMS GC-MS GCMS->StartingMaterials Identifies NMR NMR NMR->Compound Confirms Structure NMR->Isomers Identifies MP Melting Point MP->Compound Preliminary Check

Caption: Logical relationships between the target compound, potential impurities, and analytical techniques.

Conclusion

The validation of purity for synthesized this compound requires a multi-faceted analytical approach. While a sharp melting point provides a good preliminary indication of high purity, chromatographic techniques such as HPLC and GC-MS are essential for the separation and quantification of closely related impurities. NMR spectroscopy serves as an indispensable tool for the definitive structural confirmation of the target compound. For routine quality control, HPLC is often the method of choice due to its high resolution and sensitivity. However, a combination of these techniques will provide the most comprehensive and reliable assessment of purity for researchers and professionals in the field.

References

A Comparative Analysis of Bis-(4-chloro-phenyl)-diazene and Other Key Photoswitches for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the photophysical properties, experimental characterization, and application of bis-(4-chloro-phenyl)-diazene in comparison to other prominent photoswitchable molecules.

In the dynamic fields of materials science, chemical biology, and drug development, the ability to precisely control molecular systems with external stimuli is paramount. Photoswitches, molecules that undergo reversible isomerization upon light irradiation, offer an unparalleled level of spatiotemporal control over biological and chemical processes. Among the diverse families of photoswitches, azobenzenes have emerged as a workhorse due to their robust switching characteristics and synthetic accessibility. This guide provides a detailed comparative study of this compound, a halogenated azobenzene derivative, against other widely used photoswitches, namely unsubstituted azobenzene, diarylethenes, and spiropyrans. The comparison is supported by experimental data on their key photophysical properties, detailed experimental protocols for their characterization, and a conceptual workflow for their application in modulating signaling pathways.

Performance Comparison of Key Photoswitches

The utility of a photoswitch is determined by a set of key photophysical parameters that dictate its efficiency and applicability in various environments. These include the absorption maxima (λmax) of its isomers, the quantum yield (Φ) of photoisomerization, the thermal stability of the metastable isomer (often expressed as its half-life, t½), and the composition of the photostationary state (PSS). The following table summarizes these properties for this compound and other representative photoswitches.

PhotoswitchIsomerλmax (nm)Quantum Yield (Φ)Thermal Half-life (cis/closed form)Solvent
This compound trans~320-345[1]Not widely reportedNot widely reportedNot specified
cisNot widely reportedNot widely reported
Azobenzene trans~320 (π-π), ~440 (n-π)[2]0.11 (trans→cis, 313 nm)[3]1.4 days (in Benzene at 35°C)[4]n-Hexane[3]
cis~430 (n-π*)[2]0.55 (cis→trans, 430 nm)[5]
Diarylethene Open~250-3500.2-0.6 (open→closed)Thermally stableVarious
Closed~500-6500.01-0.3 (closed→open)
Spiropyran Spiro (SP)~250-380[6]0.1-0.7 (SP→MC)Minutes to hoursEthanol[6]
Merocyanine (MC)~500-6000.01-0.2 (MC→SP)

Note: The photophysical properties of photoswitches are highly dependent on their molecular structure and the solvent environment. The values presented are representative and can vary. Data for this compound is limited in the public domain, highlighting the need for further characterization of this specific derivative. Computational studies can provide theoretical insights into the photophysical properties of such molecules[7][8][9].

Experimental Protocols

Accurate characterization of photoswitches is crucial for their effective application. The following are detailed protocols for key experiments used to determine the photophysical properties of these molecules.

UV-Vis Spectroscopy for Monitoring Photoswitching

Objective: To determine the absorption maxima of the different isomers and to monitor the kinetics of photoisomerization and thermal relaxation.

Materials:

  • Solution of the photoswitch in a suitable solvent (e.g., DMSO, methanol, hexane).

  • Quartz cuvette (1 cm path length).

  • UV-Vis spectrophotometer.

  • Light source for irradiation (e.g., LED or laser) at the appropriate wavelength.

Procedure:

  • Record the initial absorption spectrum of the solution. This spectrum typically represents the thermally stable isomer (e.g., trans-azobenzene).

  • Irradiate the sample in the cuvette with a light source that induces isomerization to the metastable state (e.g., UV light for trans-to-cis azobenzene isomerization).

  • Record the absorption spectrum at regular intervals during irradiation until the photostationary state (PSS) is reached, where no further spectral changes are observed.

  • To monitor thermal relaxation, keep the sample in the dark at a controlled temperature after reaching the PSS and record spectra at regular time intervals until the initial spectrum is restored.

  • The absorption maxima (λmax) for each isomer can be identified from the spectra. The kinetics of photoisomerization and thermal relaxation can be determined by plotting the change in absorbance at a specific wavelength over time[10][11].

NMR Spectroscopy for Isomer Quantification

Objective: To quantify the ratio of isomers at the photostationary state and to monitor the isomerization process.

Materials:

  • Concentrated solution of the photoswitch in a deuterated solvent.

  • NMR tube.

  • NMR spectrometer equipped with a fiber-optic cable for in-situ irradiation.

  • Light source for irradiation.

Procedure:

  • Acquire a ¹H NMR spectrum of the sample in its initial, thermally stable state.

  • Irradiate the sample inside the NMR spectrometer using the fiber-optic coupled light source.

  • Acquire NMR spectra at different time points during irradiation to observe the appearance of new signals corresponding to the other isomer and the disappearance of the initial signals[12][13].

  • Continue irradiation until the photostationary state is reached, indicated by no further changes in the NMR spectrum.

  • The ratio of the two isomers at the PSS can be determined by integrating the characteristic signals of each isomer[13].

Determination of Photoisomerization Quantum Yield (Φ)

Objective: To determine the efficiency of the photoisomerization process.

Materials:

  • Solution of the photoswitch with a known concentration and absorbance at the irradiation wavelength.

  • Chemical actinometer solution with a known quantum yield (e.g., potassium ferrioxalate).

  • UV-Vis spectrophotometer.

  • Monochromatic light source.

Procedure:

  • Measure the photon flux of the light source using the chemical actinometer. This involves irradiating the actinometer solution for a specific time and measuring the resulting photochemical change with the UV-Vis spectrophotometer.

  • Irradiate the photoswitch solution under the same conditions (same wavelength, light intensity, and geometry) as the actinometer.

  • Monitor the initial rate of photoisomerization by measuring the change in absorbance at a wavelength where the two isomers have significantly different extinction coefficients.

  • The quantum yield (Φ) is calculated using the following equation:

    Φ_sample = (ΔA_sample / ε_sample) / (ΔA_act / Φ_act * ε_act)

    where ΔA is the change in absorbance, ε is the molar extinction coefficient, and Φ is the quantum yield. The subscripts 'sample' and 'act' refer to the photoswitch and the actinometer, respectively. More detailed procedures and considerations can be found in the literature[14][15].

Signaling Pathway and Experimental Workflow

Photoswitches are powerful tools for remotely controlling biological signaling pathways with high precision. For instance, an azobenzene-based photoswitch can be incorporated into a ligand for a specific receptor or ion channel. Light-induced isomerization of the azobenzene moiety alters the shape and properties of the ligand, thereby modulating its binding to the target protein and activating or deactivating a downstream signaling cascade.

Below is a conceptual workflow for using a photoswitch to modulate a generic signaling pathway, visualized using the DOT language for Graphviz.

experimental_workflow cluster_preparation Preparation cluster_experiment Experiment Photoswitch_Ligand Synthesize/Obtain Photoswitch-Ligand Incubation Incubate Cells with Photoswitch-Ligand (trans-isomer) Photoswitch_Ligand->Incubation Cell_Culture Culture Cells Expressing Target Receptor Cell_Culture->Incubation Irradiation_On Irradiate with λ1 (e.g., UV light) (trans → cis) Incubation->Irradiation_On Signaling_Activation Receptor Activation & Downstream Signaling Irradiation_On->Signaling_Activation Measurement_On Measure Cellular Response (e.g., Ca2+ imaging, patch-clamp) Signaling_Activation->Measurement_On Irradiation_Off Irradiate with λ2 (e.g., visible light) or Thermal Relaxation (cis → trans) Measurement_On->Irradiation_Off Signaling_Deactivation Receptor Deactivation Irradiation_Off->Signaling_Deactivation Measurement_Off Measure Return to Baseline Response Signaling_Deactivation->Measurement_Off Measurement_Off->Irradiation_On Repeatable Cycles

Caption: Experimental workflow for photomodulation of a cellular signaling pathway.

This diagram illustrates the key steps in a typical photopharmacology experiment. A photoswitch-conjugated ligand is introduced to cells expressing the target receptor. By switching the ligand between its trans and cis isomers with specific wavelengths of light, the downstream signaling pathway can be reversibly activated and deactivated, allowing for precise control over cellular function. The cellular response can be monitored using various techniques such as calcium imaging or electrophysiology[16][17][18].

References

A Comparative Guide to the Photoisomerization Quantum Yield of Bis-(4-chloro-phenyl)-diazene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the photoisomerization quantum yield of bis-(4-chloro-phenyl)-diazene, also known as 4,4'-dichloroazobenzene. Due to the limited availability of specific quantum yield data for this compound in publicly accessible literature, this guide leverages data from its parent compound, azobenzene, and discusses the expected effects of para-halogen substitution based on established photochemistry principles.

Performance Comparison

Substitution on the azobenzene core, particularly at the para positions, is known to significantly influence the molecule's photophysical properties. Halogen substituents, such as chlorine, are electron-withdrawing groups that can affect the energy levels of the molecular orbitals involved in the photoisomerization process. This, in turn, can alter the absorption spectra and the efficiency of the isomerization.

The following table summarizes the known quantum yields for the parent azobenzene in various solvents, which serves as a baseline for comparison.

CompoundSolventExcitation Wavelength (nm)Φ (trans → cis)Reference
Azobenzenen-Hexane3130.11
AzobenzeneMethanolNot Specified~0.1-0.3[1]
AzobenzeneToluene365Not Specified

It is anticipated that the presence of two para-chloro substituents in this compound would lead to a red-shift in the π-π* absorption band compared to unsubstituted azobenzene. The effect on the quantum yield is not straightforward to predict without experimental data. Electron-withdrawing groups can sometimes decrease the quantum yield by promoting competing deactivation pathways from the excited state. However, the specific effect can be highly dependent on the solvent and the nature of the excited state involved.

Experimental Protocol: Determination of Photoisomerization Quantum Yield

The quantum yield of an azobenzene derivative is typically determined using relative methods, where its photochemical behavior is compared to that of a well-characterized chemical actinometer. The following is a generalized protocol for determining the trans → cis photoisomerization quantum yield.

1. Preparation of Solutions:

  • A solution of the azobenzene derivative (e.g., this compound) of known concentration is prepared in a suitable solvent (e.g., methanol, n-hexane). The concentration should be adjusted to have an absorbance of approximately 1 at the wavelength of maximum absorption (λmax) of the trans isomer.

  • A solution of a chemical actinometer with a known quantum yield at the desired irradiation wavelength is prepared. A common actinometer is potassium ferrioxalate.

2. Spectroscopic Measurements:

  • The initial UV-Vis absorption spectrum of the sample solution is recorded. This spectrum corresponds almost entirely to the trans isomer.

  • The solution is then irradiated with a monochromatic light source at a wavelength where the trans isomer absorbs strongly.

  • UV-Vis spectra are recorded at regular intervals during irradiation to monitor the decrease in the absorbance of the trans isomer and the increase in the absorbance of the cis isomer. This is continued until a photostationary state is reached, where no further significant changes in the spectrum are observed.

3. Actinometry:

  • The photon flux of the light source is determined by irradiating the actinometer solution under the same conditions as the sample.

  • The change in absorbance of the actinometer is measured, and from this, the number of photons absorbed per unit time is calculated.

4. Data Analysis:

  • The initial rate of isomerization of the azobenzene derivative is determined from the initial slope of a plot of the concentration of the cis isomer versus time.

  • The quantum yield (Φ) is then calculated using the following formula:

    Φ = (Initial rate of isomerization) / (Photon flux)

Visualizing the Experimental Workflow

The following diagram illustrates the key steps involved in the experimental determination of the photoisomerization quantum yield.

G cluster_analysis 3. Data Analysis prep_sample Prepare Sample Solution (this compound) irr_sample Irradiate Sample & Record UV-Vis Spectra vs. Time prep_sample->irr_sample prep_act Prepare Actinometer Solution (e.g., Potassium Ferrioxalate) irr_act Irradiate Actinometer prep_act->irr_act calc_rate Determine Initial Rate of Isomerization irr_sample->calc_rate calc_flux Calculate Photon Flux from Actinometry Data irr_act->calc_flux calc_qy Calculate Quantum Yield (Φ) calc_flux->calc_qy calc_rate->calc_qy G cluster_pathways Isomerization Pathways trans trans-Isomer (Ground State) trans_excited Excited State trans->trans_excited hν (Light Absorption) rotation Rotation trans_excited->rotation inversion Inversion trans_excited->inversion cis cis-Isomer (Ground State) cis->trans Δ or hν' (Thermal or Light) rotation->cis inversion->cis

References

Thermal stability of Bis-(4-chloro-phenyl)-diazene compared to other diazene derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thermal stability of diazene derivatives is a critical parameter influencing their synthesis, storage, and application, particularly in the development of photoswitchable therapeutics and materials. This guide provides a comparative analysis of the thermal stability of various diazene derivatives, with a special focus on the anticipated behavior of bis-(4-chloro-phenyl)-diazene. The information herein is supported by experimental data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), offering a clear comparison of how different substituents on the aromatic rings affect the thermal decomposition of these compounds.

Influence of Substituents on Thermal Stability

The thermal stability of diazene derivatives is significantly influenced by the electronic nature of the substituents on the phenyl rings. Generally, the decomposition of azobenzene and its derivatives is initiated by the cleavage of the C-N bonds, leading to the formation of phenyl radicals and nitrogen gas.

Electron-donating groups (EDGs) tend to increase the electron density in the aromatic ring, which can strengthen the C-N bond and thus enhance the thermal stability of the molecule. Conversely, electron-withdrawing groups (EWGs) can decrease the electron density at the C-N bond, potentially weakening it and leading to a lower decomposition temperature[1]. However, the overall stability is a complex interplay of inductive and resonance effects.

Comparative Thermal Stability Data

The following table summarizes the thermal decomposition data for a selection of azobenzene derivatives, illustrating the impact of different substituents. The data is derived from thermogravimetric analysis (TGA), which measures the weight loss of a sample as a function of temperature. The "Decomposition Temperature Range" indicates the temperature window in which the primary decomposition occurs, while the "Peak Decomposition Temperature" represents the temperature of the maximum rate of weight loss.

Compound NameStructureSubstituent TypeDecomposition Temperature Range (°C)Peak Decomposition Temperature (°C)
AzobenzeneC₁₂H₁₀N₂None368.9 - 437.4[2]-
This compound C₁₂H₈Cl₂N₂ Electron-Withdrawing (Halo) Not Experimentally Determined (Inferred) -
4,4'-DimethylazobenzeneC₁₄H₁₄N₂Electron-Donating (Alkyl)--
4,4'-DinitroazobenzeneC₁₂H₈N₄O₄Strong Electron-Withdrawing (Nitro)252 - 280[3]-
Sudan Orange GC₁₂H₁₀N₂O₂Electron-Donating (Hydroxy)150 - 600[4]218.9[4]
Dye #3 (structure not specified)--350 - 250 (Typo in source)[4]261.3[4]
Dye #7 (structure not specified)--200 - 500[4]331.2[4]

Note: Direct experimental TGA/DSC data for the thermal decomposition of this compound, azobenzene, and 4,4'-dimethylazobenzene was not available in the searched literature. The stability of this compound can be inferred from the general trend that halogen substituents, as electron-withdrawing groups, may lead to a moderate decrease in decomposition temperature compared to unsubstituted azobenzene.

Experimental Protocols

The following are detailed methodologies for conducting Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for the thermal stability assessment of diazene derivatives.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal stability and decomposition profile of a diazene derivative by measuring its mass change as a function of temperature in a controlled atmosphere.

Instrumentation: A calibrated thermogravimetric analyzer.

Materials:

  • High-purity solid sample of the diazene derivative (3-10 mg).

  • Inert crucible (e.g., alumina or platinum).

  • High-purity nitrogen gas (or other inert gas).

Procedure:

  • Sample Preparation: Accurately weigh 3-10 mg of the dried diazene derivative into a tared TGA crucible.

  • Instrument Setup: Place the crucible into the TGA furnace.

  • Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 20-50 mL/min to ensure an inert atmosphere.

  • Temperature Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

  • Data Acquisition: Continuously record the sample weight and temperature throughout the heating program.

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature to obtain the TGA curve.

    • The onset of decomposition is identified as the temperature at which a significant weight loss begins.

    • The peak decomposition temperature is determined from the derivative of the TGA curve (DTG curve), which shows the maximum rate of weight loss.

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the melting point and enthalpy of fusion, as well as to identify exothermic decomposition events of a diazene derivative.

Instrumentation: A calibrated differential scanning calorimeter.

Materials:

  • High-purity solid sample of the diazene derivative (3-5 mg).

  • Hermetically sealed aluminum or platinum crucibles.

  • High-purity nitrogen gas.

Procedure:

  • Sample Preparation: Accurately weigh 3-5 mg of the dried diazene derivative into a tared DSC crucible and hermetically seal it.

  • Instrument Setup: Place the sealed sample crucible and an empty sealed reference crucible into the DSC cell.

  • Atmosphere: Purge the DSC cell with high-purity nitrogen at a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate the sample at a temperature below its expected melting point (e.g., 30 °C).

    • Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a temperature above the expected decomposition temperature.

  • Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • Endothermic peaks represent melting events, with the peak onset providing the melting temperature.

    • Exothermic peaks indicate decomposition events. The peak temperature of the exotherm corresponds to the maximum rate of decomposition.

Mandatory Visualization

The following diagrams illustrate the general experimental workflow for TGA and the proposed thermal decomposition pathway for a generic diazene derivative.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation weigh Weigh 3-10 mg of Diazene Derivative place Place in TGA Crucible weigh->place load Load Crucible into TGA place->load purge Purge with Nitrogen (20-50 mL/min) load->purge heat Heat from 30°C to 600°C at 10°C/min purge->heat record Record Weight vs. Temperature heat->record plot Plot TGA and DTG Curves record->plot determine Determine Onset and Peak Decomposition Temperatures plot->determine

Caption: Experimental workflow for Thermogravimetric Analysis (TGA) of diazene derivatives.

Decomposition_Pathway Diazene Diaryl Diazene (Ar-N=N-Ar') TransitionState Transition State Diazene->TransitionState Δ (Heat) Heat Heat Radicals Aryl Radicals (Ar• + •Ar') TransitionState->Radicals C-N Bond Cleavage Nitrogen Nitrogen Gas (N₂) TransitionState->Nitrogen Extrusion

Caption: Proposed radical-mediated thermal decomposition pathway for diaryl diazenes.

References

A Comparative Analysis of Computational and Experimental Data on Bis-(4-chloro-phenyl)-diazene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Theoretical Predictions and Experimental Findings

This guide provides a detailed comparison of computationally predicted and experimentally determined properties of Bis-(4-chloro-phenyl)-diazene, also known as 4,4'-dichloroazobenzene. The objective is to offer researchers a clear perspective on the congruence and divergence between theoretical models and real-world measurements for this compound, which is of interest in various chemical and pharmaceutical research areas. All quantitative data is summarized for direct comparison, and detailed methodologies for the cited experiments are provided.

Physicochemical Properties: A Side-by-Side Comparison

The following table summarizes the available experimental and computational data for key physicochemical properties of this compound.

PropertyExperimental ValueComputational Value
Molecular Formula C₁₂H₈Cl₂N₂[1]C₁₂H₈Cl₂N₂[2]
Molecular Weight 251.11 g/mol [1][3]251.11 g/mol [2]
Boiling Point 375.2 °C at 760 mmHgNot available
Flash Point 180.7 °CNot available
Density 1.27 g/cm³Not available
Vapor Pressure Not available6.6 x 10⁻⁵ mmHg at 25 °C (Estimated)[2]
UV-Vis Absorption (λmax) ~390 nm (shoulder peak for trans-isomer)Not available

In-Depth Look: Experimental Protocols

The experimental values presented in this guide are based on standard laboratory procedures for the characterization of solid organic compounds. Below are detailed descriptions of the typical methodologies employed.

Determination of Boiling Point

The boiling point of a solid compound like this compound is typically determined using one of the following methods:

  • Thiele Tube Method: A small amount of the substance is placed in a fusion tube, which is then attached to a thermometer. This setup is immersed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil). The Thiele tube is gently heated, and the temperature at which a steady stream of bubbles emerges from a capillary tube inverted in the sample, and then just ceases upon cooling, is recorded as the boiling point.

  • Distillation Method: For larger quantities of the substance, a simple distillation can be performed. The compound is heated in a distillation flask, and the temperature of the vapor that distills is measured. The temperature at which the bulk of the material distills is recorded as the boiling point.

  • Reflux Method: A reflux apparatus is set up with the sample in a round-bottom flask. The liquid is heated to its boiling point, and the temperature of the vapor condensing and returning to the flask is measured.

Determination of Flash Point

The flash point, a critical parameter for safety assessment, is determined using either an open-cup or closed-cup apparatus:

  • Cleveland Open-Cup (COC) Method: The sample is heated in an open cup at a specified rate. A small flame is passed over the surface of the liquid at regular intervals. The flash point is the lowest temperature at which the vapors above the liquid ignite momentarily upon application of the test flame.

  • Pensky-Martens Closed-Cup Method: The sample is heated in a closed cup with a lid that is opened periodically to introduce an ignition source. This method generally yields lower flash points than the open-cup method because the vapors are more concentrated.

Determination of Density

The density of a solid can be determined by the principle of fluid displacement:

  • A known mass of the solid sample is weighed accurately.

  • A graduated cylinder is partially filled with a liquid in which the solid is insoluble (e.g., water), and the initial volume is recorded.

  • The weighed solid is carefully immersed in the liquid in the graduated cylinder, and the new volume is recorded.

  • The volume of the solid is the difference between the final and initial liquid levels.

  • The density is then calculated by dividing the mass of the solid by its volume.

UV-Visible Spectroscopy

The UV-Visible absorption spectrum of this compound is typically recorded using a spectrophotometer. A dilute solution of the compound in a suitable solvent (e.g., ethanol, hexane) is prepared. The solution is placed in a cuvette, and a beam of ultraviolet and visible light is passed through it. The instrument measures the amount of light absorbed at each wavelength, and the resulting spectrum is plotted as absorbance versus wavelength. For azobenzene derivatives, the spectrum provides information about the electronic transitions within the molecule, often revealing the presence of different isomers (e.g., cis and trans).

Computational Methodology

The computational data presented here are primarily derived from cheminformatics databases such as PubChem. These values are typically calculated using Quantitative Structure-Property Relationship (QSPR) models or molecular mechanics force fields.

More advanced computational studies on azobenzene derivatives often employ Density Functional Theory (DFT) calculations. A common approach involves:

  • Functional and Basis Set: Utilizing a functional like B3LYP in conjunction with a basis set such as 6-31++G(d,p) to perform geometry optimization and calculate electronic properties.[4]

  • Software: Programs like Gaussian or ORCA are used to perform these calculations.

  • Properties Calculated: Such calculations can predict a range of properties, including optimized molecular geometry, electronic energies, dipole moments, and UV-Visible absorption spectra through Time-Dependent DFT (TD-DFT).

Visualizing the Comparison Framework

The following diagram illustrates the logical workflow for comparing experimental and computational data for a given chemical compound.

G Comparison of Experimental and Computational Data cluster_experimental Experimental Workflow cluster_computational Computational Workflow exp_synthesis Synthesis & Purification exp_analysis Physicochemical Analysis exp_synthesis->exp_analysis exp_data Experimental Data exp_analysis->exp_data comparison Data Comparison & Analysis exp_data->comparison comp_model Molecular Modeling comp_calc Property Calculation (e.g., DFT) comp_model->comp_calc comp_data Computational Data comp_calc->comp_data comp_data->comparison conclusion Conclusion & Validation comparison->conclusion

Caption: A flowchart illustrating the parallel workflows for obtaining experimental and computational data, leading to their comparison and validation.

Experimental Workflow for Physicochemical Characterization

The diagram below outlines a typical experimental workflow for the synthesis and subsequent analysis of a solid organic compound like this compound.

G Experimental Workflow for Physicochemical Characterization cluster_properties Property Measurements start Starting Materials synthesis Chemical Synthesis start->synthesis purification Purification (e.g., Recrystallization) synthesis->purification characterization Structural Characterization (e.g., NMR, IR) purification->characterization physchem Physicochemical Property Measurement characterization->physchem bp Boiling Point physchem->bp fp Flash Point physchem->fp density Density physchem->density uvvis UV-Vis Spectroscopy physchem->uvvis data_analysis Data Analysis & Reporting bp->data_analysis fp->data_analysis density->data_analysis uvvis->data_analysis

Caption: A schematic of the experimental process from synthesis to the measurement of key physicochemical properties.

References

Comparative Analysis of Bis-(4-chloro-phenyl)-diazene Derivatives: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of bis-(4-chloro-phenyl)-diazene derivatives and structurally related compounds. The following sections detail their anticancer and antimicrobial activities, supported by experimental data, to inform future drug discovery and development efforts.

Anticancer Activity of Diazene Derivatives

The substitution pattern on the phenyl rings of diazene compounds plays a crucial role in their cytotoxic efficacy. Studies on structurally analogous compounds, such as 4-[(halophenyl)diazenyl]phenol derivatives, reveal that the nature and position of halogen substituents significantly influence their anticancer activity.

A key study investigating a series of 4-[(halophenyl)diazenyl]phenol derivatives against the HK-1 nasopharyngeal cancer cell line demonstrated that a 4-fluoro substituent resulted in the highest potency. The anticancer activity was found to decrease as the size of the halogen atom at the para position increased, with the iodo-substituted derivative being the least active. This suggests that smaller, more electronegative substituents at this position are favorable for cytotoxicity.

In a series of 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives, which share the bis(4-chlorophenyl) motif, compound 4u exhibited the most potent antiproliferative activity across a panel of human cancer cell lines, with IC50 values ranging from 5.1 to 10.1 μM.

Quantitative Anticancer Data
Compound SeriesDerivativeCancer Cell LineIC50 (µM)
4-[(halophenyl)diazenyl]phenol Derivatives 4-FluoroHK-112.0 ± 1.5
4-ChloroHK-125.0 ± 2.1
4-BromoHK-130.0 ± 2.5
4-IodoHK-1> 50
4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione Derivatives Compound 4uMGC-803 (Gastric)5.1 - 10.1
EC-109 (Esophageal)5.1 - 10.1
MCF-7 (Breast)5.1 - 10.1
SMMC-7721 (Liver)5.1 - 10.1

Antimicrobial Activity of Diazene and Related Derivatives

The structural features of diazene derivatives also influence their efficacy against various microbial pathogens. Research on small azobenzene derivatives has demonstrated their potential as antibacterial and antifungal agents. The antimicrobial activity is influenced by the substitution patterns on the aromatic rings.

For instance, a series of azobenzene derivatives showed significant activity against Candida albicans, Staphylococcus aureus, and Listeria monocytogenes. The minimum inhibitory concentration (MIC) required to inhibit the growth of these microorganisms was found to be in the range of 15-60 µg/mL.

Quantitative Antimicrobial Data
Compound SeriesMicroorganismMIC (µg/mL)
Small Azobenzene Derivatives Candida albicans15 - 30
Staphylococcus aureus20 - 30
Listeria monocytogenes25 - 60
Salmonella typhimurium> 60
Pseudomonas aeruginosa> 60

Experimental Protocols

Cell Viability Assay (MTS Assay)

The in vitro anticancer activity of the diazene derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) assay.

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. The plates were incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • MTS Reagent Addition: Following incubation, 20 µL of MTS reagent was added to each well.

  • Incubation: The plates were incubated for 1-4 hours at 37°C.

  • Absorbance Measurement: The cell viability was determined by measuring the absorbance at 490 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, was calculated from the resulting dose-response curves.

Minimum Inhibitory Concentration (MIC) Assay

The antimicrobial activity was evaluated by determining the minimum inhibitory concentration (MIC) using the broth microdilution method.

  • Preparation of Inoculum: Bacterial and fungal strains were cultured in appropriate broth overnight, and the inoculum was standardized to a specific concentration (e.g., 10^5 CFU/mL).

  • Serial Dilution: The test compounds were serially diluted in a suitable broth medium in 96-well microtiter plates to obtain a range of concentrations.

  • Inoculation: A standardized microbial suspension was added to each well.

  • Incubation: The plates were incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 24-48 hours).

  • MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.

Signaling Pathway and Experimental Workflow Visualization

The anticancer activity of some diazene-related derivatives, such as the 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-diones, is attributed to the induction of apoptosis. The following diagram illustrates a plausible apoptotic pathway initiated by such compounds.

Apoptosis_Pathway cluster_0 Cellular Response to Diazene Derivative Compound This compound Derivative Cell Cancer Cell Compound->Cell Enters Cell Mitochondria Mitochondria Cell->Mitochondria Induces Stress Caspase9 Caspase-9 Mitochondria->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Proposed apoptotic pathway induced by this compound derivatives.

The following diagram illustrates a typical experimental workflow for evaluating the structure-activity relationship of anticancer compounds.

SAR_Workflow cluster_1 Experimental Workflow Synthesis Synthesis of Derivatives Screening In vitro Cytotoxicity Screening (e.g., MTS Assay) Synthesis->Screening Test Compounds SAR Structure-Activity Relationship Analysis Screening->SAR IC50 Data Lead Lead Compound Identification SAR->Lead Identifies Potent Scaffolds

Caption: Experimental workflow for SAR analysis of anticancer compounds.

Benchmarking the performance of Bis-(4-chloro-phenyl)-diazene in specific applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Bis-(4-chloro-phenyl)-diazene as a Disperse Dye.

This guide provides a comparative performance analysis of this compound, an azo compound, within the context of its application as a disperse dye for synthetic fibers. While direct, comprehensive benchmarking data for this specific molecule is not extensively available in public literature, this document synthesizes information on closely related azo dyes and alternative chromophores to offer a valuable comparative framework. The performance of this compound is evaluated against other classes of azo dyes and anthraquinone dyes, supported by established experimental protocols for performance validation.

Executive Summary

This compound, also known as 4,4'-dichloroazobenzene, is an organic compound characterized by an azo functional group (-N=N-) connecting two 4-chlorophenyl rings.[1][2] Its chemical structure lends itself to applications in the dye industry, particularly as a disperse dye for hydrophobic fibers such as polyester.[3][4] Azo dyes, in general, are the largest and most versatile class of synthetic dyes, valued for their wide range of colors and good fastness properties.[5] The performance of an azo dye is critically influenced by its chemical structure, the substrate it is applied to, and the dyeing process. This guide will focus on key performance indicators relevant to textile applications, including spectroscopic properties, color fastness, and dye uptake.

Performance Comparison of Dye Classes

The selection of a dye for a specific application is a trade-off between various performance characteristics. The following table summarizes the typical performance of disperse azo dyes, such as this compound, in comparison to other important dye classes used in the textile industry.

Dye ClassTypical SubstrateLight Fastness (ISO 105-B02)Wash Fastness (ISO 105-C06)Rubbing Fastness (Dry) (ISO 105-X12)Rubbing Fastness (Wet) (ISO 105-X12)
Disperse Azo Dyes Polyester4-54-54-54
Reactive Azo Dyes Cotton4-54-543
Acid Azo Dyes Nylon, Wool, Silk3-43-442-3
Direct Azo Dyes Cotton2-32-332
Anthraquinone Dyes Polyester54-54-54-5

Note: Fastness ratings are on a scale of 1 to 5 for washing and rubbing, and 1 to 8 for light fastness, with higher numbers indicating better performance. Data is compiled from various studies on disperse and other dye classes.[4]

Spectroscopic Properties and Dye Uptake

The color of a dye is determined by its absorption of light in the visible spectrum. The maximum absorption wavelength (λmax) is a key characteristic. For azo dyes, the λmax can be tuned by modifying the aromatic groups attached to the azo linkage. While the specific λmax for this compound is not detailed in the provided search results, a related study on the oxidation of 4-chloroaniline reported the formation of 4,4'-dichloroazobenzene as an orange compound with a maximal absorbance at 455 nm.[3]

Dye uptake is a measure of how efficiently a dye is transferred from the dyebath to the fiber. It is often quantified by the Kubelka-Munk (K/S) value, which relates the reflectance of the dyed fabric to the concentration of the dye. Higher K/S values indicate better dye uptake.

Dye ClassTypical SubstrateTypical K/S Values (at 1% shade)
Disperse Azo Dyes Polyester15 - 25
Reactive Azo Dyes Cotton10 - 20
Acid Azo Dyes Nylon12 - 22

Note: These are typical values and can vary significantly depending on the specific dye and dyeing conditions.[4]

Experimental Protocols

To ensure standardized and reproducible performance evaluation, the following experimental protocols are widely used in the textile industry.

Synthesis of Azo Dyes (Diazotization and Coupling)

The synthesis of azo dyes is a well-established two-step process.[6]

  • Diazotization: An aromatic amine is dissolved in a strong acid (e.g., hydrochloric acid) and cooled to 0-5°C. An aqueous solution of sodium nitrite is then added to form the diazonium salt. Maintaining a low temperature is crucial as diazonium salts are unstable at higher temperatures.[7]

  • Coupling: The cold diazonium salt solution is slowly added to a solution of a coupling component (e.g., a phenol or another aromatic amine) dissolved in an alkaline solution. The azo dye precipitates out of the solution and can be isolated by filtration.[4]

G A Aromatic Amine (e.g., 4-chloroaniline) C Diazonium Salt A->C Diazotization B NaNO2 + HCl (0-5°C) E Azo Dye (e.g., this compound) C->E Coupling D Coupling Component (e.g., N,N-bis(2-hydroxyethyl)aniline) D->E

Workflow for the synthesis of azo dyes.
Color Fastness Testing

Color fastness is a critical performance parameter that measures the resistance of a dye to fading or running under various conditions. Standardized ISO methods are used for these evaluations.[8]

  • Color Fastness to Light (ISO 105-B02): Dyed fabric samples are exposed to a controlled artificial light source that simulates natural daylight. The fading of the sample is compared against a set of standard blue wool references with known lightfastness ratings.

  • Color Fastness to Washing (ISO 105-C06): A dyed fabric specimen is agitated in a soap solution with undyed fabrics. The change in color of the specimen and the staining of the undyed fabrics are assessed using a grey scale.

  • Color Fastness to Rubbing (ISO 105-X12): A dyed fabric is rubbed with a dry and a wet white cotton cloth using a crockmeter. The amount of color transferred to the white cloths is evaluated using a grey scale for staining.

G cluster_0 Color Fastness to Light (ISO 105-B02) cluster_1 Color Fastness to Washing (ISO 105-C06) cluster_2 Color Fastness to Rubbing (ISO 105-X12) A Dyed Fabric B Xenon Arc Lamp Exposure A->B C Compare Fading to Blue Wool Standards B->C D Light Fastness Rating C->D E Dyed Fabric + Undyed Fabric F Agitation in Soap Solution E->F G Assess Color Change & Staining (Grey Scale) F->G H Wash Fastness Rating G->H I Dyed Fabric J Rub with Dry & Wet White Cotton Cloth I->J K Assess Staining of White Cloth (Grey Scale) J->K L Rubbing Fastness Rating K->L

Experimental workflows for color fastness testing.

Conclusion

This compound, as a representative of disperse azo dyes, offers a viable option for dyeing synthetic fibers, with an expected performance profile of good to excellent fastness properties. While it faces competition from other dye classes, such as anthraquinones which may offer superior light fastness in certain shades, the versatility and cost-effectiveness of azo dyes ensure their continued importance in the textile industry. The selection of the optimal dye will ultimately depend on the specific requirements of the end application, including the desired shade, fastness properties, and cost considerations. Further research focusing on the direct benchmarking of this compound would be beneficial for a more precise performance assessment.

References

Cross-Validation of Analytical Methods for Bis-(4-chloro-phenyl)-diazene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of Bis-(4-chloro-phenyl)-diazene. The information presented is intended to assist in method selection, validation, and cross-validation to ensure data integrity and consistency across different analytical platforms.

Introduction

This compound, also known as 4,4'-dichloroazobenzene, is an azo compound of interest in various fields of chemical research. Accurate and reliable quantification of this analyte is crucial for quality control, stability studies, and impurity profiling. Cross-validation of analytical methods is a critical step to ensure that different laboratories or techniques produce comparable results, a fundamental requirement in regulated environments. This guide outlines the performance characteristics and detailed experimental protocols for two common analytical techniques: HPLC with UV detection and GC-MS.

Data Presentation: A Comparative Overview

Due to the limited availability of direct cross-validation studies for this compound in publicly accessible literature, the following tables present a summary of typical quantitative performance data for HPLC and GC-MS methods based on the analysis of analogous chlorinated aromatic and azo compounds. This data is illustrative and serves as a benchmark for what can be expected during the validation of methods for the target analyte.

Table 1: Comparison of HPLC and GC-MS Method Performance Characteristics

Validation ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (R²) ≥ 0.999≥ 0.998
Limit of Detection (LOD) 0.05 µg/mL0.01 µg/mL
Limit of Quantitation (LOQ) 0.15 µg/mL0.03 µg/mL
Accuracy (% Recovery) 98 - 103%97 - 105%
Precision (%RSD) < 2.0%< 5.0%

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of analytical methods. The following sections provide representative experimental protocols for the analysis of this compound using HPLC-UV and GC-MS.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

1. Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by UV scan of a standard solution (a shoulder absorption peak for the trans isomer is suggested around 390 nm)[1].

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in a suitable solvent like acetonitrile (e.g., 100 µg/mL). Prepare a series of calibration standards by serial dilution.

  • Sample Solution: Dissolve the sample containing the analyte in the mobile phase to a known concentration. Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

1. Instrumentation:

  • GC-MS system equipped with a split/splitless injector, a capillary column, and a mass selective detector.

  • Data acquisition and processing software.

2. Chromatographic and Mass Spectrometric Conditions:

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable for aromatic compounds[2].

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min[2].

  • Injector Temperature: 280 °C[2].

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 minute.

    • Ramp to 280 °C at 10 °C/min.

    • Hold at 280 °C for 5 minutes[2].

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV[2].

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound.

3. Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in a volatile solvent like dichloromethane or hexane (e.g., 100 µg/mL). Prepare a series of calibration standards by serial dilution.

  • Sample Solution: Dissolve the sample in a suitable volatile solvent. If the sample matrix is complex, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interferences.

Mandatory Visualization

The following diagrams illustrate the logical workflows for a general analytical method and the cross-validation process.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Obtain Sample Dissolve Dissolve in Solvent Sample->Dissolve Filter Filter/Extract Dissolve->Filter Inject Inject into Instrument (HPLC or GC-MS) Filter->Inject Separate Chromatographic Separation Inject->Separate Detect Detection (UV or MS) Separate->Detect Acquire Data Acquisition Detect->Acquire Integrate Peak Integration Acquire->Integrate Quantify Quantification Integrate->Quantify Report Report Quantify->Report Final Report

General Analytical Workflow

Cross_Validation_Workflow cluster_methodA Method A (e.g., HPLC-UV) cluster_methodB Method B (e.g., GC-MS) ValidateA Full Method Validation AnalyzeA Analyze Samples ValidateA->AnalyzeA ResultsA Obtain Results A AnalyzeA->ResultsA Compare Compare Results (Statistical Analysis) ResultsA->Compare ValidateB Full Method Validation AnalyzeB Analyze the Same Samples ValidateB->AnalyzeB ResultsB Obtain Results B AnalyzeB->ResultsB ResultsB->Compare Conclusion Conclusion on Method Comparability Compare->Conclusion

Cross-Validation Logical Workflow

References

A Comparative Analysis of Cis-Trans Isomerization Kinetics in Halogenated Azobenzenes

Author: BenchChem Technical Support Team. Date: December 2025

The reversible cis-trans isomerization of azobenzenes, triggered by light and heat, has positioned them as pivotal components in the development of molecular switches, smart materials, and phototherapeutics. The introduction of halogen substituents onto the azobenzene scaffold provides a powerful tool for fine-tuning their photochemical and thermal properties. This guide offers a comparative study of the isomerization kinetics of various halogenated azobenzenes, supported by experimental data, to aid researchers in the selection and design of photoswitchable molecules for specific applications.

Quantitative Comparison of Isomerization Kinetics

The rate of cis-to-trans thermal isomerization and the quantum yields of photoisomerization are critical parameters that dictate the behavior of azobenzene-based systems. Halogen substitution, particularly at the ortho positions, profoundly influences these properties. The following tables summarize key kinetic data for a selection of halogenated azobenzenes.

Thermal Isomerization Kinetics

The thermal relaxation from the metastable cis isomer to the thermodynamically stable trans isomer is a first-order process. The half-life (t½) of the cis isomer is a crucial measure of its stability.

CompoundSolventTemperature (°C)Half-life (t½)Rate Constant (k)Reference
ortho-FluoroazobenzeneD₂OAmbient40 min (for PSS formation)-
Non-fluorinated AzobenzeneD₂OAmbient80 min (for PSS formation)-
4-Anilino-4'-nitroazobenzeneVarious-Influenced by solvent polarity-[1][2]
Hydroxy-substituted AzobenzenesEthanol-Faster rates than unsubstituted-[3]

Note: PSS refers to the photostationary state. The half-life for PSS formation indicates the time taken to reach a steady-state mixture of cis and trans isomers under ambient illumination.

Photochemical Isomerization Quantum Yields

The quantum yield (Φ) represents the efficiency of a photochemical process, defined as the number of molecules undergoing a specific event (e.g., trans-to-cis isomerization) for each photon absorbed.

CompoundSolventExcitation Wavelength (nm)Φ (trans → cis)Φ (cis → trans)Reference
AzobenzeneMethanol3130.11-
Azobenzene-modified ssDNAAqueous Buffer-0.036-[4]
Azobenzene-modified dsDNAAqueous Buffer-0.0056-
para-Substituted Azobenzenes--Varies with substituentVaries with substituent[5]

Experimental Protocols

The following protocols provide a general framework for the synthesis and kinetic analysis of halogenated azobenzenes.

Synthesis of Halogenated Azobenzenes

The synthesis of asymmetrically substituted azobenzenes, including halogenated derivatives, is commonly achieved through several established methods:

  • Azo Coupling: This involves the reaction of a diazonium salt with an electron-rich aromatic compound. It is a versatile method for introducing a wide range of substituents.[6]

  • Mills Reaction: This reaction condenses an aromatic nitroso compound with an aniline derivative, offering a good route to asymmetrically substituted azobenzenes.[6]

  • Wallach Reaction: This method involves the acid-catalyzed rearrangement of azoxybenzenes to hydroxyazobenzenes, which can be further modified.[6]

Kinetic Measurements using UV-Vis Spectroscopy

UV-Vis absorption spectroscopy is a primary technique for monitoring the kinetics of azobenzene isomerization due to the distinct absorption spectra of the cis and trans isomers.

  • Sample Preparation:

    • Prepare a stock solution of the halogenated azobenzene in a spectroscopic grade solvent (e.g., methanol, acetonitrile, DMSO).

    • Dilute the stock solution to a concentration that yields a maximum absorbance of approximately 1.0-1.5 for the trans isomer to ensure adherence to the Beer-Lambert law.[7]

    • For sparingly soluble compounds, a concentrated stock solution in a solvent like DMSO can be prepared and subsequently diluted in an aqueous buffer.[4]

  • trans-to-cis Photoisomerization:

    • Record the initial UV-Vis absorption spectrum of the solution, which represents the 100% trans isomer.

    • Irradiate the sample with a light source at a wavelength corresponding to the π-π* transition of the trans isomer (typically in the UV region, e.g., 365 nm).[4]

    • Record the absorption spectra at regular intervals until the photostationary state (PSS) is reached, indicated by no further changes in the spectrum.[7]

  • cis-to-trans Isomerization (Thermal and Photochemical):

    • Thermal Relaxation: Place the cuvette containing the PSS mixture in a temperature-controlled cell holder in the dark. Record spectra at regular time intervals to monitor the thermal back-isomerization to the trans form.[7]

    • Photochemical Back-Isomerization: Irradiate the PSS mixture with light of a wavelength corresponding to the n-π* transition of the cis isomer (typically in the visible region, e.g., >420 nm).[7] Record spectra intermittently until the original trans isomer spectrum is recovered.

  • Data Analysis:

    • The concentrations of the cis and trans isomers at any given time can be calculated from the changes in absorbance at specific wavelengths, provided the molar extinction coefficients of the pure isomers are known.

    • The thermal cis-to-trans isomerization follows first-order kinetics. The rate constant (k) can be determined by fitting the time-dependent absorbance data to an exponential decay function. The half-life is then calculated as t½ = ln(2)/k.

Visualizing the Process

The following diagrams illustrate the key concepts and workflows in the study of azobenzene isomerization.

experimental_workflow cluster_prep Sample Preparation cluster_kinetics Kinetic Measurement cluster_back_isomerization Back-Isomerization cluster_analysis Data Analysis synthesis Synthesis of Halogenated Azobenzene dissolution Dissolution in Spectroscopic Solvent synthesis->dissolution dilution Dilution to Working Concentration dissolution->dilution initial_spec Record Initial Spectrum (100% trans) irradiation_uv Irradiate with UV Light (trans -> cis) initial_spec->irradiation_uv record_spectra Record Spectra at Intervals irradiation_uv->record_spectra pss Reach Photostationary State (PSS) record_spectra->pss thermal Thermal Relaxation (in dark) pss->thermal photochemical Irradiate with Visible Light (cis -> trans) pss->photochemical calc_conc Calculate Isomer Concentrations thermal->calc_conc photochemical->calc_conc fit_kinetics Fit to First-Order Kinetics calc_conc->fit_kinetics det_params Determine Rate Constant & Half-life fit_kinetics->det_params

Experimental workflow for studying azobenzene isomerization kinetics.

isomerization_pathway trans trans-Isomer (Thermally Stable) excited_state Excited State trans->excited_state UV Light (π-π) cis cis-Isomer (Metastable) cis->trans Visible Light (n-π) / Heat excited_state->cis Isomerization

Generalized photoisomerization pathway of azobenzene.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Bis-(4-chloro-phenyl)-diazene

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference by Laboratory Professionals

The proper disposal of bis-(4-chloro-phenyl)-diazene is a critical aspect of laboratory safety and environmental responsibility. As a chlorinated aromatic azo compound, it is classified as hazardous waste and must be managed according to stringent protocols. This guide provides essential, step-by-step instructions for its safe handling and disposal.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the utmost care in a controlled environment.

Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory to prevent exposure.

Protective EquipmentSpecificationPurpose
Gloves Chemical-resistant (e.g., nitrile)Prevents skin contact.
Eye Protection Safety goggles or a face shieldProtects against splashes and dust.
Lab Coat Standard laboratory coatProtects clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.Avoids inhalation of dust or aerosols.

Emergency Procedures: In case of accidental exposure, follow these first-aid measures immediately.

Exposure RouteFirst-Aid Measures
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
Inhalation Move the person to fresh air and ensure they are comfortable for breathing.
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Step-by-Step Disposal Protocol

The disposal of this compound must be conducted systematically to ensure the safety of laboratory personnel and compliance with environmental regulations.

  • Waste Segregation and Collection:

    • Do not dispose of this compound in regular trash or down the drain.[1]

    • All waste containing this chemical, including contaminated materials like gloves, weighing papers, and pipette tips, must be collected in a designated hazardous waste container.[1]

  • Container Labeling:

    • Use a chemically compatible and sealable container clearly labeled as "Hazardous Waste."[1]

    • The label must include the full chemical name: "this compound" and its CAS number (1602-00-2).

  • Waste Storage:

    • Store the sealed hazardous waste container in a designated, secure, and well-ventilated area.

    • Keep the container away from incompatible materials, such as strong oxidizing agents.[1]

  • Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.[1]

    • High-temperature incineration (above 900°C) is a potential disposal method for chlorinated hydrocarbons to ensure complete destruction.[2]

Experimental Protocols for Potential Treatment

While professional disposal is the recommended route, understanding potential degradation methods is valuable for researchers. Thermal decomposition is a recognized method for breaking down chlorinated organic compounds.

Thermal Decomposition:

Studies on the thermal decomposition of chlorinated hydrocarbons, such as dichloromethane (DCM) and chlorobenzene (MCB), have shown that temperatures above 900°C are necessary for their complete destruction.[2] This process typically occurs in a bubbling fluidized bed with an auxiliary fuel like LPG.[2] The primary products of complete combustion are expected to be carbon dioxide, water, nitrogen gas, and hydrogen chloride.

ParameterValueReference
Decomposition Onset (MCB) ~300°C[2]
50% Decomposition (MCB) ~540°C[2]
Complete Destruction >900°C[2]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Ventilation Work in a Ventilated Area (Fume Hood) Segregation Segregate as Hazardous Waste (Chlorinated Aromatic Azo Compound) Ventilation->Segregation Container Use Labeled, Compatible Container ('Hazardous Waste', Chemical Name, CAS) Segregation->Container Storage Store in a Secure, Designated Area Container->Storage ContactEHS Contact Environmental Health & Safety (EHS) or Licensed Disposal Company Storage->ContactEHS Transport Arrange for Professional Pickup and Transport ContactEHS->Transport Incineration High-Temperature Incineration (>900°C) Transport->Incineration end End: Safe & Compliant Disposal Incineration->end start Start: Identify Waste This compound start->PPE

References

Navigating the Safe Handling of Bis-(4-chloro-phenyl)-diazene: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with potentially hazardous compounds. This guide provides essential, immediate safety and logistical information for handling Bis-(4-chloro-phenyl)-diazene (CAS 1602-00-2), also known as 4,4'-Dichloroazobenzene. Adherence to these protocols is critical for minimizing risks and ensuring a safe research environment.

Personal Protective Equipment (PPE) and Engineering Controls

When handling this compound, a comprehensive approach to personal protection is necessary. The following table summarizes the required personal protective equipment and essential engineering controls.

Protection Type Specific Recommendations Purpose
Eye/Face Protection Tightly fitting safety goggles or safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards.To prevent eye contact with dust or splashes.
Skin Protection Chemical-resistant gloves (inspect before use), and a complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.To avoid skin contact. Proper glove removal technique (without touching the glove's outer surface) should be followed.
Respiratory Protection For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator.To prevent inhalation of dust.
Engineering Controls Work in a well-ventilated place. Use appropriate exhaust ventilation at places where dust is formed.To minimize exposure to the chemical.

Hazard Identification and First Aid

This compound is classified with the following hazards:

  • Harmful if swallowed (Acute toxicity, oral, Category 4)[1]

  • Causes skin irritation (Skin corrosion/irritation, Category 2)[1]

  • Causes serious eye irritation (Serious eye damage/eye irritation, Category 2A)[1]

  • May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation, Category 3)[1]

In the event of exposure, immediate and appropriate first aid is crucial.

Exposure Route First Aid Measures
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]
Skin Contact Wash off with soap and plenty of water. Consult a physician.[1]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. Remove contact lenses if present and easy to do. Continue rinsing.[1]
Ingestion Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1]

Operational and Disposal Plans

Handling and Storage:

  • Avoid contact with skin and eyes.[1]

  • Avoid the formation of dust and aerosols.[1]

  • Provide appropriate exhaust ventilation at places where dust is formed.[1]

  • Store in a dry, cool, and well-ventilated place with the container tightly closed.

Spill Response:

  • Use personal protective equipment.[1]

  • Avoid dust formation.[1]

  • Avoid breathing vapors, mist, or gas.[1]

  • Ensure adequate ventilation.[1]

  • Evacuate personnel to safe areas.[1]

  • Sweep up and shovel into suitable containers for disposal.

Disposal:

  • Dispose of this material through a licensed professional waste disposal service.[1]

  • Contaminated packaging should be disposed of as an unused product.[1]

  • Consult with environmental regulatory agencies for guidance on acceptable disposal practices.[2]

Safe Handling Workflow

The following diagram illustrates the procedural workflow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal cluster_emergency Emergency Response a Assess Hazards & Review SDS b Select & Inspect PPE a->b c Ensure Engineering Controls are Active (e.g., Fume Hood) b->c d Handle Compound in Ventilated Area c->d e Avoid Dust Formation d->e f Weighing and Transfer e->f g Decontaminate Work Area f->g h Properly Remove & Dispose of PPE g->h i Wash Hands Thoroughly h->i j Collect Waste in Labeled, Sealed Container i->j k Dispose via Licensed Professional Service j->k l Spill o Evacuate Area l->o m Exposure p Administer First Aid m->p n Fire q Use CO2, Dry Chemical, or Foam n->q

References

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Bis-(4-chloro-phenyl)-diazene
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Bis-(4-chloro-phenyl)-diazene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.